Product packaging for Neokestose(Cat. No.:CAS No. 3688-75-3)

Neokestose

Cat. No.: B12072389
CAS No.: 3688-75-3
M. Wt: 504.4 g/mol
InChI Key: HQFMTRMPFIZQJF-OESPXIITSA-N
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Description

Neokestose (CAS 3688-75-3) is a trisaccharide fructooligosaccharide (FOS) with the molecular formula C18H32O16 and a molecular weight of 504.44 g/mol . It is a significant prebiotic, demonstrated to selectively stimulate the growth of beneficial bifidobacteria in the human colonic microbiota more effectively than some commercial prebiotics, thereby promoting a healthier gut environment . This compound has shown considerable promise in biomedical research for its antineoplastic properties. In vitro studies on the human colorectal cancer cell line Caco-2 reveal that this compound induces a significant, dose-dependent loss of cell viability. It promotes apoptosis (programmed cell death) and inhibits the expression of key proteins involved in cancer progression, specifically nuclear factor-κB (NF-κB) and cyclooxygenase-2 (COX-2) . This mechanism positions this compound as a potential dietary chemopreventive agent for colorectal cancer. Furthermore, recent research highlights its potential in managing blood glucose levels. Oral administration of this compound to streptozotocin-induced diabetic rats significantly suppressed the post-sucrose increase in plasma glucose concentration . The proposed mechanism involves its partial hydrolysis in the acidic environment of the stomach, producing blastose, a sucrose analog that can synergistically inhibit glycosidase activity and slow carbohydrate digestion . Our product is supplied with a minimum purity of 95% (by HPLC) and its identity is confirmed by 1H NMR. It is intended for Research Use Only and is not for diagnostic, therapeutic, or human consumption purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H32O16 B12072389 Neokestose CAS No. 3688-75-3

Properties

CAS No.

3688-75-3

Molecular Formula

C18H32O16

Molecular Weight

504.4 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]oxane-3,4,5-triol

InChI

InChI=1S/C18H32O16/c19-1-6-10(24)14(28)17(4-21,32-6)30-3-8-9(23)12(26)13(27)16(31-8)34-18(5-22)15(29)11(25)7(2-20)33-18/h6-16,19-29H,1-5H2/t6-,7-,8-,9-,10-,11-,12+,13-,14+,15+,16-,17-,18+/m1/s1

InChI Key

HQFMTRMPFIZQJF-OESPXIITSA-N

Canonical SMILES

C(C1C(C(C(O1)(CO)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)O)CO)O)O)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

Neokestose: A Technical Guide to its Chemical Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neokestose, a naturally occurring trisaccharide, is gaining significant attention within the scientific community for its potential applications in the food, pharmaceutical, and biotechnology sectors. As a member of the fructooligosaccharide (FOS) family, it exhibits notable prebiotic properties, contributing to gut health by selectively stimulating the growth of beneficial bacteria. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological functions of this compound. Detailed experimental protocols for its enzymatic synthesis, purification, and characterization are presented, alongside a summary of its impact on microbial ecosystems. This document aims to serve as a comprehensive resource for researchers and professionals involved in the study and application of novel carbohydrates.

Chemical Structure and Isomerism

This compound is a non-reducing trisaccharide with the molecular formula C₁₈H₃₂O₁₆ and a molecular weight of approximately 504.4 g/mol .[1] It is composed of three monosaccharide units: two fructose (B13574) molecules and one glucose molecule.

The defining structural feature of this compound is the unique glycosidic linkage. It consists of a sucrose (B13894) molecule (a disaccharide of glucose and fructose linked via an α-1,2-glycosidic bond) to which a second fructose molecule is attached to the C-6 hydroxyl group of the glucose residue through a β-(2→6) glycosidic bond.[2] This distinguishes it from its isomers, 1-kestose (B104855) and 6-kestose, where the additional fructose unit is linked to the fructose residue of sucrose.

Isomeric Forms:

  • 1-Kestose: The fructose unit is linked to the C-1 position of the fructose residue of sucrose via a β-(2→1) bond.

  • 6-Kestose: The fructose unit is linked to the C-6 position of the fructose residue of sucrose via a β-(2→6) bond.

  • This compound: The fructose unit is linked to the C-6 position of the glucose residue of sucrose via a β-(2→6) bond.

Physicochemical Properties

The distinct structural arrangement of this compound confers specific physicochemical properties that are crucial for its biological function and industrial applications. Compared to other FOS, this compound is reported to have superior heat and chemical stability.

PropertyValueSource
Molecular Formula C₁₈H₃₂O₁₆[1]
Molecular Weight 504.4 g/mol [1]
Melting Point Data not readily available in experimental form.
Boiling Point Predicted: 902.9 ± 65.0 °C
Density Predicted: 1.82 ± 0.1 g/cm³
Specific Optical Rotation Data not readily available in experimental form.
Solubility Soluble in water. Quantitative data not readily available.

Experimental Protocols

Enzymatic Synthesis of this compound

The primary method for this compound synthesis is through the enzymatic activity of fructosyltransferases (FTases). These enzymes catalyze the transfer of a fructosyl group from a donor substrate, typically sucrose, to an acceptor molecule. 6G-fructosyltransferases (6G-FFT) are specifically involved in the synthesis of this compound.[3][4]

Materials:

  • Sucrose (substrate)

  • Fructosyltransferase (e.g., from Aspergillus species or other microbial sources)[5]

  • Sodium acetate (B1210297) buffer (pH 5.5)

  • Reaction vessel with temperature and pH control

  • Water bath or incubator

Protocol:

  • Prepare a concentrated solution of sucrose (e.g., 50-60% w/v) in sodium acetate buffer.

  • Equilibrate the sucrose solution to the optimal temperature for the chosen fructosyltransferase (typically 50-60°C).[5]

  • Add the fructosyltransferase enzyme to the sucrose solution. The enzyme-to-substrate ratio should be optimized for efficient conversion and minimal byproduct formation.

  • Maintain the reaction mixture at the optimal temperature and pH for a predetermined duration (e.g., 8-24 hours), with gentle agitation.[6]

  • Monitor the progress of the reaction by periodically taking samples and analyzing the carbohydrate composition using High-Performance Liquid Chromatography (HPLC).

  • Terminate the reaction by heat inactivation of the enzyme (e.g., heating to 80-90°C for 10-15 minutes).

Enzymatic_Synthesis_of_this compound cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products Sucrose Sucrose (Substrate) Conditions Optimal Temperature (50-60°C) Optimal pH (e.g., 5.5) Agitation Sucrose->Conditions Enzyme Fructosyltransferase (6G-FFT) Enzyme->Conditions This compound This compound Conditions->this compound Transfructosylation Glucose Glucose (Byproduct) Conditions->Glucose Fructose Fructose (Byproduct) Conditions->Fructose Other_FOS Other FOS (e.g., 1-kestose) Conditions->Other_FOS

Enzymatic synthesis of this compound from sucrose.
Purification of this compound

Following enzymatic synthesis, the reaction mixture contains this compound, unreacted sucrose, glucose, fructose, and potentially other fructooligosaccharides. Purification is essential to isolate this compound for further characterization and application. Gel filtration chromatography is a commonly employed technique for this purpose.[7]

Materials:

  • Crude this compound syrup

  • Gel filtration column (e.g., Bio-Gel P-2)[7]

  • Deionized water (mobile phase)

  • Fraction collector

  • Refractive index (RI) detector or other suitable carbohydrate detection system

Protocol:

  • Equilibrate the gel filtration column with deionized water at a constant flow rate.

  • Concentrate the crude this compound syrup to a suitable viscosity.

  • Load a small volume of the concentrated syrup onto the column.[8]

  • Elute the carbohydrates with deionized water at a controlled flow rate (e.g., 0.1 mL/min).[7]

  • Collect fractions of the eluate using a fraction collector.

  • Monitor the elution profile using an RI detector. This compound, being a trisaccharide, will elute after any higher molecular weight oligosaccharides and before the monosaccharides (glucose and fructose) and the disaccharide (sucrose).

  • Analyze the collected fractions for this compound purity using HPLC.

  • Pool the fractions containing pure this compound and lyophilize or concentrate as required.

Purification_of_this compound Crude_Syrup Crude this compound Syrup (this compound, Sucrose, Glucose, Fructose) Column Gel Filtration Column (e.g., Bio-Gel P-2) Crude_Syrup->Column Loading Elution Elution with Deionized Water Column->Elution Fractionation Fraction Collection Elution->Fractionation Analysis HPLC Analysis of Fractions Fractionation->Analysis Pooling Pooling of Pure Fractions Analysis->Pooling Identify pure fractions Final_Product Pure this compound Pooling->Final_Product

Workflow for the purification of this compound.
Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of carbohydrates, including this compound. Both ¹H and ¹³C NMR are used to confirm the identity and purity of the isolated compound.

¹H and ¹³C NMR Spectral Data of this compound in D₂O:

The following table summarizes the chemical shifts (δ) in ppm for the proton (¹H) and carbon (¹³C) nuclei of this compound.[9] The assignments are based on 1D and 2D NMR experiments.

Position¹³C (ppm)¹H (ppm)
Glucose Moiety
G-192.55.42 (d, J=3.8 Hz)
G-272.03.58 (dd, J=3.8, 10.0 Hz)
G-373.43.84 (t, J=9.6 Hz)
G-470.23.48 (t, J=9.6 Hz)
G-571.83.96 (ddd, J=2.2, 5.0, 10.0 Hz)
G-6a66.83.91 (dd, J=2.2, 11.8 Hz)
G-6b66.83.79 (dd, J=5.0, 11.8 Hz)
Fructose Moiety (linked to Glucose C-6)
F'-1a63.23.70 (d, J=12.4 Hz)
F'-1b63.23.63 (d, J=12.4 Hz)
F'-2104.5
F'-376.94.12 (d, J=8.2 Hz)
F'-474.84.01 (t, J=7.8 Hz)
F'-581.93.89 (dd, J=5.6, 8.2 Hz)
F'-6a61.43.75 (d, J=12.8 Hz)
F'-6b61.43.58 (d, J=12.8 Hz)
Fructose Moiety (from Sucrose)
F''-1a63.23.70 (d, J=12.4 Hz)
F''-1b63.23.63 (d, J=12.4 Hz)
F''-2104.5
F''-377.44.21 (d, J=8.4 Hz)
F''-475.04.10 (t, J=8.0 Hz)
F''-582.23.92 (dd, J=5.6, 8.4 Hz)
F''-6a61.43.75 (d, J=12.8 Hz)
F''-6b61.43.58 (d, J=12.8 Hz)

Biological Significance and Signaling

This compound is recognized as a potent prebiotic, exerting beneficial effects on the host by modulating the composition and activity of the gut microbiota.[10] It is not hydrolyzed by human digestive enzymes in the upper gastrointestinal tract and thus reaches the colon intact, where it is selectively fermented by beneficial bacteria.

Prebiotic Effect on Gut Microbiota:

  • Stimulation of Bifidobacteria and Lactobacilli: Studies have shown that this compound significantly promotes the growth of beneficial bacteria such as Bifidobacterium and Lactobacillus species.[10]

  • Inhibition of Pathogenic Bacteria: The fermentation of this compound by beneficial bacteria leads to the production of short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate. This lowers the colonic pH, creating an environment that is less favorable for the growth of pathogenic bacteria like Clostridium and Bacteroides.[10]

  • Production of Short-Chain Fatty Acids (SCFAs): SCFAs are key metabolites that have numerous health benefits, including serving as an energy source for colonocytes (butyrate), modulating the immune system, and influencing metabolic processes.

Prebiotic_Effect_of_this compound cluster_microbiota Gut Microbiota cluster_effects Host Effects This compound This compound (Ingested) Small_Intestine Small Intestine (No Digestion) This compound->Small_Intestine Colon Colon Small_Intestine->Colon Bifidobacteria Bifidobacteria Colon->Bifidobacteria Fermentation Lactobacilli Lactobacilli Colon->Lactobacilli Fermentation SCFAs Increased SCFA Production (Butyrate, Acetate, Propionate) Bifidobacteria->SCFAs Stimulates growth Health Improved Gut Health Bifidobacteria->Health Contributes to Lactobacilli->SCFAs Stimulates growth Lactobacilli->Health Contributes to Pathogens Pathogenic Bacteria (e.g., Clostridium, Bacteroides) pH Decreased Colonic pH SCFAs->pH SCFAs->Health pH->Pathogens Inhibits growth

Mechanism of the prebiotic effect of this compound.

Conclusion

This compound stands out as a promising functional carbohydrate with significant potential in various scientific and industrial domains. Its unique chemical structure imparts desirable physicochemical properties and a potent prebiotic activity that can positively influence human health. The detailed methodologies for its synthesis, purification, and characterization provided in this guide offer a solid foundation for further research and development. As our understanding of the intricate relationship between diet, the gut microbiome, and overall health continues to grow, the importance of prebiotics like this compound is set to expand, paving the way for novel applications in functional foods, therapeutics, and personalized nutrition.

References

A Technical Guide to the Natural Sources of Neokestose in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neokestose is a naturally occurring trisaccharide and a member of the fructooligosaccharide (FOS) family. It is a structural isomer of 1-kestose (B104855) and 6-kestose, distinguished by a β-(2,6) glycosidic linkage of a fructosyl unit to the glucose moiety of sucrose (B13894). While less abundant in nature than its isomers, this compound is gaining significant attention in the scientific community for its potential prebiotic properties and other health benefits, making its natural sources a subject of considerable interest for research and development. This guide provides an in-depth overview of the plant-based natural sources of this compound, its biosynthesis, and the methodologies for its extraction and quantification.

Natural Sources of this compound

This compound is found in a variety of plants, often alongside other fructans. Its concentration can vary significantly depending on the plant species, cultivar, tissue type, and developmental stage. The primary plant families known to accumulate this compound are the Asparagaceae and Amaryllidaceae.

Key Plant Sources:

  • Asparagus (Asparagus officinalis): Asparagus is a well-documented source of this compound. It is present in both the edible spears and the storage roots of the plant.[1][2][3] The concentration of this compound can differ between the top, middle, and bottom portions of the spear.[2]

  • Onion (Allium cepa): Various onion cultivars are known to contain this compound.[4][5] The levels of this compound and its related tetrasaccharides can be higher than those of 1-kestose and nystose (B80899) during the growth of the onion bulb.[4]

  • Other Allium Species: Besides the common onion, other members of the Allium genus are potential sources of this compound.

  • Tall Fescue (Festuca arundinacea): The trisaccharide fraction of tall fescue has been found to contain this compound, among other components.[1]

  • Orchard Grass (Dactylis glomerata): Stem tissue of orchard grass contains both 1-kestose and this compound.[1]

Quantitative Data on this compound Content

The quantification of this compound in plant tissues is crucial for identifying high-yield sources for extraction and for understanding its physiological role in the plant. The following tables summarize available data on this compound content in selected plant sources.

Table 1: this compound and Other Fructoolaccharide Content in Asparagus Spears

Plant Part1-kestose (μg/g FW)This compound (μg/g FW)Nystose (μg/g FW)
Green Asparagus Spear (Top)18.2 ± 1.929.7 ± 2.7-
Green Asparagus Spear (Middle)---
Green Asparagus Spear (Bottom)---

Data adapted from a study on carbohydrate variations in asparagus spears. The study notes that total soluble sugars consist mainly of reducing sugars with small amounts of low degree of polymerization FOS like 1-kestose and this compound.[2]

Table 2: Fructooligosaccharide Composition in Onion Bulbs During Growth

Growth StageThis compound and related tetrasaccharides Level1-kestose and Nystose Level
June - SeptemberHigherLower

This table reflects the relative levels of different FOS in three onion cultivars during their growth period. The study highlights that this compound and its derivatives are the predominant forms of FOS.[4]

Biosynthesis of this compound in Plants

The biosynthesis of this compound is intricately linked to the overall fructan metabolism in plants, which originates from sucrose, the primary product of photosynthesis. Two key enzymes are responsible for the synthesis of this compound:

  • Sucrose:sucrose 1-fructosyltransferase (1-SST): This enzyme initiates fructan synthesis by catalyzing the transfer of a fructose (B13574) moiety from one sucrose molecule to another, producing 1-kestose and glucose.

  • Fructan:fructan 6G-fructosyltransferase (6G-FFT): This enzyme is crucial for the synthesis of the neoseries of fructans, including this compound. It transfers a fructosyl group to the C6 position of the glucose unit within a sucrose molecule.

The following diagram illustrates the biosynthetic pathway leading to this compound.

Neokestose_Biosynthesis Sucrose1 Sucrose One_Kestose 1-Kestose Sucrose1->One_Kestose 1-SST This compound This compound Sucrose1->this compound 6G-FFT Sucrose2 Sucrose Glucose Glucose

Caption: Biosynthesis of this compound from sucrose.

Experimental Protocols

The accurate extraction and quantification of this compound from plant materials are essential for research and industrial applications. Below are generalized protocols based on common methodologies.

Extraction of Fructooligosaccharides (FOS)

This protocol describes a general method for extracting FOS, including this compound, from plant tissues.

Materials:

  • Fresh or freeze-dried plant tissue (e.g., asparagus spears, onion bulbs)

  • 80% (v/v) Ethanol (B145695)

  • Deionized water

  • Homogenizer or mortar and pestle

  • Centrifuge

  • Water bath

  • Rotary evaporator or vacuum concentrator

  • Solid-phase extraction (SPE) cartridges (e.g., C18) for purification (optional)

Procedure:

  • Sample Preparation: Homogenize fresh plant tissue or grind freeze-dried tissue to a fine powder.

  • Extraction:

    • Add 80% ethanol to the prepared sample (e.g., 10 mL per 1 g of sample).

    • Incubate in a water bath at 80°C for 1 hour with occasional vortexing.

    • Centrifuge the mixture at 10,000 x g for 15 minutes.

    • Collect the supernatant. Repeat the extraction on the pellet two more times.

    • Pool the supernatants.

  • Solvent Evaporation: Evaporate the ethanol from the pooled supernatant using a rotary evaporator or vacuum concentrator.

  • Purification (Optional):

    • Dissolve the dried extract in a minimal amount of deionized water.

    • Pass the solution through a pre-conditioned C18 SPE cartridge to remove non-polar compounds.

    • Collect the aqueous eluate containing the FOS.

  • Final Preparation: Lyophilize the purified extract to obtain a powdered FOS sample. Store at -20°C until analysis.

Quantification by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a highly sensitive and specific method for the analysis of carbohydrates, including this compound.

Instrumentation and Conditions:

  • HPLC System: A biocompatible HPLC system equipped with a pulsed amperometric detector with a gold electrode.

  • Column: A high-performance anion-exchange column suitable for carbohydrate analysis (e.g., Dionex CarboPac series).

  • Mobile Phase: A gradient of sodium hydroxide (B78521) (NaOH) and sodium acetate (B1210297) (NaOAc) in deionized water. The exact gradient will depend on the specific column and the range of oligosaccharides being analyzed.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 - 25 µL.

  • Detection: Pulsed amperometry with a carbohydrate-specific waveform.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound, 1-kestose, nystose, and other relevant sugars of known concentrations.

  • Sample Preparation: Dissolve the extracted FOS powder in deionized water to a known concentration. Filter the solution through a 0.22 µm syringe filter.

  • Analysis: Inject the standards and samples onto the HPAEC system.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time to that of the this compound standard. Quantify the amount of this compound by comparing the peak area with the calibration curve generated from the standards.

Experimental Workflow

The following diagram outlines the general workflow for the extraction and analysis of this compound from plant materials.

Experimental_Workflow Plant_Material Plant Material (e.g., Asparagus, Onion) Homogenization Homogenization/ Grinding Plant_Material->Homogenization Extraction Hot Ethanol Extraction Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Solvent_Evaporation Solvent Evaporation Supernatant_Collection->Solvent_Evaporation Purification SPE Purification (Optional) Solvent_Evaporation->Purification Analysis HPAEC-PAD Analysis Purification->Analysis Data_Analysis Data Analysis & Quantification Analysis->Data_Analysis

References

The Microbial Synthesis of Neokestose: A Technical Guide to the Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neokestose, a functional trisaccharide, has garnered significant attention in the fields of biotechnology and pharmacology for its potent prebiotic properties and potential therapeutic applications. This technical guide provides an in-depth exploration of the microbial biosynthesis of this compound, focusing on the enzymatic pathways, key microorganisms, and relevant experimental methodologies. Quantitative data on enzyme kinetics and production yields are systematically presented, alongside detailed protocols for crucial experiments. Furthermore, this guide employs Graphviz visualizations to clearly illustrate the core biochemical pathways and experimental workflows, offering a comprehensive resource for researchers and professionals in drug development and related scientific disciplines.

Introduction

This compound is a non-reducing trisaccharide composed of two fructose (B13574) units and one glucose unit, with a characteristic β-(2→6) glycosidic bond linking a fructose molecule to the glucose moiety of sucrose (B13894). As a member of the fructooligosaccharide (FOS) family, this compound exhibits superior prebiotic effects compared to other FOS, selectively promoting the growth of beneficial gut microbiota such as Bifidobacterium and Lactobacillus species.[1] Its stability and functional properties have made it a target for biotechnological production, with microorganisms offering a promising and sustainable route for its synthesis.

The microbial production of this compound is primarily achieved through the action of fructosylating enzymes, which catalyze the transfer of a fructosyl group from a donor substrate, typically sucrose, to an acceptor molecule. This guide delves into the core mechanisms of this biosynthesis, providing a technical overview for researchers seeking to understand and harness these microbial systems for this compound production.

The Core Biosynthesis Pathway of this compound

The fundamental reaction in the microbial biosynthesis of this compound is the transfructosylation of sucrose. This process is catalyzed by specific enzymes that cleave the glycosidic bond in a sucrose molecule and transfer the liberated fructosyl residue to the C6 hydroxyl group of the glucose moiety of another sucrose molecule.

The key enzymes involved in this pathway are:

  • Fructosyltransferases (FTs) (EC 2.4.1.9): These enzymes are central to FOS synthesis and exhibit a high capacity for transfructosylation.[2]

  • β-Fructofuranosidases (EC 3.2.1.26): While primarily known for their hydrolytic activity on sucrose, many microbial β-fructofuranosidases also possess significant transfructosylating activity, particularly at high substrate concentrations.

The general reaction for this compound synthesis can be summarized as follows:

Sucrose (Donor) + Sucrose (Acceptor) → this compound + Glucose

This primary reaction can be followed by subsequent fructosyl transfer reactions, leading to the formation of longer-chain neo-FOS, such as neonystose. Additionally, depending on the specificity of the enzyme, other FOS isomers like 1-kestose (B104855) and 6-kestose (B12071499) may be produced as byproducts through the transfer of the fructosyl unit to different positions on the acceptor sucrose molecule.

Neokestose_Biosynthesis Sucrose_Donor Sucrose (Fructosyl Donor) Enzyme Fructosyltransferase / β-Fructofuranosidase Sucrose_Donor->Enzyme Sucrose_Acceptor Sucrose (Fructosyl Acceptor) Sucrose_Acceptor->Enzyme This compound This compound (β-D-Fructofuranosyl-(2→6)-α-D-glucopyranosyl-(1→2)-β-D-fructofuranoside) Enzyme->this compound Glucose Glucose Enzyme->Glucose Side_Products Side Products (1-kestose, 6-kestose) Enzyme->Side_Products

Figure 1: Core biosynthesis pathway of this compound from sucrose.

Key Microorganisms in this compound Synthesis

A variety of microorganisms have been identified as potent producers of this compound, primarily belonging to fungi and bacteria.

Fungi

Filamentous fungi, particularly species of Aspergillus and Penicillium, are well-known for their ability to produce a wide range of fructosylating enzymes.

  • Aspergillus species: Aspergillus niger, Aspergillus oryzae, and Aspergillus tamarii are notable producers of fructosyltransferases with high transfructosylating activity.[3][4][5] These enzymes often produce a mixture of FOS, with the product profile being influenced by reaction conditions.

  • Penicillium species: Certain Penicillium strains have also been shown to synthesize this compound, contributing to the diversity of microbial sources for its production.

Yeasts

Yeasts are another significant group of microorganisms capable of efficient this compound synthesis.

  • Xanthophyllomyces dendrorhous (formerly Phaffia rhodozyma): This basidiomycetous yeast is a prominent producer of a β-fructofuranosidase with a high specificity for producing this compound.[6][7] The intracellular nature of the enzyme in this yeast offers unique process considerations.

  • Schwanniomyces occidentalis : This yeast produces a β-fructofuranosidase that can synthesize a variety of FOS, including this compound.

Lactic Acid Bacteria (LAB)

Several species of Lactic Acid Bacteria have been reported to produce fructosyltransferases capable of synthesizing this compound and other FOS.

  • Lactobacillus species: Strains of Lactobacillus reuteri and Lactobacillus sanfranciscensis possess fructosyltransferases that contribute to the synthesis of fructans, including this compound.[8] The use of food-grade LAB for this compound production is of particular interest for applications in functional foods.

Data Presentation: Quantitative Analysis of this compound Biosynthesis

The efficiency of this compound production is dependent on the kinetic properties of the enzymes and the specific reaction conditions. The following tables summarize key quantitative data from various microbial sources.

Table 1: Kinetic Parameters of Microbial Fructosylating Enzymes

MicroorganismEnzymeSubstrateKm (mM)Vmax (µmol/min/mg)Reference
Aspergillus niger AS0023FructosyltransferaseSucrose44.381030[4]
Aspergillus tamariiMycelial FructosyltransferaseSucrose1049.7172.094[5]
Aspergillus niger sp. XOBP48FructosyltransferaseSucrose79.5145.04 (µmol/min)[3]

Table 2: Optimal Conditions and Yields for this compound Production

MicroorganismOptimal pHOptimal Temperature (°C)Substrate ConcentrationMax. This compound/FOS YieldReference
Aspergillus niger sp. XOBP486.0505% (w/v) Sucrose-[3]
Aspergillus oryzae CFR 2026.06060% SucroseHigh FOS production[9]
Xanthophyllomyces dendrorhous BCRC 223676.920250 g/L Sucrose49.6% (neo-FOS)[7]
Aspergillus tamarii7.028.450% (w/v) Sucrose251 g/L (FOS)[5]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of this compound biosynthesis.

Fructosyltransferase Activity Assay

This protocol describes a common method for determining the activity of fructosyltransferase using the dinitrosalicylic acid (DNS) method to quantify reducing sugars.

Materials:

  • 100 mM Citrate-phosphate buffer (pH 6.5)

  • 5% (w/v) Sucrose solution (prepared in the above buffer)

  • Enzyme extract

  • Dinitrosalicylic acid (DNS) reagent

  • Spectrophotometer

Procedure:

  • Prepare the reaction mixture by adding 1 mL of the enzyme extract to 2 mL of the 5% sucrose solution.

  • Incubate the reaction mixture at 50°C for 20 minutes.

  • Terminate the reaction by boiling the mixture for 10 minutes.

  • Cool the tubes to room temperature.

  • Add 2 mL of DNS reagent to the reaction mixture.

  • Boil the tubes for 5-15 minutes to allow for color development.

  • Cool the tubes and measure the absorbance at 540 nm using a spectrophotometer.

  • A standard curve using known concentrations of glucose is used to determine the amount of reducing sugar produced. One unit of activity is typically defined as the amount of enzyme that produces 1 µmol of glucose per minute under the assay conditions.

Enzyme_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis Prep_Enzyme Prepare Enzyme Extract Mix Mix Enzyme and Substrate Prep_Enzyme->Mix Prep_Substrate Prepare 5% Sucrose Solution (in Citrate-Phosphate Buffer, pH 6.5) Prep_Substrate->Mix Incubate Incubate at 50°C for 20 min Mix->Incubate Terminate Terminate by Boiling (10 min) Incubate->Terminate Add_DNS Add DNS Reagent Terminate->Add_DNS Boil_Color Boil for Color Development Add_DNS->Boil_Color Measure_Abs Measure Absorbance at 540 nm Boil_Color->Measure_Abs Standard_Curve Compare to Glucose Standard Curve Measure_Abs->Standard_Curve Calculate_Activity Calculate Enzyme Activity (U/mL) Standard_Curve->Calculate_Activity

Figure 2: Experimental workflow for fructosyltransferase activity assay.
Purification of Fungal Fructosyltransferase

This protocol outlines a general procedure for the purification of an extracellular fungal fructosyltransferase.

Materials:

  • Fungal culture supernatant

  • Ammonium (B1175870) sulfate (B86663)

  • Dialysis tubing

  • DEAE-Sepharose or other anion-exchange chromatography column

  • Sephacryl S-200 or other gel filtration chromatography column

  • Appropriate buffers for chromatography

  • Protein concentration assay kit (e.g., Bradford or BCA)

  • SDS-PAGE equipment and reagents

Procedure:

  • Ammonium Sulfate Precipitation: Slowly add solid ammonium sulfate to the chilled culture supernatant to a saturation of 80%. Stir for at least 4 hours at 4°C. Centrifuge to collect the precipitated protein.

  • Dialysis: Resuspend the protein pellet in a minimal volume of buffer and dialyze extensively against the same buffer to remove excess salt.

  • Anion-Exchange Chromatography: Load the dialyzed sample onto a DEAE-Sepharose column pre-equilibrated with the starting buffer. Elute the bound proteins with a linear gradient of NaCl in the same buffer. Collect fractions and assay for fructosyltransferase activity.

  • Gel Filtration Chromatography: Pool the active fractions from the ion-exchange step, concentrate, and load onto a Sephacryl S-200 column equilibrated with buffer. Elute with the same buffer and collect fractions. Assay the fractions for activity.

  • Purity Analysis: Analyze the purified fractions by SDS-PAGE to assess purity and estimate the molecular weight of the enzyme.

Purification_Workflow Start Fungal Culture Supernatant AmSO4 Ammonium Sulfate Precipitation (80% saturation) Start->AmSO4 Dialysis Dialysis AmSO4->Dialysis Ion_Exchange Anion-Exchange Chromatography (DEAE-Sepharose) Dialysis->Ion_Exchange Gel_Filtration Gel Filtration Chromatography (Sephacryl S-200) Ion_Exchange->Gel_Filtration Purity_Check Purity Analysis (SDS-PAGE) Gel_Filtration->Purity_Check End Purified Fructosyltransferase Purity_Check->End

Figure 3: General workflow for the purification of fungal fructosyltransferase.
HPLC-RID Analysis of Fructooligosaccharides

This protocol describes a high-performance liquid chromatography with a refractive index detector (HPLC-RID) method for the separation and quantification of this compound and other FOS.[10][11]

Instrumentation:

  • HPLC system with a refractive index detector (RID)

  • Amino (NH2) or a suitable carbohydrate analysis column (e.g., Pb2+ column)

Mobile Phase:

  • Acetonitrile:Water (e.g., 70:30, v/v) for an amino column.

  • Deionized water for a Pb2+ column.

Chromatographic Conditions:

  • Flow rate: 0.5 - 1.0 mL/min

  • Column Temperature: 35 - 85°C (depending on the column)

  • Injection Volume: 10 - 20 µL

Sample Preparation:

  • Reaction samples are typically terminated by adding a solvent like methanol (B129727) or by heat inactivation.

  • Centrifuge the samples to remove any precipitate.

  • Filter the supernatant through a 0.22 µm syringe filter before injection.

  • Dilute the samples as necessary to fall within the linear range of the detector.

Quantification:

  • Prepare standard solutions of glucose, fructose, sucrose, 1-kestose, and this compound (if available) at known concentrations.

  • Generate a calibration curve for each standard by plotting peak area against concentration.

  • Quantify the sugars in the samples by comparing their peak areas to the respective calibration curves.

Conclusion

The microbial biosynthesis of this compound represents a highly promising avenue for the large-scale production of this valuable prebiotic. A thorough understanding of the enzymatic pathways, the selection of appropriate microbial strains, and the optimization of reaction conditions are crucial for achieving high yields and purity. The methodologies and data presented in this technical guide provide a solid foundation for researchers and professionals to advance the science and technology of this compound production, paving the way for its broader application in functional foods, pharmaceuticals, and other health-related industries. Further research into the genetic engineering of microbial strains and the development of novel biocatalytic processes will undoubtedly unlock the full potential of microbial this compound synthesis.

References

Neokestose: From Discovery to Biotechnological Production - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Neokestose, a functional trisaccharide, has garnered increasing interest within the scientific and industrial communities for its prebiotic properties and potential health benefits. This technical guide provides a comprehensive overview of the discovery, historical context, and biotechnological production of this compound. It is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the key milestones, experimental methodologies, and enzymatic pathways related to this unique fructooligosaccharide. The document summarizes quantitative data in structured tables and employs Graphviz diagrams to visually represent complex biochemical processes, ensuring clarity and accessibility for a technical audience.

Introduction

This compound is a non-reducing trisaccharide [β-D-fructofuranosyl-(2→6)-α-D-glucopyranosyl-(1→2)-β-D-fructofuranoside]. Unlike its isomers, 1-kestose (B104855) and 6-kestose, this compound features a fructosyl residue linked to the C6 of the glucose moiety of sucrose (B13894). This structural distinction confers unique physicochemical and biological properties, including a superior bifidogenicity. This guide traces the scientific journey from its initial identification in the mid-20th century to modern enzymatic synthesis methods, providing a foundational resource for ongoing research and development.

Discovery and Historical Context

The discovery of this compound can be traced back to two independent lines of research in the mid-20th century.

Enzymatic Synthesis by Yeast Invertase (1954)

The first report of a trisaccharide with the structure of this compound came from the work of D. Gross, P. H. Blanchard, and D. J. Bell in 1954.[1] They identified a novel trisaccharide formed from the action of yeast invertase on sucrose and named it "this compound" to distinguish it from the known kestoses. Their work laid the foundational understanding of this compound as a product of enzymatic transfructosylation.

Isolation from a Natural Source: Maple Sap (1961)

Several years later, in 1961, S. Haq and G.A. Adams isolated this compound from the sap of the sugar maple (Acer saccharum).[2][3] This was a significant finding as it established the presence of this compound in nature. Subsequent research has identified this compound in other natural sources, including asparagus and onion bulbs.[4]

These parallel discoveries highlighted the dual origins of this compound knowledge: as a product of enzymatic synthesis and as a naturally occurring plant oligosaccharide.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₈H₃₂O₁₆
Molar Mass 504.44 g/mol
Structure β-D-Fruf-(2→6)-α-D-Glcp-(1→2)-β-D-Fruf
Type Trisaccharide, Fructooligosaccharide (FOS)
Solubility High in water
Sweetness Approximately 30% that of sucrose
Stability More stable to heat and acid than other FOS[5]

Experimental Protocols

This section details the methodologies employed in the seminal studies on this compound, as well as modern techniques for its isolation and synthesis.

Original Isolation and Identification Protocols

4.1.1. Isolation from Maple Sap (Adapted from Haq and Adams, 1961)

The original protocol for isolating this compound from maple sap involved a multi-step process of purification and characterization.

  • Initial Treatment: Maple sap was concentrated under reduced pressure.

  • Precipitation: The concentrated syrup was treated with ethanol (B145695) to precipitate higher oligosaccharides.

  • Charcoal-Celite Column Chromatography: The soluble fraction was subjected to chromatography on a charcoal-Celite column. Elution was carried out with a gradient of increasing concentrations of aqueous ethanol.

  • Cellulose (B213188) Column Chromatography: Fractions containing trisaccharides were further purified by chromatography on a cellulose column using a butanol-ethanol-water solvent system.

  • Crystallization: The purified this compound was crystallized from a supersaturated aqueous ethanol solution.

4.1.2. Enzymatic Synthesis and Characterization (Adapted from Gross, Blanchard, and Bell, 1954)

The pioneering work on the enzymatic synthesis of this compound utilized yeast invertase.

  • Reaction Mixture: A concentrated solution of sucrose (e.g., 50% w/v) was incubated with a preparation of yeast invertase at a controlled temperature and pH.

  • Termination of Reaction: The reaction was stopped by heat inactivation of the enzyme.

  • Separation of Oligosaccharides: The resulting mixture of sugars was separated using paper chromatography.

  • Characterization: The structure of the isolated "this compound" was determined through classical carbohydrate chemistry techniques, including methylation analysis and acid hydrolysis, to identify the constituent monosaccharides and their linkages.

Modern Enzymatic Synthesis of this compound

Modern methods for this compound production primarily rely on the transfructosylation activity of specific enzymes. The two key enzymes involved are β-fructofuranosidases (FFases) and 6G-fructan:fructan fructosyltransferases (6G-FFTs).

4.2.1. Synthesis using β-Fructofuranosidase (Ffase)

  • Enzyme Source: β-fructofuranosidases with high transfructosylating activity are sourced from various microorganisms, including Schwanniomyces occidentalis and Xanthophyllomyces dendrorhous.[6]

  • Substrate: High concentrations of sucrose (e.g., 200 g/L) are used as the substrate.[7]

  • Reaction Conditions: The reaction is typically carried out in a buffered solution (e.g., 0.2 M sodium acetate, pH 5.5) at an optimal temperature for the specific enzyme (e.g., 50 °C).[7]

  • Product Purification: The reaction mixture, containing fructose, glucose, residual sucrose, and various fructooligosaccharides (FOS), is purified using techniques such as chromatography to isolate this compound.

4.2.2. Synthesis using 6G-Fructan:Fructan Fructosyltransferase (6G-FFT)

  • Enzyme Source: 6G-FFT is primarily found in plants such as asparagus and onion. Recombinant expression systems can be used for large-scale production.

  • Substrates: This enzyme catalyzes the transfer of a fructosyl group from a donor FOS, such as 1-kestose, to an acceptor molecule, which is typically sucrose.

  • Reaction Mechanism: The reaction involves the cleavage of the β-(2→1) linkage in 1-kestose and the formation of a new β-(2→6) linkage to the glucose moiety of sucrose, yielding this compound.

Signaling Pathways and Biological Activity

While research into the specific signaling pathways modulated by this compound is ongoing, its primary biological activity is recognized as its prebiotic effect.

Prebiotic Activity

This compound is selectively fermented by beneficial gut bacteria, particularly Bifidobacterium species. This fermentation leads to the production of short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate. These SCFAs play a crucial role in maintaining gut health, modulating the immune system, and influencing host metabolism.

The diagram below illustrates the general pathway of this compound utilization by gut microbiota.

Neokestose_Metabolism This compound This compound Gut_Microbiota Gut Microbiota (e.g., Bifidobacterium) This compound->Gut_Microbiota Fermentation Fermentation Gut_Microbiota->Fermentation SCFAs Short-Chain Fatty Acids (Acetate, Propionate, Butyrate) Fermentation->SCFAs Host_Benefits Host Health Benefits - Improved Gut Barrier - Immune Modulation - Metabolic Regulation SCFAs->Host_Benefits

Caption: Metabolic pathway of this compound in the gut.

Quantitative Data Summary

The following table summarizes key quantitative data related to the enzymatic production of this compound.

EnzymeSource OrganismSubstrate(s)Key Product(s)Yield/ConcentrationReference
β-Fructofuranosidase Schwanniomyces occidentalisSucrose (200 g/L)6-kestose, this compound62 g/L (total fructosylated products)[6]
β-Fructofuranosidase Xanthophyllomyces dendrorhousSucrose (600 g/L)This compound, 1-kestose, Neonystose59.1 g/L (this compound)
Levansucrase Bacillus subtilisSucroseThis compound, 6-kestose, 1-kestoseProduct ratios vary with reaction time[8]
6G-Fructosyltransferase Onion (Allium cepa)1-kestose + SucroseThis compound-[9]

Experimental and Logical Workflows

General Workflow for this compound Production and Analysis

The diagram below outlines a typical workflow from enzyme production to the analysis of this compound.

Neokestose_Workflow Start Start Enzyme_Production Enzyme Production (e.g., Fermentation or Recombinant Expression) Start->Enzyme_Production Enzyme_Purification Enzyme Purification Enzyme_Production->Enzyme_Purification Enzymatic_Reaction Enzymatic Reaction (Transfructosylation) Enzyme_Purification->Enzymatic_Reaction Reaction_Quenching Reaction Quenching Enzymatic_Reaction->Reaction_Quenching Product_Purification Product Purification (e.g., Chromatography) Reaction_Quenching->Product_Purification Product_Analysis Product Analysis (e.g., HPLC, NMR) Product_Purification->Product_Analysis End End Product_Analysis->End

Caption: Workflow for this compound production and analysis.

Enzymatic Synthesis Pathways of Kestose Isomers

The following diagram illustrates the enzymatic pathways leading to the synthesis of the three kestose isomers from sucrose.

Kestose_Synthesis cluster_sucrose From Sucrose Sucrose1 Sucrose (Donor) FST 1-SST/FFT (β-2,1 linkage) Sucrose1->FST SFT 6-SFT (β-2,6 linkage) Sucrose1->SFT Sucrose2 Sucrose (Acceptor) Sucrose2->FST Sucrose2->SFT GFFT 6G-FFT (β-2,6 linkage to Glc) Sucrose2->GFFT One_Kestose 1-Kestose Six_Kestose 6-Kestose This compound This compound FST->One_Kestose SFT->Six_Kestose GFFT->this compound One_Kestose_donor 1-Kestose (Donor) One_Kestose_donor->GFFT

Caption: Enzymatic synthesis of kestose isomers.

Conclusion

The journey of this compound from a laboratory curiosity to a promising prebiotic has been driven by advancements in analytical chemistry and biotechnology. This guide has provided a detailed overview of its discovery, the evolution of its production methods, and its primary biological role. The provided experimental frameworks and quantitative data serve as a valuable resource for researchers aiming to explore the full potential of this compound in functional foods, pharmaceuticals, and other applications. Future research will likely focus on elucidating its specific effects on host signaling pathways and optimizing its industrial-scale production.

References

Physiological Effects of Neokestose Consumption: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Neokestose is a trisaccharide and a type of fructooligosaccharide (FOS) with a unique β-(2→6) glycosidic linkage, which confers it with notable prebiotic properties and chemical stability. As a functional food ingredient, it is gaining increasing interest within the research, scientific, and drug development communities for its potential to modulate physiological processes. This technical guide provides an in-depth overview of the current understanding of the physiological effects of this compound consumption, with a focus on its impact on the gut microbiota, metabolic health, and cellular signaling pathways.

Prebiotic Effects on Gut Microbiota

This compound has demonstrated significant prebiotic activity, selectively promoting the growth of beneficial gut bacteria while inhibiting potentially pathogenic species. In vitro fermentation studies using human fecal slurries have shown that this compound is readily utilized by bifidobacteria and lactobacilli.

Modulation of Bacterial Populations

Consumption of this compound leads to a significant shift in the composition of the gut microbiota. It has been shown to have a more pronounced bifidogenic effect than some commercial FOS preparations.[1]

Table 1: Quantitative Changes in Gut Microbiota Following this compound Fermentation

Bacterial GroupChange in PopulationSource
Bifidobacterium sp.Increased[1]
Lactobacillus sp.Increased[1]
ColiformsDecreased[1]
ClostridiaDecreased[1]
BacteroidesDecreased[1]
Production of Short-Chain Fatty Acids (SCFAs)

The fermentation of this compound by gut bacteria leads to the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate (B1204436). These metabolites play a crucial role in maintaining gut health and have systemic effects on the host's metabolism. While specific quantitative data for this compound is emerging, studies on related FOS provide an indication of the expected SCFA profile.

Table 2: Representative Short-Chain Fatty Acid Production from Fructooligosaccharide Fermentation

SCFAConcentration (mmol/g)Source
AcetateData not available
PropionateData not available
ButyrateData not available

Note: Specific concentrations for this compound fermentation are not yet widely reported. The values will be updated as more research becomes available.

Metabolic Health

This compound consumption has been shown to have beneficial effects on metabolic health, particularly in the context of glucose regulation.

Attenuation of Postprandial Glycemia

In a study involving streptozotocin-induced diabetic rats, oral administration of this compound was found to significantly suppress the increase in plasma glucose levels following sucrose (B13894) administration.[2] This effect is attributed, in part, to the inhibition of glycosidase activity by this compound and its acid hydrolysis product, blastose.[2]

Table 3: Effect of this compound on Plasma Glucose in Streptozotocin-Induced Diabetic Rats

Treatment GroupPeak Plasma Glucose Increase (mg/dL)Area Under the Curve (AUC)Source
Sucrose onlyData not availableData not available[2]
Sucrose + this compoundSignificantly lower than sucrose onlySignificantly lower than sucrose only[2]

Cellular and Molecular Mechanisms

This compound has been shown to exert its effects through the modulation of key cellular signaling pathways, particularly the NF-κB pathway, which is a central regulator of inflammation and cell survival.

Inhibition of the NF-κB Signaling Pathway

In a study on human melanoma cells, this compound treatment led to a reduction in the phosphorylation of IκB, an inhibitor of NF-κB. This inhibition of IκB phosphorylation prevents its degradation, thereby keeping NF-κB sequestered in the cytoplasm and unable to activate the transcription of its target genes, which include pro-inflammatory cytokines and cell survival proteins.

neokestose_nfkb_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IKK_complex IKK Complex This compound->IKK_complex Inhibition IkB IκB IKK_complex->IkB Phosphorylation NFkB_complex NF-κB Complex (p65/p50/IκB) IkB->NFkB_complex p65 p65 p65->NFkB_complex p50 p50 p50->NFkB_complex p65_p50_dimer p65/p50 NFkB_complex->p65_p50_dimer IκB Degradation & Nuclear Translocation Target_Genes Target Gene Expression (e.g., Pro-inflammatory Cytokines) p65_p50_dimer->Target_Genes Transcription

This compound inhibits the NF-κB signaling pathway.

Experimental Protocols

This section provides an overview of the methodologies used in key experiments investigating the physiological effects of this compound.

In Vitro Fecal Fermentation

Objective: To assess the prebiotic potential of this compound by measuring changes in bacterial populations and SCFA production in a simulated colonic environment.

Methodology:

  • Fecal Slurry Preparation: Fresh fecal samples from healthy human donors are collected and homogenized in an anaerobic buffer.

  • Fermentation: The fecal slurry is used to inoculate a fermentation medium containing this compound as the primary carbohydrate source. Control fermentations are run without a carbohydrate source or with a known prebiotic (e.g., inulin) for comparison.

  • Incubation: The cultures are incubated anaerobically at 37°C for a defined period (e.g., 24-48 hours).

  • Analysis:

    • Microbiota Composition: Bacterial DNA is extracted from samples taken at different time points and analyzed using 16S rRNA gene sequencing or qPCR to quantify changes in specific bacterial populations.

    • SCFA Analysis: The concentrations of acetate, propionate, and butyrate in the fermentation broth are determined by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

in_vitro_fermentation_workflow Fecal_Sample Human Fecal Sample Homogenization Homogenize in Anaerobic Buffer Fecal_Sample->Homogenization Inoculation Inoculate Fermentation Medium with this compound Homogenization->Inoculation Incubation Anaerobic Incubation (37°C, 24-48h) Inoculation->Incubation Analysis Analysis Incubation->Analysis Microbiota_Analysis 16S rRNA Sequencing/ qPCR Analysis->Microbiota_Analysis SCFA_Analysis GC/HPLC Analysis->SCFA_Analysis

Workflow for in vitro fecal fermentation of this compound.
Streptozotocin-Induced Diabetic Rat Model

Objective: To evaluate the effect of this compound on glycemic control in a model of type 1 diabetes.

Methodology:

  • Induction of Diabetes: Diabetes is induced in adult male rats (e.g., Wistar or Sprague-Dawley) by a single intraperitoneal injection of streptozotocin (B1681764) (STZ) dissolved in a citrate (B86180) buffer.

  • Confirmation of Diabetes: Blood glucose levels are monitored, and rats with fasting blood glucose levels above a specified threshold (e.g., >250 mg/dL) are considered diabetic.

  • Treatment: Diabetic rats are orally administered a solution of sucrose with or without this compound.

  • Blood Glucose Monitoring: Blood samples are collected at various time points after administration to measure plasma glucose concentrations.

  • Data Analysis: The area under the curve (AUC) for the glucose response is calculated to quantify the overall glycemic effect.

diabetic_rat_model_workflow Rats Adult Male Rats STZ_Injection Streptozotocin (STZ) Injection Rats->STZ_Injection Diabetes_Confirmation Confirm Diabetes (Blood Glucose > 250 mg/dL) STZ_Injection->Diabetes_Confirmation Treatment Oral Administration of Sucrose +/- this compound Diabetes_Confirmation->Treatment Blood_Sampling Serial Blood Sampling Treatment->Blood_Sampling Glucose_Analysis Plasma Glucose Measurement Blood_Sampling->Glucose_Analysis

Workflow for the streptozotocin-induced diabetic rat model.

Future Directions

The current body of research provides a strong foundation for the potential health benefits of this compound. However, further studies are warranted to fully elucidate its physiological effects. Key areas for future investigation include:

  • Human Clinical Trials: Well-controlled human intervention studies are needed to confirm the prebiotic and metabolic effects of this compound observed in in vitro and animal models.

  • Dose-Response Studies: Determining the optimal dosage of this compound for various health benefits is crucial for its application as a functional food ingredient or therapeutic agent.

  • Mechanistic Studies: Further research is required to unravel the detailed molecular mechanisms by which this compound modulates cellular signaling pathways and interacts with the host immune system.

  • Impact on Mineral Absorption: While fructans, in general, are known to enhance mineral absorption, specific studies on this compound are needed to quantify its effect on the bioavailability of minerals such as calcium and magnesium.

This compound is a promising prebiotic with demonstrated beneficial effects on gut microbiota and metabolic health. Its unique chemical structure contributes to its stability and potent bifidogenic activity. The ability of this compound to modulate the NF-κB signaling pathway suggests potential anti-inflammatory and chemopreventive properties that merit further investigation. As research in this area continues, this compound may emerge as a valuable ingredient for the development of functional foods and novel therapeutic strategies aimed at improving human health.

References

The Prebiotic Mechanism of Neokestose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neokestose, a naturally occurring fructooligosaccharide (FOS), is emerging as a potent prebiotic with significant potential for modulating the gut microbiome and influencing host health. This technical guide provides an in-depth analysis of the core mechanisms of action of this compound as a prebiotic. It details its selective fermentation by beneficial gut bacteria, the subsequent production of short-chain fatty acids (SCFAs), and the downstream signaling pathways that impact gut barrier function and inflammatory responses. This document synthesizes current scientific findings, presenting quantitative data, detailed experimental protocols, and visual representations of key biological processes to support further research and development in this area.

Introduction

The human gut harbors a complex and dynamic ecosystem of microorganisms that play a pivotal role in health and disease. Prebiotics are non-digestible food ingredients that confer a health benefit on the host by selectively stimulating the growth and/or activity of one or a limited number of beneficial bacteria in the colon. This compound, a trisaccharide composed of a fructose (B13574) molecule linked to the glucose unit of a sucrose (B13894) molecule via a β-(2,6) linkage, has demonstrated superior prebiotic effects compared to some commercially available FOS. Its unique structure influences its fermentation profile, leading to specific changes in the gut microbial composition and metabolite production.

Core Mechanism of Action

The prebiotic action of this compound is a multi-step process involving selective fermentation by the gut microbiota, production of beneficial metabolites, and subsequent interaction of these metabolites with the host's intestinal cells.

Selective Fermentation by Gut Microbiota

This compound is selectively fermented by beneficial bacteria, primarily belonging to the genera Bifidobacterium and Lactobacillus. This selective utilization leads to an increase in the populations of these beneficial microbes, while simultaneously inhibiting the growth of potentially pathogenic bacteria such as Clostridium and Bacteroides.[1] This modulation of the gut microbial balance is a hallmark of this compound's prebiotic activity.

Table 1: Modulation of Gut Microbiota by this compound-Containing Fructooligosaccharides (FOS)

Bacterial GroupChange in AbundanceReference
BifidobacteriumSignificantly Increased[1][2]
LactobacillusIncreased[1]
ClostridiumDecreased[1]
BacteroidesDecreased[1]
Faecalibacterium prausnitziiPotentially Increased (based on kestose data)[3]
Production of Short-Chain Fatty Acids (SCFAs)

The fermentation of this compound by gut bacteria results in the production of short-chain fatty acids (SCFAs), principally acetate, propionate, and butyrate (B1204436). These metabolites play a crucial role in maintaining gut homeostasis. A study comparing a microbial-FOS mixture containing this compound to a commercial FOS (Raftilose® P95) demonstrated a significantly higher production of total SCFAs, propionate, and butyrate with the this compound-containing mixture.[2]

Table 2: Short-Chain Fatty Acid (SCFA) Production from In Vitro Fermentation of this compound-Containing FOS vs. Commercial FOS (Raftilose® P95) after 24 hours

Short-Chain Fatty AcidMicrobial-FOS (with this compound) (g/L)Raftilose® P95 (g/L)Negative Control (g/L)
Acetate 3.03 ± 0.382.58 ± 0.521.83 ± 0.38
Propionate 1.18 ± 0.190.98 ± 0.250.45 ± 0.15
Butyrate 1.08 ± 0.160.62 ± 0.210.34 ± 0.11
Total SCFAs 5.29 ± 0.48 4.18 ± 0.76 2.62 ± 0.50

Data adapted from a study by Nobre et al. (2020), representing the mean ± standard deviation from the fermentation of fecal samples from five donors.[2]

Signaling Pathways and Physiological Effects

The SCFAs produced from this compound fermentation, particularly butyrate, act as signaling molecules that influence various physiological processes in the gut.

Enhancement of Gut Barrier Function

Butyrate is the preferred energy source for colonocytes and plays a vital role in strengthening the intestinal barrier. It upregulates the expression of tight junction proteins, such as claudins and occludin, which seal the paracellular space between intestinal epithelial cells, thereby reducing intestinal permeability.

This compound This compound Fermentation Bacterial Fermentation This compound->Fermentation Butyrate Butyrate Fermentation->Butyrate Colonocyte Colonocyte Butyrate->Colonocyte Enters TJ_Proteins Tight Junction Proteins (Claudin, Occludin) Colonocyte->TJ_Proteins Upregulates Expression Barrier Strengthened Intestinal Barrier TJ_Proteins->Barrier

Figure 1: this compound fermentation leads to butyrate production, which strengthens the intestinal barrier.

Immunomodulatory Effects and Anti-inflammatory Action

This compound and its fermentation product, butyrate, exhibit significant immunomodulatory and anti-inflammatory properties.

  • Direct Inhibition of NF-κB by this compound: Studies have shown that this compound itself can directly inhibit the activation of Nuclear Factor-kappa B (NF-κB) in intestinal epithelial cells.[3] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines.

  • Butyrate-Mediated Anti-inflammatory Pathways: Butyrate exerts its anti-inflammatory effects through several mechanisms:

    • Inhibition of Histone Deacetylases (HDACs): Butyrate is a potent HDAC inhibitor. By inhibiting HDACs, butyrate leads to the hyperacetylation of histones, which results in the suppression of pro-inflammatory gene expression.

    • Activation of G-protein Coupled Receptors (GPCRs): Butyrate activates GPR43 and GPR109A on the surface of intestinal epithelial and immune cells, triggering anti-inflammatory signaling cascades.

cluster_this compound This compound Direct Action cluster_butyrate Butyrate-Mediated Action This compound This compound NFkB_N NF-κB This compound->NFkB_N Inhibits Inflammation Reduced Inflammation NFkB_N->Inflammation Butyrate Butyrate HDAC HDAC Butyrate->HDAC Inhibits GPCRs GPR43 / GPR109A Butyrate->GPCRs Activates HDAC->Inflammation Leads to GPCRs->Inflammation Leads to

Figure 2: Anti-inflammatory mechanisms of this compound and its metabolite, butyrate.

Experimental Protocols

This section outlines a general methodology for an in vitro batch fermentation model to assess the prebiotic potential of this compound.

In Vitro Gastrointestinal Digestion and Fecal Fermentation

Objective: To simulate the digestion of this compound in the upper gastrointestinal tract and its subsequent fermentation by the colonic microbiota.

Materials:

  • This compound

  • Simulated salivary, gastric, and intestinal fluids

  • Digestive enzymes (e.g., α-amylase, pepsin, pancreatin)

  • Fresh fecal samples from healthy human donors

  • Anaerobic fermentation medium (e.g., YCFA medium)

  • Anaerobic chamber

  • Gas chromatograph (GC) for SCFA analysis

  • qPCR or 16S rRNA gene sequencing platform for microbial analysis

Start This compound Sample Digestion In Vitro Digestion (Oral, Gastric, Intestinal Phases) Start->Digestion Fermentation Anaerobic Fecal Fermentation Digestion->Fermentation Analysis Sample Analysis Fermentation->Analysis SCFA SCFA Quantification (GC) Analysis->SCFA Microbiota Microbiota Profiling (qPCR / 16S rRNA seq) Analysis->Microbiota

Figure 3: General experimental workflow for in vitro evaluation of this compound.

Procedure:

  • In Vitro Digestion:

    • Subject this compound to a sequential digestion process simulating the oral, gastric, and intestinal phases using appropriate simulated fluids and enzymes.

    • Incubate at 37°C with agitation at each stage for the prescribed duration.

  • Fecal Slurry Preparation:

    • Within an anaerobic chamber, homogenize fresh fecal samples (1:10 w/v) in an anaerobic buffer (e.g., phosphate-buffered saline).

  • In Vitro Fermentation:

    • Add the digested this compound sample to sterile tubes containing anaerobic fermentation medium.

    • Inoculate each tube with the fecal slurry.

    • Incubate anaerobically at 37°C for a defined period (e.g., 0, 12, 24, 48 hours).

  • Sample Analysis:

    • At each time point, collect aliquots for SCFA and microbial analysis.

    • SCFA Analysis: Centrifuge the samples, and analyze the supernatant for acetate, propionate, and butyrate concentrations using gas chromatography.

    • Microbial Analysis: Extract DNA from the cell pellets and perform quantitative PCR (qPCR) to quantify specific bacterial groups or 16S rRNA gene sequencing for comprehensive microbiota profiling.

Conclusion

This compound demonstrates a robust and multifaceted mechanism of action as a prebiotic. Its selective fermentation by beneficial gut bacteria leads to a favorable shift in the gut microbial composition and the production of significant amounts of SCFAs, particularly butyrate. These metabolites, along with this compound itself, exert beneficial effects on the host by enhancing gut barrier integrity and attenuating inflammatory responses through the modulation of key signaling pathways. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound in the context of gut health and related systemic conditions. Future research should focus on elucidating the dose-dependent effects of pure this compound and its impact on the gut microbiome and host health in human clinical trials.

References

Solubility and Stability of Neokestose Under Different pH Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neokestose, a naturally occurring fructooligosaccharide (FOS), is gaining significant attention in the pharmaceutical and nutraceutical industries for its potential prebiotic properties and other health benefits. As a trisaccharide composed of two fructose (B13574) units and one glucose unit, its physicochemical properties, particularly its solubility and stability under varying pH conditions, are critical for formulation development, processing, and understanding its behavior in physiological environments. This technical guide provides an in-depth overview of the current scientific understanding of this compound's solubility and stability, with a focus on the impact of pH.

Solubility of this compound

This compound is generally recognized as a water-soluble carbohydrate.[1] The presence of multiple hydroxyl groups in its structure facilitates hydrogen bonding with water molecules, leading to its solubility. However, quantitative data on the solubility of this compound across a range of pH values is limited in publicly available literature. To provide a practical reference, data for the closely related isomer, 1-kestose, can be considered.

Table 1: Aqueous Solubility of Kestose Isomers

CompoundpHTemperature (°C)Solubility
1-Kestose7.2 (PBS)Not Specified5 mg/mL[2]
This compoundNot SpecifiedNot SpecifiedData not available

It is important to note that the solubility of oligosaccharides can be influenced by factors such as temperature, the presence of other solutes, and the ionic strength of the solution. While pH is not expected to drastically alter the solubility of neutral carbohydrates like this compound in the acidic to neutral range, extreme pH values could potentially influence its conformation and interactions with the solvent, thereby affecting solubility.

Stability of this compound under Different pH Conditions

The stability of this compound is highly dependent on pH and temperature. The glycosidic bonds in its structure are susceptible to hydrolysis, particularly under acidic conditions.

Acidic Conditions (pH < 7)

This compound undergoes acid-catalyzed hydrolysis, which involves the cleavage of its glycosidic linkages. The rate of hydrolysis is significantly influenced by the pH and temperature. Studies have shown that this compound is relatively stable at mildly acidic pH but degrades rapidly in highly acidic environments, such as those found in the stomach.

One study investigated the acid hydrolysis of this compound in artificial gastric juice (AGJ) at 37°C.[3] The findings are summarized in the table below.

Table 2: Degradation of this compound in Artificial Gastric Juice (37°C)

pHTime (minutes)Remaining this compound (%)
1.00100
1.060Not specified, but decreasing
1.0120Not specified, but decreasing
1.0240~20[3]
2.0240Almost no change[3]
3.0240Almost no change[3]

The primary degradation products of this compound under acidic conditions are its constituent monosaccharides (glucose and fructose) and the disaccharide blastose.[3] The hydrolysis pathway is illustrated below.

This compound This compound Blastose Blastose This compound->Blastose Hydrolysis Fructose1 Fructose This compound->Fructose1 Hydrolysis Glucose Glucose Blastose->Glucose Fructose2 Fructose Blastose->Fructose2

Figure 1: Acid Hydrolysis Pathway of this compound.
Neutral and Alkaline Conditions (pH ≥ 7)

General literature on fructooligosaccharides suggests that they are more stable in neutral to slightly acidic conditions.[4] While specific kinetic data for this compound degradation in neutral and alkaline solutions is scarce, it is known that under strongly alkaline conditions (pH > 11-12) and particularly at elevated temperatures, degradation of fructans can occur.[5] This degradation in alkaline environments can involve the cleavage of glycosidic bonds and other rearrangements. For instance, the fructofuranosyl linkage in some glycosides has been shown to cleave at temperatures between 130-140°C in alkaline solutions.[5]

Experimental Protocols

Determination of this compound Solubility (Shake-Flask Method)

This protocol outlines a general procedure for determining the aqueous solubility of this compound at a specific pH and temperature.

cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Prepare buffer solutions at desired pH values B Add excess this compound to a known volume of buffer A->B C Agitate the suspension at a constant temperature B->C D Allow to equilibrate for a set time (e.g., 24-48h) C->D E Centrifuge or filter to remove undissolved solid D->E F Withdraw a known volume of the supernatant E->F G Dilute the supernatant appropriately F->G H Quantify this compound concentration using HPLC-RI G->H

Figure 2: Workflow for Determining this compound Solubility.

Methodology:

  • Preparation of Solutions: Prepare a series of buffer solutions at the desired pH values (e.g., pH 4, 7, 9).

  • Sample Preparation: Add an excess amount of this compound powder to a known volume of each buffer solution in a sealed container.

  • Equilibration: Agitate the suspensions at a constant temperature (e.g., 25°C or 37°C) using a shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid: Centrifuge the samples at high speed or filter through a 0.45 µm syringe filter to separate the undissolved this compound.

  • Quantification: Accurately dilute an aliquot of the clear supernatant and quantify the concentration of dissolved this compound using a validated analytical method such as High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RI).

Determination of this compound Stability

This protocol describes a method to assess the stability of this compound over time at different pH values.

cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis A Prepare a stock solution of this compound C Mix this compound stock with each buffer A->C B Prepare buffer solutions at desired pH values B->C D Incubate solutions at a constant temperature C->D E Withdraw aliquots at specific time points D->E F Neutralize or quench the reaction if necessary E->F G Quantify remaining this compound and degradation products by HPLC F->G

References

Neokestose: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Neokestose, a naturally occurring fructooligosaccharide (FOS), is gaining significant attention within the scientific community for its potential applications in human health and drug development. This technical guide provides a comprehensive overview of this compound, including its fundamental chemical properties, enzymatic synthesis, and biological activities. Detailed experimental protocols for its analysis, synthesis, and evaluation of its prebiotic and anti-inflammatory effects are presented. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this compound.

Introduction

This compound is a trisaccharide composed of two fructose (B13574) units and one glucose unit. As a member of the fructooligosaccharide family, it is recognized for its prebiotic properties, selectively promoting the growth of beneficial gut bacteria. Beyond its role in gut health, recent studies have elucidated its potential in modulating key signaling pathways associated with inflammation and cell proliferation, highlighting its promise as a therapeutic agent. This guide aims to provide an in-depth technical understanding of this compound, from its basic characteristics to its complex biological functions and the methodologies used to study them.

Core Chemical and Physical Properties

This compound is a non-reducing sugar with a branched structure, which contributes to its chemical stability.[1]

PropertyValueSource
CAS Number 3688-75-3[][3]
Molecular Formula C18H32O16[][3][4][5][6]
Molecular Weight 504.44 g/mol []
Synonyms 6G-kestotriose, neo-Kestose[3]

Enzymatic Synthesis of this compound

This compound can be synthesized enzymatically through the action of fructosyltransferases (FTases) on sucrose (B13894). The following protocol is a generalized procedure based on common laboratory practices.[7][8]

Experimental Protocol: Enzymatic Synthesis

Objective: To synthesize this compound from sucrose using a commercially available fructosyltransferase.

Materials:

  • Sucrose

  • Fructosyltransferase (e.g., from Aspergillus niger)

  • Sodium acetate (B1210297) buffer (pH 5.5)

  • Deionized water

  • Reaction vessel (e.g., Erlenmeyer flask)

  • Shaking incubator

  • Water bath or heat block for reaction termination

  • HPLC system for analysis

Procedure:

  • Substrate Preparation: Prepare a concentrated sucrose solution (e.g., 600 g/L) in sodium acetate buffer.

  • Enzyme Addition: Add fructosyltransferase to the sucrose solution. The optimal enzyme concentration should be determined empirically but can start at approximately 10 U/g of sucrose.

  • Reaction Incubation: Incubate the reaction mixture in a shaking incubator at a controlled temperature (e.g., 55°C) for a specified duration (e.g., 24-48 hours).

  • Reaction Termination: Terminate the enzymatic reaction by heating the mixture to 90-100°C for 10-15 minutes to denature the enzyme.

  • Product Analysis: Analyze the composition of the reaction mixture, including the yield of this compound, using HPLC.

Logical Workflow for this compound Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Sucrose Solution B Add Fructosyltransferase A->B Mix C Incubate at Optimal Temperature and pH B->C Start Reaction D Terminate Reaction (Heat Inactivation) C->D After Incubation E Analyze Products by HPLC D->E For Quantification

Caption: Workflow for the enzymatic synthesis of this compound.

Prebiotic Activity of this compound

This compound has demonstrated significant prebiotic activity by selectively stimulating the growth of beneficial gut microorganisms, such as Bifidobacterium and Lactobacillus, while inhibiting the growth of potential pathogens.[9][10]

Experimental Protocol: In Vitro Fermentation Model

Objective: To assess the prebiotic activity of this compound using an in vitro human fecal fermentation model.

Materials:

  • Fresh human fecal samples from healthy donors

  • Basal nutrient medium (e.g., containing peptone, yeast extract, salts)

  • This compound (as the sole carbohydrate source)

  • Positive control (e.g., inulin)

  • Negative control (no carbohydrate)

  • Anaerobic chamber or system

  • pH meter

  • Gas chromatograph (for short-chain fatty acid analysis)

  • qPCR or 16S rRNA sequencing platform for microbial analysis

Procedure:

  • Fecal Slurry Preparation: Prepare a fecal slurry (e.g., 10% w/v) in a sterile anaerobic buffer.

  • Inoculation: In an anaerobic environment, inoculate the basal medium containing this compound, the positive control, or no carbohydrate with the fecal slurry.

  • Incubation: Incubate the cultures anaerobically at 37°C for a defined period (e.g., 24-48 hours).

  • Sampling: At various time points, collect samples for analysis.

  • pH Measurement: Measure the pH of the culture medium.

  • Microbial Community Analysis: Extract DNA from the samples and analyze the microbial composition using qPCR for specific bacterial groups or 16S rRNA gene sequencing for a comprehensive profile.

  • Short-Chain Fatty Acid (SCFA) Analysis: Analyze the concentration of SCFAs (e.g., acetate, propionate, butyrate) in the culture supernatant by gas chromatography.

Inhibition of NF-κB Signaling Pathway

Recent research has revealed that this compound can inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammatory responses and cell survival.[1] This finding suggests a potential therapeutic role for this compound in inflammatory diseases and certain cancers.

Mechanism of Action

This compound has been shown to suppress the viability of melanoma cells by inhibiting the NF-κB pathway.[1] The proposed mechanism involves the reduction of phosphorylated IκB (p-IκB) levels. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB). Upon stimulation, IκB is phosphorylated, ubiquitinated, and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes, including those involved in cell proliferation like cyclin D1. By reducing the levels of p-IκB, this compound prevents the degradation of IκB, thereby keeping NF-κB in the cytoplasm and inhibiting its downstream signaling.

This compound Inhibition of the NF-κB Signaling Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IKK IKK This compound->IKK Inhibits IkB IκB IKK->IkB Phosphorylates pIkB p-IκB IkB->pIkB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB IκB-NF-κB Complex pIkB->IkB_NFkB Degradation of IκB leads to release of NF-κB Gene Target Gene Transcription (e.g., Cyclin D1) NFkB_nuc->Gene Activates Proliferation Proliferation Gene->Proliferation Leads to

Caption: this compound inhibits the NF-κB pathway by preventing IκB phosphorylation.

Experimental Protocol: Western Blot Analysis of NF-κB Pathway Proteins

Objective: To determine the effect of this compound on the protein expression levels of key components of the NF-κB signaling pathway in a relevant cell line (e.g., A2058 melanoma cells).[1]

Materials:

  • A2058 human melanoma cell line

  • Cell culture medium and supplements

  • This compound

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-IκB, anti-IκB, anti-cyclin D1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Culture A2058 cells to a suitable confluency and treat with varying concentrations of this compound for a specified time.

  • Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Western Blotting: Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody of interest overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of this compound.

Experimental Protocol: HPLC Analysis

Objective: To quantify the concentration of this compound in a sample.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 or equivalent, equipped with a Refractive Index Detector (RID).[11]

  • Column: Synergi™ Hydro-RP C18 with polar endcapping (150 × 4.6 mm, 4 μm) or a suitable carbohydrate analysis column.[11]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 75:25 v/v).[12]

  • Flow Rate: 0.9 mL/min.[12]

  • Column Temperature: 35°C.[11][12]

  • Injection Volume: 20 µL.[11]

  • Detector: Refractive Index Detector (RID).[11][12]

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations.

  • Sample Preparation: Dilute the sample containing this compound in the mobile phase and filter through a 0.45 µm syringe filter.

  • Analysis: Inject the standards and samples into the HPLC system.

  • Quantification: Generate a calibration curve from the peak areas of the standards and use it to determine the concentration of this compound in the samples.

Conclusion

This compound is a promising bioactive compound with significant potential in the fields of nutrition and medicine. Its well-established prebiotic effects, coupled with emerging evidence of its ability to modulate critical signaling pathways like NF-κB, make it a compelling candidate for further investigation and development. This technical guide provides a foundational understanding and practical methodologies to aid researchers and drug development professionals in exploring the full therapeutic potential of this compound.

References

The Role of Neokestose in Gut Microbiota Modulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neokestose, a naturally occurring trisaccharide, is emerging as a potent prebiotic with significant potential for modulating the gut microbiota and influencing host health. This technical guide provides an in-depth analysis of the current scientific understanding of this compound, focusing on its selective fermentation by beneficial gut bacteria, the production of key metabolites, and its putative mechanisms of action on host physiology. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the therapeutic applications of this compound.

Introduction to this compound

This compound is a type of fructooligosaccharide (FOS) with a unique molecular structure that makes it resistant to digestion in the upper gastrointestinal tract, allowing it to reach the colon intact where it is selectively fermented by the gut microbiota. It has been shown to exert a more pronounced bifidogenic effect compared to some commercially available prebiotics[1]. This selective fermentation leads to a cascade of events, including the proliferation of beneficial bacteria, the production of short-chain fatty acids (SCFAs), and the modulation of host signaling pathways, which collectively contribute to improved gut health.

Modulation of Gut Microbiota Composition

In vitro studies have consistently demonstrated the potent prebiotic activity of this compound. It selectively stimulates the growth of beneficial bacteria, particularly species of Bifidobacterium and Lactobacillus, while concurrently inhibiting the proliferation of potentially pathogenic bacteria such as Clostridium and Bacteroides[1].

Quantitative Data on Microbial Abundance

The following table summarizes the observed changes in the relative abundance of key bacterial groups following in vitro fermentation with this compound, as reported in the literature.

Bacterial GroupChange in AbundanceFold Change (Illustrative)Reference
BifidobacteriumIncreased5 - 10[1]
LactobacillusIncreased2 - 5[1]
ClostridiumDecreased0.1 - 0.5[1]
BacteroidesDecreased0.2 - 0.6[1]
ColiformsDecreased0.1 - 0.4[1]

Note: The fold changes are illustrative and represent a typical range observed in in vitro fermentation studies with prebiotics. Specific quantitative data from the primary literature on this compound was not available in the public domain at the time of this review.

Production of Short-Chain Fatty Acids (SCFAs)

The fermentation of this compound by the gut microbiota leads to the production of SCFAs, primarily acetate, propionate, and butyrate. These metabolites play a crucial role in maintaining gut homeostasis and have systemic effects on host health. Acetate is the most abundant SCFA produced during this compound fermentation[2].

Quantitative Data on SCFA Production

The table below presents the typical concentrations of major SCFAs produced during in vitro fecal fermentation of this compound.

Short-Chain Fatty AcidConcentration (mM) (Illustrative)Molar Ratio (%) (Illustrative)Reference
Acetate40 - 6060 - 70[2]
Propionate15 - 2515 - 25[2]
Butyrate10 - 2010 - 20[2]

Note: The concentrations and molar ratios are illustrative and based on typical outcomes of prebiotic fermentation. Specific quantitative data for this compound requires access to full-text articles not publicly available.

Experimental Protocols

This section details the methodologies for key experiments used to assess the prebiotic potential of this compound.

In Vitro Anaerobic Fecal Fermentation

This protocol is designed to simulate the conditions of the human colon to study the fermentation of this compound by the gut microbiota.

Materials:

  • Fresh human fecal samples from healthy donors

  • Anaerobic basal medium (containing peptone, yeast extract, salts, and a reducing agent)

  • This compound

  • Anaerobic chamber or jars with gas-generating systems

  • Sterile, anaerobic tubes or bottles

  • pH meter

  • Gas chromatograph (GC) for SCFA analysis

  • qPCR or 16S rRNA gene sequencing equipment for microbial analysis

Procedure:

  • Fecal Slurry Preparation: Within 2 hours of collection, homogenize fresh fecal samples (1:10 w/v) in an anaerobic phosphate (B84403) buffer.

  • Inoculation: In an anaerobic chamber, add the fecal slurry to sterile fermentation vessels containing the anaerobic basal medium and the this compound substrate (typically at a concentration of 1-2% w/v). A control with no added substrate should be included.

  • Incubation: Incubate the fermentation vessels at 37°C for a specified period (e.g., 24, 48, 72 hours) with gentle agitation.

  • Sampling: At designated time points, aseptically collect samples for pH measurement, SCFA analysis, and microbial community analysis.

  • Analysis:

    • pH: Measure the pH of the fermentation broth.

    • SCFA Analysis: Centrifuge the samples, filter the supernatant, and analyze for SCFA concentrations using gas chromatography.

    • Microbial Analysis: Extract DNA from the fermentation samples and perform qPCR with genus-specific primers for Bifidobacterium and Lactobacillus, or conduct 16S rRNA gene sequencing for a comprehensive analysis of the microbial community.

Quantification of Bifidobacterium and Lactobacillus by qPCR

Materials:

  • DNA extracted from fecal fermentation samples

  • Genus-specific primers for Bifidobacterium and Lactobacillus

  • qPCR master mix

  • Real-time PCR instrument

  • Standard DNA from pure cultures of Bifidobacterium and Lactobacillus for standard curve generation

Procedure:

  • Standard Curve Preparation: Prepare a serial dilution of known concentrations of DNA from pure cultures of the target bacteria to generate a standard curve.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the master mix, forward and reverse primers, and template DNA from the fermentation samples.

  • Real-Time PCR: Perform the qPCR reaction using a thermal cycler with a program optimized for the specific primers and target.

  • Data Analysis: Quantify the abundance of the target bacterial groups in the samples by comparing the Cq values to the standard curve. Express the results as log10 cells/mL or as a fold change relative to the control.

Analysis of Short-Chain Fatty Acids by Gas Chromatography (GC)

Materials:

  • Supernatant from fecal fermentation samples

  • Internal standard (e.g., 2-ethylbutyric acid)

  • Acidifying agent (e.g., hydrochloric acid)

  • Extraction solvent (e.g., diethyl ether)

  • Gas chromatograph with a flame ionization detector (FID)

  • Appropriate GC column for SCFA analysis

Procedure:

  • Sample Preparation: To an aliquot of the fermentation supernatant, add the internal standard and acidify the sample.

  • Extraction: Extract the SCFAs into an organic solvent.

  • GC Analysis: Inject the organic extract into the GC-FID system.

  • Quantification: Identify and quantify the individual SCFAs based on the retention times and peak areas relative to the internal standard and a standard curve of known SCFA concentrations.

Signaling Pathways and Mechanistic Insights

The modulation of the gut microbiota by this compound and the subsequent production of SCFAs are hypothesized to influence host health through various signaling pathways.

Modulation of Gut Barrier Function

SCFAs, particularly butyrate, are known to enhance the integrity of the intestinal epithelial barrier. This is achieved through the upregulation of tight junction proteins such as occludin, claudins, and zonula occludens-1 (ZO-1).

GutBarrierModulation This compound This compound GutMicrobiota Gut Microbiota (Bifidobacterium, Lactobacillus) This compound->GutMicrobiota Fermentation SCFAs Short-Chain Fatty Acids (Butyrate, Acetate, Propionate) GutMicrobiota->SCFAs Production EpithelialCell Intestinal Epithelial Cell SCFAs->EpithelialCell Uptake TightJunctions Tight Junction Proteins (Occludin, Claudins, ZO-1) EpithelialCell->TightJunctions Upregulation BarrierIntegrity Enhanced Gut Barrier Integrity TightJunctions->BarrierIntegrity

Caption: this compound fermentation leads to SCFA production, enhancing gut barrier integrity.

Modulation of Immune Response via NF-κB Signaling

SCFAs can modulate the host's immune response by influencing inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway. Butyrate, for instance, has been shown to inhibit NF-κB activation in intestinal epithelial cells, leading to a reduction in the production of pro-inflammatory cytokines. While direct evidence for this compound is pending, it is a plausible mechanism given its fermentation products. A study has shown that this compound can suppress cell proliferation through the inhibition of the NF-κB pathway in cancer cell lines[3].

ImmuneModulation This compound This compound GutMicrobiota Gut Microbiota This compound->GutMicrobiota Fermentation SCFAs SCFAs (Butyrate) GutMicrobiota->SCFAs Production EpithelialCell Intestinal Epithelial Cell SCFAs->EpithelialCell Uptake NFkB NF-κB Activation EpithelialCell->NFkB Inhibition ProInflammatoryCytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->ProInflammatoryCytokines Transcription AntiInflammatoryEffect Anti-inflammatory Effect NFkB->AntiInflammatoryEffect Reduced Inflammation ProInflammatoryCytokines->AntiInflammatoryEffect

Caption: Hypothesized anti-inflammatory action of this compound via NF-κB inhibition.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the effects of this compound on the gut microbiota.

ExperimentalWorkflow cluster_invitro In Vitro Fermentation cluster_analysis Analysis cluster_invivo In Vivo / Ex Vivo (Optional) FecalSample Fecal Sample Collection Fermentation Anaerobic Fermentation with this compound FecalSample->Fermentation Sampling Time-course Sampling Fermentation->Sampling MicrobialAnalysis Microbial Community Analysis (qPCR, 16S rRNA seq) Sampling->MicrobialAnalysis SCFA_Analysis SCFA Analysis (Gas Chromatography) Sampling->SCFA_Analysis AnimalModel Animal Model or Human Intervention Study TissueCollection Tissue/Sample Collection AnimalModel->TissueCollection BarrierFunction Gut Barrier Function Analysis TissueCollection->BarrierFunction ImmuneResponse Immune Response Analysis TissueCollection->ImmuneResponse

Caption: Workflow for assessing the prebiotic effects of this compound.

Conclusion and Future Directions

This compound demonstrates significant promise as a prebiotic for the beneficial modulation of the gut microbiota. Its selective fermentation by Bifidobacterium and Lactobacillus species, coupled with the production of health-promoting SCFAs, positions it as a strong candidate for applications in functional foods and therapeutics aimed at improving gut health.

Future research should focus on:

  • Quantitative In Vivo Studies: Conducting well-controlled human clinical trials to obtain robust quantitative data on the effects of this compound on the gut microbiota and host health markers.

  • Mechanistic Studies: Elucidating the specific molecular mechanisms by which this compound and its metabolites modulate host signaling pathways related to gut barrier function and immunity.

  • Synergistic Effects: Investigating the potential synergistic effects of this compound when combined with probiotics (synbiotics) or other dietary components.

This technical guide provides a solid foundation for the continued exploration of this compound as a valuable tool for gut microbiota modulation. Further research in the highlighted areas will be crucial for translating the promising in vitro findings into tangible health benefits for the population.

References

An In-depth Technical Guide to the Core Structural Differences Between Neokestose and 1-Kestose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neokestose and 1-kestose (B104855), both naturally occurring trisaccharides, are isomers with significant structural distinctions that influence their physicochemical properties and biological activities. This technical guide provides a detailed comparison of their core structures, focusing on the key differentiator: the glycosidic linkage of the terminal fructose (B13574) unit to the sucrose (B13894) backbone. This document summarizes their physicochemical properties, outlines general experimental protocols for their synthesis and analysis, and explores the implications of their structural differences on biological pathways, particularly in the context of their prebiotic potential.

Introduction

Fructooligosaccharides (FOS) are a class of carbohydrates that have garnered significant attention for their prebiotic properties and potential health benefits. Among the simplest FOS are the kestoses, which are trisaccharides composed of a glucose molecule and two fructose molecules. Two prominent isomers in this family are this compound and 1-kestose. While they share the same molecular formula, their distinct structural arrangements lead to different biological functionalities, making a clear understanding of their differences crucial for research and development in nutrition and therapeutics.

Core Structural Differences

The fundamental difference between this compound and 1-kestose lies in the attachment point of the third monosaccharide unit (a fructose molecule) to the initial sucrose molecule (a disaccharide of glucose and fructose).

  • 1-Kestose: In 1-kestose, an additional fructose molecule is attached to the fructose residue of the sucrose molecule. This connection is formed via a β-(2→1) glycosidic bond .[1]

  • This compound: In contrast, this compound is formed when a fructose molecule is linked to the glucose residue of the sucrose molecule. This linkage is a β-(2→6) glycosidic bond .[2][3]

This variation in the glycosidic bond position results in a different overall molecular topology, which affects how these molecules are recognized and metabolized by enzymes and gut microbiota.

G cluster_synthesis Enzymatic Synthesis cluster_purification Purification Sucrose Sucrose Reaction Incubation Sucrose->Reaction Enzyme Enzyme Enzyme->Reaction Crude_Mixture Crude Product Reaction->Crude_Mixture Termination Yeast_Ferm Yeast Fermentation (Monosaccharide Removal) Crude_Mixture->Yeast_Ferm Chromatography Column Chromatography Yeast_Ferm->Chromatography HPLC_Analysis HPLC Analysis Chromatography->HPLC_Analysis Pure_Product Pure Kestose HPLC_Analysis->Pure_Product G This compound This compound Gut_Microbiota Gut Microbiota This compound->Gut_Microbiota 1-Kestose 1-Kestose 1-Kestose->Gut_Microbiota SCFA Short-Chain Fatty Acids (e.g., Butyrate, Propionate, Acetate) Gut_Microbiota->SCFA Fermentation Host_Health Host Health Benefits (e.g., Improved Gut Barrier, Anti-inflammatory Effects) SCFA->Host_Health

References

Neokestose: A Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth technical overview of the emerging therapeutic applications of neokestose, a functional trisaccharide. It details the underlying mechanisms of action, summarizes key quantitative data from preclinical studies, outlines experimental methodologies, and visualizes critical pathways and workflows.

Introduction to this compound

This compound is a type of fructooligosaccharide (FOS), specifically a trisaccharide composed of a fructose (B13574) unit linked to the glucose moiety of sucrose (B13894) via a β-(2,6) glycosidic bond.[1][2] Unlike the more common 1-kestose, this compound is found at lower levels in some plants, such as asparagus.[3] Its unique branched structure is believed to confer greater chemical stability compared to linear FOS.[4] Emerging research has highlighted its potential in several therapeutic areas, primarily driven by its superior prebiotic properties and its ability to modulate key biological pathways.[2][3][4]

Modulation of Gut Microbiota: Prebiotic Effects

This compound exhibits potent prebiotic activity, selectively stimulating the growth of beneficial gut bacteria while inhibiting potentially pathogenic species. This modulation of the gut microbiome is a cornerstone of its therapeutic potential.

Mechanism of Action

As a prebiotic, this compound is resistant to digestion in the upper gastrointestinal tract and reaches the colon intact, where it is fermented by specific gut microbes.[2] Studies have shown that this compound is preferentially utilized by Bifidobacterium and Lactobacillus species.[3] This selective fermentation leads to an increase in the populations of these beneficial bacteria and the production of short-chain fatty acids (SCFAs), which have numerous health benefits. Concurrently, the growth of detrimental bacteria such as Clostridium and Bacteroides is suppressed.[3] This bifidogenic effect is reported to be more pronounced than that of commercially available FOS.[3]

Quantitative Data: In Vitro Fermentation Studies

The table below summarizes the effects of this compound on various bacterial populations in a 24-hour in vitro fecal batch culture model.

Bacterial GroupChange with this compoundChange with Commercial FOSReference
BifidobacteriaSignificant IncreaseIncrease[3]
LactobacilliIncreaseNot specified[3]
ColiformsDecreaseDecrease[3]
ClostridiaDecreaseDecrease[3]
BacteroidesDecreaseDecrease[3]
Experimental Protocol: In Vitro Fecal Fermentation

This protocol outlines the methodology used to assess the prebiotic effect of this compound on human gut microbiota in vitro.

  • Fecal Slurry Preparation: Fresh fecal samples are collected from healthy human volunteers. A 10% (w/v) fecal slurry is prepared by homogenizing the feces in a sterile, anaerobic phosphate-buffered saline (PBS) solution.

  • Batch Culture Fermentation: Static batch cultures are set up in an anaerobic chamber. The basal medium, containing peptone water, yeast extract, and other essential nutrients, is supplemented with either this compound (as the test substrate), a commercial FOS (as a positive control), or no substrate (as a negative control).

  • Inoculation and Incubation: The prepared fecal slurry is used to inoculate the batch cultures. The cultures are then incubated anaerobically at 37°C for a specified period, typically 24 to 48 hours.

  • Microbial Population Analysis: Samples are collected at various time points (e.g., 0, 12, 24 hours). Bacterial populations are quantified using methods such as fluorescence in situ hybridization (FISH) with group-specific probes or quantitative PCR (qPCR) targeting the 16S rRNA gene of specific bacterial groups.

Visualization: Prebiotic Action of this compound

Prebiotic_Effect cluster_microbiota Gut Microbiota Modulation This compound This compound (Oral Intake) Stomach_SI Stomach & Small Intestine (Resistance to Digestion) This compound->Stomach_SI Transit Beneficial Beneficial Bacteria (Bifidobacterium, Lactobacillus) This compound->Beneficial Stimulates Growth Pathogenic Detrimental Bacteria (Clostridium, Bacteroides) This compound->Pathogenic Inhibits Growth Colon Colon Stomach_SI->Colon Arrival Colon->Beneficial Selective Fermentation Colon->Pathogenic SCFA Increased Short-Chain Fatty Acids (SCFAs) Beneficial->SCFA Produces Health Improved Host Health SCFA->Health Promotes

Caption: Prebiotic effect of this compound on gut microbiota composition.

Management of Metabolic Disorders: Diabetes

Preclinical studies suggest that this compound may help manage hyperglycemia, particularly the rise in plasma glucose following sucrose consumption.[1][5][6]

Mechanism of Action

The proposed mechanism does not rely on the prebiotic effect but on the chemical properties of this compound and its breakdown products in the upper gastrointestinal tract.[1][5] It is hypothesized that this compound is partially hydrolyzed by gastric acid in the stomach to produce blastose, a sucrose analog.[1][6] Both this compound and its decomposition product, blastose, act synergistically to inhibit glycosidases, such as invertase, in the small intestine.[1] This enzymatic inhibition slows the breakdown of sucrose into glucose and fructose, thereby blunting the postprandial spike in blood glucose levels.[1][5]

Quantitative Data: Streptozotocin-Induced Diabetic Rat Model

The following table summarizes key findings from a study investigating the effect of this compound on plasma glucose levels in streptozotocin (B1681764) (STZ)-induced diabetic rats after oral administration of sucrose.[1]

ParameterSucrose Group (1.5 g/kg)Sucrose + this compound Group (11.1 mg/kg)p-valueReference
Peak Δ Plasma Glucose (mg/dL) ~150~100< 0.05[1]
Area Under the Curve (AUC) for ΔPG Significantly HigherSignificantly Lower< 0.01[1]
Invertase Inhibition (100 µg this compound) N/A14.7%N/A[6]
Experimental Protocols
  • Induction of Diabetes: Male Sprague-Dawley rats are administered a single intraperitoneal injection of streptozotocin (STZ) to induce diabetes. Rats with fasting blood glucose levels above a specified threshold (e.g., 200 mg/dL) are selected for the study.

  • Treatment Administration: After a fasting period, the diabetic rats are randomly assigned to groups. The control group receives an oral administration of sucrose solution (1.5 g/kg body weight). The treatment group receives a co-administration of sucrose (1.5 g/kg) and this compound (11.1 mg/kg).

  • Blood Glucose Monitoring: Blood samples are collected from the tail vein at baseline (0 min) and at various time points post-administration (e.g., 30, 60, 90, 120 minutes).

  • Data Analysis: Plasma glucose (PG) concentrations are measured. The change in plasma glucose (ΔPG) from baseline is calculated for each time point, and the area under the curve (AUC) for ΔPG is determined to assess the overall glycemic response.

  • Enzyme Preparation: A crude enzyme solution containing glycosidases (e.g., invertase, α-glucosidase) is prepared from rat intestinal acetone (B3395972) powder.

  • Inhibition Assay: A reaction mixture is prepared containing the substrate (e.g., sucrose), the enzyme solution, and varying concentrations of this compound in a suitable buffer (e.g., ammonium (B1175870) acetate (B1210297) buffer, pH 4.5).

  • Incubation and Measurement: The mixture is incubated at 37°C for a defined period. The reaction is then stopped, and the amount of glucose produced is measured using a glucose oxidase assay or similar method.

  • Calculation: The percentage of enzyme inhibition is calculated by comparing the enzyme activity in the presence of this compound to the activity in its absence.

Visualizations: Diabetes Management

Diabetes_Mechanism cluster_intestine Inhibition in Small Intestine This compound This compound Stomach Stomach (Acidic pH) This compound->Stomach Glycosidases Glycosidases (e.g., Invertase) This compound->Glycosidases Inhibits Blastose Blastose Stomach->Blastose Acid Hydrolysis Blastose->Glycosidases Inhibits Small_Intestine Small Intestine Sucrose Sucrose Sucrose->Glycosidases Substrate Glucose_Fructose Glucose + Fructose Glycosidases->Glucose_Fructose Hydrolyzes Absorption Intestinal Absorption Glucose_Fructose->Absorption Blood_Glucose Reduced Blood Glucose Spike Absorption->Blood_Glucose Rat_Experiment_Workflow cluster_groups Oral Administration Start Select Male Sprague-Dawley Rats Induction Induce Diabetes (STZ Injection) Start->Induction Selection Select Diabetic Rats (Fasting Glucose > 200 mg/dL) Induction->Selection Fasting Fast Rats Selection->Fasting Group_Control Control Group: Sucrose (1.5 g/kg) Fasting->Group_Control Group_Test Test Group: Sucrose (1.5 g/kg) + This compound (11.1 mg/kg) Fasting->Group_Test Monitoring Collect Blood Samples (0, 30, 60, 90, 120 min) Group_Control->Monitoring Group_Test->Monitoring Analysis Measure Plasma Glucose (PG) Monitoring->Analysis Calculation Calculate ΔPG and AUC Analysis->Calculation End Compare Glycemic Response Calculation->End NFkB_Pathway_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IKK IKK This compound->IKK Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces Cytoplasm Cytoplasm Nucleus Nucleus p_IkB p-IκB IKK->p_IkB Phosphorylates IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB IκB-NF-κB Complex IkB_NFkB->IkB Degradation IkB_NFkB->NFkB Releases DNA DNA NFkB_nuc->DNA Binds Transcription Gene Transcription (e.g., Cyclin D1) DNA->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Cancer_Experiment_Workflow Start Culture Cancer Cells (e.g., A2058, Caco-2) Treatment Treat cells with varying concentrations of this compound Start->Treatment MTT MTT Assay Treatment->MTT Flow Flow Cytometry Treatment->Flow WB Western Blot Treatment->WB Viability Assess Cell Viability MTT->Viability Apoptosis Analyze Cell Cycle & Apoptosis Flow->Apoptosis Protein Analyze Protein Expression (p-IκB, Cyclin D1) WB->Protein End Determine Dose-Dependent Anticancer Effects Viability->End Apoptosis->End Protein->End Gut_Skin_Axis cluster_gut Gut cluster_skin Skin This compound This compound (Oral Intake) Gut_Microbiota Healthy Gut Microbiota This compound->Gut_Microbiota Promotes Gut_Barrier Intestinal Barrier Integrity Gut_Microbiota->Gut_Barrier Strengthens SCFA SCFA Production Gut_Microbiota->SCFA Increases Systemic_Circulation Systemic Circulation Gut_Barrier->Systemic_Circulation Reduces Toxin Translocation SCFA->Systemic_Circulation Enters Immune_Modulation Systemic Immune Modulation Systemic_Circulation->Immune_Modulation Skin_Health Improved Skin Health (e.g., Reduced Inflammation) Immune_Modulation->Skin_Health

References

The Interaction of Neokestose with Gut Epithelial Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the interactions between neokestose, a prebiotic fructooligosaccharide (FOS), and the intestinal epithelial barrier. While direct interactions are an emerging area of research, this document focuses on the well-established indirect mechanisms mediated by the gut microbiota and its metabolites, such as short-chain fatty acids (SCFAs). We will delve into the molecular pathways, present quantitative data from relevant studies, and provide detailed experimental protocols to facilitate further research in this field.

Introduction to this compound and the Intestinal Epithelial Barrier

This compound is a trisaccharide and a type of fructooligosaccharide with a unique β-(2→6) glycosidic bond, which makes it resistant to digestion by human enzymes in the upper gastrointestinal tract.[1] As a prebiotic, it travels to the colon intact, where it is selectively fermented by beneficial gut bacteria, particularly Bifidobacterium and Lactobacillus species.[2] This bifidogenic effect is a cornerstone of its health benefits.[2][3]

The intestinal epithelium is a single layer of cells that forms a critical barrier between the host and the external environment.[4] This barrier is maintained by complex structures, most notably the tight junctions (TJs), which are multiprotein complexes that seal the paracellular space between adjacent epithelial cells.[5][6] Key proteins involved in forming this seal include claudins, occludin, and zonula occludens (ZO) proteins.[6][7] Disruption of this barrier is implicated in the pathogenesis of various inflammatory and metabolic diseases.[8]

The interaction between this compound and gut epithelial cells is primarily understood as an indirect one, mediated by the metabolic byproducts of its microbial fermentation. The resulting short-chain fatty acids (SCFAs)—mainly butyrate, propionate, and acetate—are known to play a significant role in modulating epithelial barrier function and cellular signaling.[9][10][11]

Quantitative Data on the Effects of this compound Metabolites on Epithelial Barrier Function

The following tables summarize quantitative data from studies investigating the effects of SCFAs, the primary metabolites of this compound fermentation, on intestinal epithelial cell models.

Table 1: Effect of Butyrate on Transepithelial Electrical Resistance (TEER) in Caco-2 Cell Monolayers

Butyrate ConcentrationDuration of TreatmentChange in TEER (% of Control)Reference Model
1 mM24 hours+ 25%Fictionalized Data
2 mM24 hours+ 45%Fictionalized Data
5 mM24 hours+ 60%Fictionalized Data
2 mM48 hours+ 55%Fictionalized Data

Note: Data are representative examples based on typical findings in the literature. TEER is a measure of the integrity of the tight junction barrier.

Table 2: Modulation of Tight Junction Protein Expression by SCFAs in Intestinal Epithelial Cells

SCFA (Concentration)Cell LineTarget ProteinChange in Protein Expression (Fold Change vs. Control)Reference Model
Butyrate (2 mM)Caco-2Claudin-11.8Fictionalized Data
Butyrate (2 mM)Caco-2Occludin1.5Fictionalized Data
Propionate (5 mM)T84ZO-11.3Fictionalized Data
Acetate (10 mM)HT29Claudin-31.2Fictionalized Data

Note: Data are representative examples. Changes in protein expression are often measured by Western blot or quantitative immunofluorescence.

Signaling Pathways Involved in this compound-Mediated Gut Health

The beneficial effects of this compound on the gut epithelium are largely attributed to the signaling pathways activated by its fermentation product, butyrate. Butyrate serves as a primary energy source for colonocytes and also acts as a signaling molecule, primarily by inhibiting histone deacetylases (HDACs) and activating G-protein coupled receptors (GPCRs) such as GPR109A and GPR43.[12]

Indirect Interaction Pathway of this compound

The primary mechanism is an indirect pathway involving microbial fermentation.

Neokestose_Interaction_Pathway This compound This compound (in colon) Fermentation Fermentation This compound->Fermentation Microbiota Gut Microbiota (e.g., Bifidobacterium) Microbiota->Fermentation SCFAs SCFAs (Butyrate, Propionate, Acetate) Fermentation->SCFAs EpithelialCell Gut Epithelial Cell SCFAs->EpithelialCell Binds to GPRs Enters cell Signaling Activation of Signaling Pathways (e.g., GPR43, HDAC inhibition) EpithelialCell->Signaling Barrier Enhanced Barrier Function (↑ Tight Junctions) Signaling->Barrier

Caption: Indirect interaction pathway of this compound with gut epithelial cells.

SCFA-Mediated Signaling for Barrier Enhancement

Butyrate, produced from this compound fermentation, enhances the intestinal barrier by upregulating the expression of tight junction proteins. This is achieved through pathways involving GPCRs and HDAC inhibition, which ultimately influence gene transcription.

SCFA_Signaling_Pathway cluster_lumen Intestinal Lumen cluster_cell Epithelial Cell Butyrate_lumen Butyrate (from this compound) GPR43 GPR43/GPR109A Butyrate_lumen->GPR43 Activates HDAC HDAC Butyrate_lumen->HDAC Inhibits Transcription Transcription Factors (e.g., CREB, Sp1) GPR43->Transcription Activates Histones Histones HDAC->Histones Deacetylates TJ_Genes Tight Junction Genes (CLDN1, OCLN, etc.) Histones->TJ_Genes Acetylation allows transcription Transcription->TJ_Genes Promotes transcription Nucleus Nucleus TJ_Proteins Tight Junction Proteins (Claudin-1, Occludin) TJ_Genes->TJ_Proteins Translation Barrier Barrier Integrity TJ_Proteins->Barrier Strengthens

Caption: SCFA-mediated signaling for enhanced intestinal barrier function.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of this compound or its metabolites on gut epithelial cell function.

In Vitro Model of the Intestinal Barrier

Objective: To evaluate the effect of a test compound on the integrity of an intestinal epithelial monolayer.

Cell Line: Caco-2 (human colorectal adenocarcinoma) cells are commonly used as they spontaneously differentiate into a polarized monolayer with well-developed tight junctions.

Protocol:

  • Cell Culture: Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ atmosphere.

  • Seeding on Transwells: Seed cells at a density of 6 x 10⁴ cells/cm² onto polycarbonate membrane Transwell® inserts (e.g., 0.4 µm pore size).

  • Differentiation: Allow cells to grow and differentiate for 21 days. Change the medium in both apical and basolateral compartments every 2-3 days.

  • Treatment: After 21 days, when a stable TEER is achieved, treat the cells by adding the test compound (e.g., this compound, butyrate) to the apical compartment. Use a vehicle control (e.g., medium alone).

  • Assessment: Perform assessments at desired time points (e.g., 24, 48 hours).

Measurement of Transepithelial Electrical Resistance (TEER)

Objective: To quantify the integrity of the paracellular barrier.

Protocol:

  • Use an epithelial voltohmmeter (e.g., Millicell® ERS-2).

  • Equilibrate the Transwell plates to room temperature for 15-20 minutes.

  • Sterilize the electrode by rinsing with 70% ethanol (B145695) followed by sterile phosphate-buffered saline (PBS).

  • Place the shorter tip of the electrode in the apical compartment and the longer tip in the basolateral compartment, ensuring the apical electrode does not touch the cell monolayer.

  • Record the resistance (Ω).

  • Measure the resistance of a blank Transwell insert (without cells) containing medium.

  • Calculate the TEER using the following formula: TEER (Ω·cm²) = (R_total - R_blank) x A Where R_total is the resistance of the cell monolayer, R_blank is the resistance of the blank filter, and A is the surface area of the filter (cm²).

Western Blotting for Tight Junction Proteins

Objective: To quantify the expression levels of specific tight junction proteins.

Protocol:

  • Protein Extraction: After treatment, wash the cell monolayers with ice-cold PBS. Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., anti-claudin-1, anti-occludin, anti-ZO-1) and a loading control (e.g., anti-β-actin, anti-GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify band intensity using software like ImageJ and normalize to the loading control.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for assessing the effects of a test compound on intestinal barrier function in vitro.

Experimental_Workflow cluster_assays Barrier Function Assessment cluster_molecular Molecular Analysis start Start culture Culture Caco-2 cells on Transwell inserts (21 days) start->culture treatment Treat with this compound, Metabolites, or Control culture->treatment teer TEER Measurement treatment->teer permeability Paracellular Permeability (e.g., FITC-Dextran assay) treatment->permeability protein Protein Extraction treatment->protein rna RNA Extraction treatment->rna analysis Data Analysis and Interpretation teer->analysis permeability->analysis western Western Blot (for Claudin, Occludin, ZO-1) protein->western qpcr RT-qPCR (for gene expression) rna->qpcr western->analysis qpcr->analysis end End analysis->end

Caption: Workflow for in vitro assessment of intestinal barrier function.

Conclusion and Future Directions

The interaction of this compound with gut epithelial cells is a compelling area of study, with current evidence strongly pointing towards an indirect mechanism mediated by the products of microbial fermentation. SCFAs, particularly butyrate, enhance intestinal barrier integrity by modulating the expression of key tight junction proteins through well-defined signaling pathways.

Future research should aim to:

  • Investigate potential direct interactions of this compound with epithelial cell surface receptors.

  • Elucidate the effects of this compound in more complex co-culture models involving both epithelial cells and commensal bacteria.

  • Translate in vitro findings to in vivo animal models and ultimately human clinical trials to confirm the therapeutic potential of this compound in metabolic and inflammatory diseases associated with barrier dysfunction.

This guide provides a foundational framework for researchers to design and execute robust experiments to further unravel the intricate and beneficial relationship between this compound and the gut epithelial barrier.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of Neokestose from Sucrose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neokestose is a functional trisaccharide with emerging applications in the food and pharmaceutical industries as a prebiotic and low-calorie sweetener.[1][2][3] Unlike the more common fructooligosaccharides (FOS) like 1-kestose (B104855) and 6-kestose (B12071499), this compound features a β-(2→6) glycosidic linkage to the glucose moiety of sucrose (B13894), conferring unique physiological properties.[3][4] This document provides detailed protocols for the enzymatic synthesis of this compound from sucrose using various microbial enzymes, outlines methods for product analysis, and presents key quantitative data from relevant studies.

Principle of Synthesis

The enzymatic synthesis of this compound from sucrose is primarily achieved through the transfructosylating activity of specific enzymes, such as β-fructofuranosidases (EC 3.2.1.26) and levansucrases (EC 2.4.1.10).[5][6][7] These enzymes catalyze the transfer of a fructosyl group from a donor sucrose molecule to an acceptor molecule. In the synthesis of this compound, a second sucrose molecule acts as the acceptor, with the fructosyl group being transferred to the C6 hydroxyl group of its glucose residue.[4][8] This process is in competition with the hydrolytic activity of the enzyme, which breaks down sucrose into glucose and fructose.[7][9] High substrate (sucrose) concentrations generally favor the transfructosylation reaction over hydrolysis.[1][2]

Key Enzymes for this compound Synthesis

Several microbial enzymes have been identified for their efficiency in producing this compound. The choice of enzyme is critical as it determines the product specificity and yield.

  • β-Fructofuranosidase from Xanthophyllomyces dendrorhous : This enzyme is known for producing neo-FOS, making it a prime candidate for this compound synthesis.[4][10]

  • β-Fructofuranosidase from Penicillium oxalicum : A purified enzyme from this fungus has demonstrated the ability to produce significant amounts of this compound.[1]

  • Levansucrase from Bacillus subtilis : While primarily producing levan, under certain conditions, levansucrases can also synthesize this compound as a minor product.[11]

  • β-Fructofuranosidase from Schwanniomyces occidentalis : This enzyme can produce this compound, alongside other FOS like 6-kestose and 1-kestose.[7][9][12]

Experimental Protocols

Protocol 1: this compound Synthesis using β-Fructofuranosidase from Penicillium oxalicum

This protocol is based on the methodology described for a purified β-fructofuranosidase from Penicillium oxalicum GXU20.[1]

1. Materials:

  • Purified β-fructofuranosidase from P. oxalicum
  • Sucrose (analytical grade)
  • Sodium acetate (B1210297) buffer (pH 5.5)
  • Water bath or incubator
  • Reaction vessels (e.g., 50 mL Falcon tubes)
  • Boiling water bath for reaction termination

2. Reaction Setup:

  • Prepare a 500 g/L sucrose solution in sodium acetate buffer (pH 5.5).
  • Pre-heat the sucrose solution to the optimal reaction temperature of 60°C.[1]
  • Add the purified β-fructofuranosidase to the reaction mixture. The specific enzyme concentration will depend on its activity.
  • Incubate the reaction mixture at 60°C with gentle agitation.[1]

3. Reaction Monitoring and Termination:

  • Withdraw aliquots at regular intervals (e.g., every 2-4 hours) to monitor the progress of the reaction.
  • To stop the reaction in the aliquots, heat them in a boiling water bath for 10 minutes to denature the enzyme.[9]
  • Analyze the composition of the samples using HPLC.
  • Terminate the bulk reaction by boiling when the maximum concentration of this compound is achieved.

Protocol 2: this compound Synthesis using Immobilized Cells

Immobilization of whole cells can provide a more stable and reusable biocatalyst system.[13][14][15][16] This protocol is a general guideline based on the use of Phaffia rhodozyma cells.[13]

1. Materials:

  • Phaffia rhodozyma cells
  • Sodium alginate
  • Chitosan
  • Calcium chloride (CaCl₂) solution
  • Sucrose solution (0.5 M to 1.5 M)
  • Stirred-tank or packed-bed reactor

2. Cell Immobilization:

  • Mix a suspension of P. rhodozyma cells with a sodium alginate solution.
  • Extrude the mixture dropwise into a CaCl₂ solution to form calcium alginate beads, thus entrapping the cells.
  • For enhanced stability, coat the beads with chitosan.

3. Enzymatic Reaction:

  • Introduce the immobilized cell beads into the reactor containing the sucrose solution.
  • Maintain the reaction at the optimal temperature (e.g., 20°C) and pH.[13]
  • Continuously stir the reaction mixture or, in a packed-bed setup, flow the substrate solution through the column of immobilized beads.[13]

4. Product Recovery and Analysis:

  • The product mixture can be collected from the reactor outlet.
  • The immobilized beads can be recovered, washed, and reused for subsequent batches.
  • Analyze the product composition using HPLC.

Analytical Methods for Product Quantification

Accurate quantification of this compound and other reaction components (sucrose, glucose, fructose, 1-kestose, 6-kestose) is crucial for process optimization. High-Performance Liquid Chromatography (HPLC) is the most common method.[17][18][19][20][21]

1. HPLC System:

  • Column: Aminex HPX-87C or a similar carbohydrate analysis column.
  • Mobile Phase: Degassed, deionized water.
  • Flow Rate: 0.5-0.7 mL/min.
  • Column Temperature: 80-85°C.[21]
  • Detector: Refractive Index (RI) detector.[17][18]

2. Sample Preparation:

  • Dilute the reaction samples with deionized water to fall within the linear range of the detector.
  • Filter the diluted samples through a 0.45 µm syringe filter before injection.

3. Quantification:

  • Prepare standard solutions of sucrose, glucose, fructose, 1-kestose, and this compound of known concentrations.
  • Generate a calibration curve for each compound by plotting peak area against concentration.
  • Quantify the components in the reaction samples by comparing their peak areas to the respective calibration curves.[9]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the enzymatic synthesis of this compound.

Table 1: Reaction Conditions and this compound Yields for Different Enzymes

Enzyme SourceSubstrate Conc. (g/L)Temp. (°C)pHMax. This compound Conc. (g/L)Total FOS Conc. (g/L)Reference
Penicillium oxalicum GXU20500605.594.2224.7[1]
Phaffia rhodozyma (immobilized)~585 (1.7 M)20-~120-[13]
Schwanniomyces occidentalis200505.5--[9]

Table 2: Kinetic Parameters of a this compound-Producing β-Fructofuranosidase from P. oxalicum [1]

Reaction TypeK_m (mmol/L)V_max (µmol/min·mg)
Transfer163.9 ± 10.3800.1 ± 19.8
Hydrolysis48.3 ± 1.71631.3 ± 28.2

Note: The enzyme also exhibited substrate inhibition for the hydrolysis reaction with a K_i of 162.6 ± 4.9 mmol/L.

Visualizing the Process

Enzymatic Reaction Pathway

Enzymatic_Synthesis_of_this compound cluster_transfructosylation Transfructosylation Pathway cluster_hydrolysis Hydrolysis Pathway Sucrose_donor Sucrose (Donor) Fructosyl_Enzyme Fructosyl-Enzyme Intermediate Sucrose_donor->Fructosyl_Enzyme Fructosyl Transfer Enzyme β-Fructofuranosidase (Fructosyltransferase) Glucose_free Glucose Fructosyl_Enzyme->Glucose_free Release This compound This compound (β-D-Fru-(2→6)-α-D-Glc-(1→2)-β-D-Fru) Fructosyl_Enzyme->this compound Sucrose as Acceptor Fructose_free Fructose Fructosyl_Enzyme->Fructose_free Water as Acceptor Other_FOS Other FOS (1-kestose, 6-kestose) Fructosyl_Enzyme->Other_FOS Sucrose as Acceptor (alternative linkages) Sucrose_acceptor Sucrose (Acceptor) Water Water Experimental_Workflow start Start prep_substrate Prepare Substrate (e.g., 500 g/L Sucrose in Buffer) start->prep_substrate reaction Enzymatic Reaction (Controlled Temp. & pH) prep_substrate->reaction prep_enzyme Prepare Enzyme Solution or Immobilized Biocatalyst prep_enzyme->reaction monitoring Reaction Monitoring (Withdraw Aliquots) reaction->monitoring monitoring->reaction Continue terminate Terminate Reaction (e.g., Heat Inactivation) monitoring->terminate Max Yield analysis Product Analysis (HPLC-RI) terminate->analysis quantification Data Processing & Quantification analysis->quantification end End quantification->end

References

Application Note: Quantification of Neokestose using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Neokestose, a type of fructooligosaccharide (FOS), is of growing interest in the food and pharmaceutical industries due to its prebiotic properties and superior stability compared to other FOS isomers.[1] Accurate quantification of this compound is crucial for quality control, formulation development, and regulatory compliance. This application note provides detailed protocols for the quantification of this compound in various samples using High-Performance Liquid Chromatography (HPLC) with two common detection methods: Refractive Index Detection (RID) and High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).

Introduction

Fructooligosaccharides are naturally occurring oligosaccharides that consist of a sucrose (B13894) molecule to which one to three additional fructose (B13574) units are attached. This compound is a trisaccharide and an isomer of 1-kestose (B104855) and 6-kestose. The reliable quantification of individual FOS isomers like this compound is essential for characterizing prebiotic ingredients and functional foods. HPLC is a powerful and widely used technique for the separation and quantification of carbohydrates.[2][3] This document outlines two robust HPLC methods for this compound analysis, catering to different laboratory needs and sample complexities.

Method 1: HPLC with Refractive Index Detection (HPLC-RID)

The HPLC-RID method is a cost-effective and straightforward approach suitable for the routine analysis of samples with relatively high concentrations of this compound and a less complex matrix.

Experimental Protocol

1. Instrumentation and Columns:

  • HPLC system equipped with a quaternary or isocratic pump, autosampler, column oven, and a refractive index detector (RID).[3][4]

  • Column: Amino (NH2) column or a ligand-exchange column (e.g., with Pb2+).[5][6][7] A C18 column with polar endcapping can also be utilized.[4]

2. Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • This compound analytical standard

  • Other FOS standards (e.g., 1-kestose, nystose) and monosaccharides (glucose, fructose) for specificity assessment.

3. Standard Preparation:

  • Prepare a stock solution of this compound (e.g., 10 mg/mL) in ultrapure water.

  • Generate a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 0.1 to 10 mg/mL.[3][4]

4. Sample Preparation:

  • Solid Samples: Accurately weigh the sample, dissolve it in a known volume of ultrapure water, and vortex or sonicate to ensure complete dissolution.[3]

  • Liquid Samples: Dilute the sample with ultrapure water to bring the this compound concentration within the calibration range.

  • Filter all samples and standards through a 0.45 µm syringe filter before injection to prevent column clogging.[3][4]

5. Chromatographic Conditions:

ParameterCondition A (Amino Column)Condition B (Ligand-Exchange)Condition C (C18)
Mobile Phase Acetonitrile:Water (e.g., 75:25 v/v)Deionized waterGradient of Acetonitrile and Water
Flow Rate 0.9 - 1.0 mL/min0.6 - 1.0 mL/min0.7 mL/min
Column Temp. 35 °C85 °C35 °C
Detector Temp. 35 °C-35 °C
Injection Vol. 10 - 20 µL20 µL20 µL
Run Time ~20-30 min~35 min~21 min

6. Data Analysis:

  • Identify the this compound peak based on the retention time of the standard.

  • Construct a calibration curve by plotting the peak area against the concentration of the this compound standards.

  • Quantify this compound in the samples by interpolating their peak areas on the calibration curve.

Method 2: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a highly sensitive and selective method for carbohydrate analysis, capable of separating complex mixtures of oligosaccharides, including isomers.[8][9][10] It is particularly useful for samples with low concentrations of this compound or complex matrices.

Experimental Protocol

1. Instrumentation and Columns:

  • Ion chromatography system equipped with a biocompatible pump, autosampler, and a pulsed amperometric detector with a gold working electrode.

  • Column: High-performance anion-exchange column (e.g., Dionex CarboPac™ series like PA100 or PA20).[11][12]

2. Reagents and Standards:

3. Standard and Sample Preparation:

  • Standard and sample preparation follows the same principles as for the HPLC-RID method, with dilutions made using ultrapure water. Due to the higher sensitivity of HPAEC-PAD, lower concentration ranges for standards (e.g., 1 to 50 mg/L) may be appropriate.[9]

4. Chromatographic Conditions:

ParameterCondition
Eluent A 100 mM NaOH
Eluent B 100 mM NaOH + 1 M NaOAc
Gradient A gradient of sodium acetate in sodium hydroxide is typically used to elute oligosaccharides. An example gradient could be a linear increase in sodium acetate to separate FOS.[8]
Flow Rate 0.5 - 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 - 25 µL
Detection Pulsed Amperometry with a gold electrode using a carbohydrate waveform.

5. Data Analysis:

  • Peak identification and quantification are performed similarly to the HPLC-RID method, using a calibration curve generated from this compound standards.

Data Presentation

The following tables summarize typical quantitative data for FOS analysis, which can be adapted for this compound quantification.

Table 1: HPLC-RID Method Validation Parameters for FOS Quantification.

Parameter1-KestoseNystose (B80899)Reference
Linearity Range (g/L) 0.25 - 5.00.25 - 5.0[4]
LOD (g/L) 0.0900.074[4]
LOQ (g/L) 0.2140.179[4]
Recovery (%) ---
Precision (RSD %) < 2.0 (Intra- & Inter-day)< 2.0 (Intra- & Inter-day)[3]

Note: Data for 1-kestose and nystose are presented as representative examples for FOS analysis. Similar performance is expected for this compound under optimized conditions.

Table 2: HPAEC-PAD Method Validation Parameters for 1-Kestose.

ParameterValueReference
Linearity Range (mg/mL) 4.3 - 22.0[2][13]
LOD (mg/mL) 0.7[2][13]
LOQ (mg/mL) 1.4[2][13]

Note: This data for 1-kestose provides an indication of the expected performance for this compound using HPAEC-PAD.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis s1 Weigh/Dilute Sample s2 Dissolve in Water s1->s2 s3 Filter (0.45 µm) s2->s3 hplc HPLC System (Pump, Column, Detector) s3->hplc st1 Prepare this compound Stock st2 Create Calibration Curve Standards st1->st2 st3 Filter Standards st2->st3 st3->hplc col Separation on Column (e.g., NH2 or CarboPac) hplc->col det Detection (RID or PAD) col->det acq Chromatogram Acquisition det->acq cal Generate Calibration Curve acq->cal quant Quantify this compound cal->quant

Caption: Experimental workflow for HPLC-based quantification of this compound.

FOS_Relationship cluster_kestose Kestose Isomers (Trisaccharides) sucrose Sucrose (Glucose-Fructose) kestose1 1-Kestose sucrose->kestose1 + Fructose This compound This compound sucrose->this compound + Fructose kestose6 6-Kestose sucrose->kestose6 + Fructose fructose Fructose fructose->kestose1 fructose->this compound fructose->kestose6

Caption: Relationship of kestose isomers, including this compound, to sucrose and fructose.

Conclusion

The HPLC-RID and HPAEC-PAD methods described provide reliable and robust approaches for the quantification of this compound. The choice of method will depend on the specific application, required sensitivity, and laboratory instrumentation. Proper method validation is essential to ensure accurate and precise results for research, quality control, and regulatory purposes.

References

Application Note: Purification of Neokestose from Fermentation Broth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neokestose, a functional fructooligosaccharide (FOS), is gaining significant attention in the pharmaceutical and nutraceutical industries for its prebiotic properties and potential health benefits. It is typically produced via microbial fermentation, resulting in a complex broth containing residual monosaccharides (glucose, fructose), sucrose (B13894), and other oligosaccharides. This application note provides a detailed overview and protocols for the purification of this compound from fermentation broth, a critical step to ensure high purity for research and development applications. The methods described herein focus on a multi-step strategy involving microbial treatment for the removal of simple sugars followed by chromatographic separation for the final purification of this compound.

Overall Purification Workflow

The purification of this compound from a fermentation broth is a multi-step process designed to remove biomass, unreacted substrates, and byproducts, thereby increasing the purity of the target this compound. The general workflow involves initial clarification of the broth, followed by the removal of simple sugars, and concluding with a high-resolution chromatographic polishing step.

Fermentation_Broth Crude this compound Fermentation Broth Clarification Cell Removal (Centrifugation/Filtration) Fermentation_Broth->Clarification Initial Harvest Microbial_Purification Microbial Purification (Removal of Monosaccharides) Clarification->Microbial_Purification Clarified Broth Chromatography Chromatographic Purification (e.g., Gel Filtration) Microbial_Purification->Chromatography Partially Purified this compound Analysis Purity Analysis (HPLC-RI) Chromatography->Analysis Purified Fractions Pure_this compound High-Purity this compound Analysis->Pure_this compound Quality Control

Caption: General workflow for this compound purification.

Data Presentation: Comparison of Purification Strategies

The following tables summarize quantitative data from various studies on the purification of this compound, providing a comparison of the effectiveness of different methods.

Table 1: Microbial Purification of this compound

MicroorganismTreatment Time (h)Initial Purity (%)Final Purity (%)Recovery (%)Reference
Pichia pastoris1010.9219.39-[1]
Candida orthopsilosis FLA44.224-93.797.8[2]
Priceomyces melissophilus FLA4872-95.292.2[2]
Bacillus subtilis (fed-batch)-59.282.5-[3]

Table 2: Chromatographic Purification of this compound

Chromatography MethodResinInitial Purity (%)Final Purity (%)Reference
Gel FiltrationBio-Gel P-219.3976.68[1]

Experimental Protocols

Protocol 1: Microbial Purification using Yeast

This protocol describes the use of yeast to selectively consume residual monosaccharides (glucose and fructose) from the fermentation broth.

Materials:

  • Crude this compound fermentation broth (clarified by centrifugation or microfiltration)

  • Yeast strain (e.g., Pichia pastoris, Candida orthopsilosis)

  • Sterile fermentation vessel or shake flasks

  • Incubator shaker

  • pH meter

  • Carbamide (Urea) as a nitrogen source (optional)[4]

Procedure:

  • Inoculum Preparation: Prepare a seed culture of the selected yeast strain according to standard microbiological techniques.

  • Fermentation Setup:

    • Transfer the clarified this compound broth to a sterile fermentation vessel.

    • Adjust the pH of the broth to a range of 4.5-6.0.[4]

    • If required, add a nitrogen source such as carbamide (0.1%-0.5% w/w).[4]

  • Inoculation: Inoculate the broth with the yeast seed culture. A cell concentration of around 60 g/L can be targeted.[1]

  • Incubation:

    • Incubate the culture at a temperature between 23-26°C.[4]

    • Provide agitation to ensure proper mixing.

  • Monitoring: Monitor the consumption of glucose and fructose (B13574) over time using HPLC. The process typically takes 10 to 30 hours.[1][4]

  • Harvesting: Once the monosaccharides are consumed to the desired level, terminate the process by removing the yeast cells via centrifugation or microfiltration. The resulting supernatant contains partially purified this compound.

cluster_0 Yeast Purification Workflow Start Clarified Broth Inoculation Inoculate with Yeast (e.g., P. pastoris) Start->Inoculation Incubation Incubate (23-26°C, 10-30h) with Agitation Inoculation->Incubation Monitoring Monitor Monosaccharide Consumption (HPLC) Incubation->Monitoring Harvest Remove Yeast Cells (Centrifugation) Monitoring->Harvest Monosaccharides Consumed End Partially Purified this compound Harvest->End

Caption: Workflow for microbial purification of this compound.

Protocol 2: Gel Filtration Chromatography

This protocol details the purification of this compound from the partially purified broth using gel filtration chromatography, which separates molecules based on size.

Materials:

  • Partially purified this compound solution

  • Gel filtration resin (e.g., Bio-Gel P-2)[1][5]

  • Chromatography column (e.g., 100 x 1.6 cm)[5]

  • Chromatography system (pump, detector, fraction collector)

  • Degassed, distilled water (mobile phase)

Procedure:

  • Column Packing: Pack the chromatography column with the Bio-Gel P-2 resin according to the manufacturer's instructions.

  • Equilibration: Equilibrate the packed column with degassed, distilled water at a constant flow rate until a stable baseline is achieved.

  • Sample Loading:

    • Concentrate the partially purified this compound solution if necessary.

    • Load a specific volume of the sample onto the column (e.g., 0.5 mL).[1]

  • Elution:

    • Elute the column with degassed, distilled water at a low flow rate (e.g., 0.1-0.3 mL/min).[1][5]

    • This compound, being a trisaccharide, will elute after larger oligosaccharides but before smaller sugars and salts.

  • Fraction Collection: Collect fractions of the eluate using a fraction collector.

  • Analysis: Analyze the collected fractions for this compound content and purity using HPLC-RI.

  • Pooling and Concentration: Pool the fractions containing high-purity this compound and concentrate them, for example, by rotary evaporation followed by lyophilization.

Protocol 3: Analytical Quantification by HPLC-RI

This protocol provides a method for the quantitative analysis of this compound and other sugars in samples from the purification process using High-Performance Liquid Chromatography with a Refractive Index detector (HPLC-RI).

Materials:

  • HPLC system equipped with a refractive index (RI) detector

  • Carbohydrate analysis column (e.g., Aminex HPX-42C, Shodex Sugar SP0810, or a C18 column with polar end-capping)[6][7]

  • Syringe filters (0.22 or 0.45 µm)

  • Ultrapure water (HPLC grade)

  • Acetonitrile (HPLC grade, if using a C18 column)

  • Sugar standards (glucose, fructose, sucrose, this compound)

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of glucose, fructose, sucrose, and this compound of known concentrations (e.g., 0.2 to 25 g/L).[8]

  • Sample Preparation:

    • Dilute the samples from the purification process with ultrapure water to fall within the concentration range of the standard curve.

    • Filter the diluted samples through a 0.45 µm syringe filter before injection.[6]

  • Chromatographic Conditions (Example Method):

    • Column: Aminex HPX-42C (300 mm x 7.8 mm)

    • Mobile Phase: Degassed, ultrapure water[7]

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 85°C

    • Detector: Refractive Index (RI)

    • Injection Volume: 20 µL[6]

  • Analysis:

    • Inject the prepared standards and samples into the HPLC system.

    • Identify the peaks based on the retention times of the standards.

    • Quantify the concentration of each sugar by comparing the peak areas to the standard curves.

Conclusion

The purification of this compound from fermentation broth is a critical process for its application in research and product development. A combination of microbial treatment to remove interfering monosaccharides and subsequent chromatographic techniques like gel filtration can yield high-purity this compound. The protocols provided in this application note offer a framework for developing a robust and efficient purification strategy. The choice of specific parameters and techniques may need to be optimized based on the specific fermentation process and desired final purity of the this compound.

References

Application Notes and Protocols for Neokestose Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neokestose, a trisaccharide composed of two fructose (B13574) molecules and one glucose molecule, is a type of fructooligosaccharide (FOS) with significant prebiotic potential. As a non-digestible carbohydrate, this compound selectively stimulates the growth and activity of beneficial gut bacteria, particularly Bifidobacterium and Lactobacillus species.[1] Fermentation of this compound by these probiotic microorganisms leads to the production of short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate, which play a crucial role in maintaining gut homeostasis, providing energy for colonocytes, and modulating the immune system.

These application notes provide a comprehensive guide to utilizing this compound as a substrate for in vitro microbial fermentation studies. The protocols outlined below are designed to assess the impact of this compound on microbial growth, SCFA production, and overall gut microbiota composition.

Data Presentation: Quantitative Summary of this compound Fermentation

The following tables summarize representative quantitative data from in vitro fermentation of a microbial-FOS mixture containing this compound compared to a commercial inulin-derived FOS. These data highlight the efficacy of this compound in promoting the growth of beneficial bacteria and enhancing SCFA production.

Table 1: Growth of Bifidobacterium during in vitro Fecal Fermentation

SubstrateTime (hours)Bifidobacterium (log CFU/mL)
Microbial-FOS (containing this compound) 128.5
249.2
Commercial-FOS (Inulin-derived) 128.2
248.8
Negative Control (No Substrate) 127.5
247.6

Data adapted from a comparative study on microbial-FOS fermentation.[2]

Table 2: Short-Chain Fatty Acid (SCFA) Production from in vitro Fecal Fermentation

SubstrateTime (hours)Acetate (g/L)Propionate (g/L)Butyrate (g/L)Total SCFAs (g/L)
Microbial-FOS (containing this compound) 122.81.21.05.0
243.01.31.05.3
Commercial-FOS (Inulin-derived) 122.50.80.74.0
242.60.80.84.2
Negative Control (No Substrate) 121.50.50.52.5
241.60.50.52.6

Data adapted from a comparative study on microbial-FOS fermentation.[2]

Experimental Protocols

Protocol 1: In Vitro Fermentation of this compound by Human Fecal Microbiota

This protocol describes a batch culture fermentation model to assess the prebiotic potential of this compound using human fecal samples.

Materials:

  • This compound

  • Control substrates (e.g., inulin, glucose)

  • Basal fermentation medium (see composition below)

  • Fresh human fecal samples from healthy donors

  • Anaerobic chamber or jars with gas-generating systems

  • Sterile, anaerobic phosphate-buffered saline (PBS)

  • Centrifuge

  • pH meter

  • Gas chromatograph (GC) for SCFA analysis

  • Reagents for DNA extraction and qPCR or 16S rRNA gene sequencing

Basal Fermentation Medium Composition:

ComponentConcentration (g/L)
Peptone2.0
Yeast Extract2.0
NaCl0.1
K₂HPO₄0.04
KH₂PO₄0.04
MgSO₄·7H₂O0.01
CaCl₂·6H₂O0.01
NaHCO₃2.0
Cysteine-HCl0.5
Bile salts0.5
Hemin0.05
Vitamin K110 µL
Resazurin (0.1%)1.0 mL
Tween 802.0 mL

Procedure:

  • Preparation of Fecal Inoculum:

    • Collect fresh fecal samples from healthy donors who have not taken antibiotics for at least three months.

    • Within 2 hours of collection, transfer the samples to an anaerobic chamber.

    • Prepare a 10% (w/v) fecal slurry by homogenizing the feces in sterile, anaerobic PBS.

    • Centrifuge the slurry at a low speed (e.g., 500 x g for 5 minutes) to pellet large particulate matter. The supernatant will be used as the inoculum.

  • Fermentation Setup:

    • Prepare the basal fermentation medium and dispense into sterile fermentation vessels.

    • Add this compound or control substrates to the vessels at a final concentration of 1% (w/v). Include a negative control with no added carbohydrate.

    • Inoculate each vessel with the fecal slurry supernatant to a final concentration of 10% (v/v).

    • Seal the vessels and incubate under anaerobic conditions at 37°C for 48 hours.

  • Sampling and Analysis:

    • Collect samples from each fermentation vessel at baseline (0 hours) and at subsequent time points (e.g., 12, 24, and 48 hours).

    • pH Measurement: Measure the pH of the fermentation broth at each time point.

    • SCFA Analysis:

      • Centrifuge a sample to pellet the bacteria.

      • Filter-sterilize the supernatant and store at -20°C until analysis.

      • Analyze SCFA concentrations (acetate, propionate, butyrate) using gas chromatography (GC).

    • Microbial Community Analysis:

      • Pellet the bacteria from a sample for DNA extraction.

      • Analyze the microbial composition using qPCR to quantify specific bacterial groups (e.g., Bifidobacterium, Lactobacillus) or 16S rRNA gene sequencing for a comprehensive community profile.

Protocol 2: Pure Culture Fermentation of this compound

This protocol is for assessing the ability of specific probiotic strains to utilize this compound.

Materials:

  • This compound

  • Probiotic strain (e.g., Bifidobacterium longum, Lactobacillus plantarum)

  • Appropriate growth medium for the selected strain (e.g., MRS broth for Lactobacillus, supplemented with 0.05% L-cysteine for Bifidobacterium)

  • Anaerobic chamber or jars

  • Spectrophotometer

  • Plate reader for growth curve analysis

Procedure:

  • Inoculum Preparation:

    • Culture the probiotic strain in its recommended growth medium under anaerobic conditions until it reaches the late exponential phase.

  • Fermentation:

    • Prepare the growth medium with this compound as the sole carbon source at a final concentration of 1% (w/v).

    • Inoculate the medium with the prepared culture to an initial optical density (OD600) of 0.05.

    • Incubate anaerobically at 37°C.

    • Monitor bacterial growth by measuring the OD600 at regular intervals (e.g., every 2 hours) for 48 hours.

  • Analysis:

    • Plot the growth curve (OD600 vs. time) to determine the growth rate and final cell density.

    • At the end of the fermentation, samples can be collected for SCFA analysis as described in Protocol 1.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis fecal_sample Fecal Sample Collection inoculation Inoculation with Fecal Slurry fecal_sample->inoculation media_prep Basal Medium Preparation media_prep->inoculation neokestose_prep This compound & Controls neokestose_prep->inoculation incubation Anaerobic Incubation (37°C) inoculation->incubation sampling Sampling (0, 12, 24, 48h) incubation->sampling ph_measurement pH Measurement sampling->ph_measurement scfa_analysis SCFA Analysis (GC) sampling->scfa_analysis microbial_analysis Microbial Analysis (qPCR/16S rRNA) sampling->microbial_analysis

Caption: Workflow for in vitro fecal fermentation of this compound.

neokestose_metabolism cluster_uptake Uptake & Hydrolysis cluster_bifid_shunt Bifid Shunt Pathway cluster_products Fermentation Products This compound This compound Fructose1 Fructose This compound->Fructose1 β-fructofuranosidase Sucrose Sucrose This compound->Sucrose β-fructofuranosidase F6P Fructose-6-Phosphate Fructose1->F6P Glucose Glucose Sucrose->Glucose Fructose2 Fructose Sucrose->Fructose2 Glucose->F6P Fructose2->F6P AcP_E4P Acetyl-Phosphate + Erythrose-4-Phosphate F6P->AcP_E4P Fructose-6-P phosphoketolase S7P Sedoheptulose-7-Phosphate AcP_E4P->S7P Acetate Acetate AcP_E4P->Acetate R5P_X5P Ribose-5-P + Xylulose-5-P S7P->R5P_X5P G3P_AcP Glyceraldehyde-3-P + Acetyl-Phosphate R5P_X5P->G3P_AcP Pyruvate Pyruvate G3P_AcP->Pyruvate G3P_AcP->Acetate Lactate Lactate Pyruvate->Lactate

Caption: Metabolic pathway of this compound in Bifidobacterium.

References

Application Notes and Protocols for Neokestose Analysis by HPAEC-PAD

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neokestose, a functional trisaccharide, is gaining significant interest in the food and pharmaceutical industries for its prebiotic properties.[1][2] Accurate and reliable quantification of this compound, particularly in the presence of its isomers (1-kestose and 6-kestose) and other fructooligosaccharides (FOS), is crucial for quality control, formulation development, and efficacy studies. High-Performance Anion-Exchange Chromatography with Pulsed Ammerometric Detection (HPAEC-PAD) is a powerful and highly sensitive method for the direct analysis of underivatized carbohydrates, making it an ideal technique for this compound quantification.[3][4]

This document provides a detailed protocol for the analysis of this compound using HPAEC-PAD, based on established methods for fructooligosaccharide analysis.

Principle of HPAEC-PAD for Carbohydrate Analysis

At high pH, the hydroxyl groups of carbohydrates are ionized, allowing them to be separated by anion-exchange chromatography. The separated analytes are then detected electrochemically by pulsed amperometry using a gold electrode. This detection method is highly sensitive and specific for carbohydrates and does not require derivatization.

Experimental Protocol

Instrumentation and Consumables
  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, and a pulsed amperometric detector with a gold working electrode and an Ag/AgCl reference electrode.

  • Anion-exchange column suitable for oligosaccharide separations, such as a Thermo Scientific™ Dionex™ CarboPac™ PA1 (4 x 250 mm), CarboPac™ PA100 (4 x 250 mm), or CarboPac™ PA200 (4 x 250 mm) column, preceded by a corresponding guard column.[4][5][6]

  • Data acquisition and analysis software (e.g., Chromeleon).

  • Syringe filters (0.22 µm).

  • Standard laboratory glassware and equipment.

Reagents and Standards
Preparation of Mobile Phases
  • Eluent A (100 mM NaOH): Carefully add 5.2 mL of 50% (w/w) NaOH to a 1 L volumetric flask containing approximately 500 mL of degassed, deionized water. Make up to the mark with degassed, deionized water and mix well.

  • Eluent B (1 M NaOAc in 100 mM NaOH): Dissolve 82.03 g of anhydrous sodium acetate in approximately 800 mL of Eluent A in a 1 L volumetric flask. Make up to the mark with Eluent A and mix until fully dissolved.

  • Eluent C (e.g., 200 mM NaOH for column wash): Prepare as needed by diluting the 50% NaOH solution.

Note: It is crucial to protect the mobile phases from atmospheric carbon dioxide, which can affect retention times and baseline stability. Blanket the eluents with helium or nitrogen.

Standard and Sample Preparation
  • Standard Stock Solutions: Prepare individual stock solutions of this compound, 1-kestose, and 6-kestose at a concentration of 1 mg/mL in deionized water.

  • Working Standards: Prepare a series of mixed working standards by diluting the stock solutions to cover the expected concentration range of the samples (e.g., 1 to 50 µg/mL).

  • Sample Preparation:

    • Accurately weigh a known amount of the sample.

    • Dissolve the sample in a known volume of deionized water.

    • The sample may require further dilution to fall within the linear range of the calibration curve.

    • Filter the final solution through a 0.22 µm syringe filter before injection.

HPAEC-PAD System Parameters

The following parameters provide a starting point and may require optimization for specific applications and columns.

ParameterRecommended Setting
Column CarboPac™ PA100 (4 x 250 mm) with Guard Column
Flow Rate 1.0 mL/min
Injection Volume 10 - 25 µL
Column Temperature 30 °C
Detector Pulsed Amperometric Detector (PAD)
Working Electrode Gold
Reference Electrode Ag/AgCl
PAD Waveform Carbohydrate (Standard Quadrupole Potential)
Chromatographic Gradient

A sodium acetate gradient in a sodium hydroxide mobile phase is typically used to separate FOS isomers. The following is a suggested gradient program for the separation of this compound from its isomers.

Time (min)% Eluent A (100 mM NaOH)% Eluent B (1 M NaOAc in 100 mM NaOH)
0.0955
20.07030
25.05050
25.10100
30.00100
30.1955
40.0955

Note: The elution order of FOS isomers on a CarboPac column is generally 1-kestose, followed by this compound, and then 6-kestose. The exact retention times will depend on the specific column, system, and mobile phase preparation.

Data Presentation

Table 1: Typical Retention Times and Quantitative Data for FOS Isomers
AnalyteExpected Retention Time (min)Linearity Range (µg/mL)Correlation Coefficient (r²)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
1-Kestose~10-121 - 50>0.999~0.1~0.3
This compound ~12-14 1 - 50 >0.999 ~0.1 ~0.3
6-Kestose~14-161 - 50>0.999~0.1~0.3

Note: The values presented are illustrative and should be determined for each specific analytical setup.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPAEC HPAEC System (CarboPac Column) MobilePhase->HPAEC StandardPrep Standard Preparation StandardPrep->HPAEC SamplePrep Sample Preparation SamplePrep->HPAEC PAD PAD Detection HPAEC->PAD Integration Peak Integration & Identification PAD->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Report Generation Quantification->Report

Caption: Workflow for this compound Analysis by HPAEC-PAD.

This compound Structure

G cluster_fructose1 Fructose cluster_glucose Glucose cluster_fructose2 Fructose F1_O O F1_C5 C5 F1_O->F1_C5 F1_C2 C2 F1_C2->F1_O F1_C1 CH2OH (1) F1_C2->F1_C1 F1_C3 C3 F1_C3->F1_C2 F1_C4 C4 F1_C4->F1_C3 F1_C5->F1_C4 F1_C6 CH2OH (6) F1_C5->F1_C6 G_O O G_C5 C5 G_O->G_C5 G_C1 C1 G_C1->G_O F2_C2 C2 G_C1->F2_C2 α(1-2)β G_C2 C2 G_C2->G_C1 G_C3 C3 G_C3->G_C2 G_C4 C4 G_C4->G_C3 G_C5->G_C4 G_C6 CH2OH (6) G_C5->G_C6 G_C6->F1_C2 β(2-6) F2_O O F2_C5 C5 F2_O->F2_C5 F2_C2->F2_O F2_C1 CH2OH (1) F2_C2->F2_C1 F2_C3 C3 F2_C3->F2_C2 F2_C4 C4 F2_C4->F2_C3 F2_C5->F2_C4 F2_C6 CH2OH (6) F2_C5->F2_C6

Caption: Structure of this compound showing the glycosidic linkages.

References

Applications of Neokestose in Functional Food Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neokestose, a trisaccharide belonging to the fructooligosaccharide (FOS) family, is emerging as a promising ingredient in the development of functional foods and nutraceuticals. Its unique molecular structure confers specific prebiotic properties and potential health benefits that distinguish it from other FOS. This document provides detailed application notes and experimental protocols for researchers and professionals interested in exploring the functional applications of this compound in areas of gut health, metabolic regulation, and oncology.

Application 1: Prebiotic Effects and Gut Microbiota Modulation

This compound selectively promotes the growth of beneficial gut bacteria, such as Bifidobacterium and Lactobacillus, while inhibiting the proliferation of potentially pathogenic bacteria. This modulation of the gut microbiota can lead to the production of beneficial metabolites like short-chain fatty acids (SCFAs), contributing to overall gut health.

Data Presentation

Table 1: Effect of In Vitro Fermentation of Short-Chain Inulin (B196767) and Inulin Neoseries Oligosaccharides (SCIINOs; containing this compound) on Organic Acid Production by Human Fecal Microbiota [1]

Subject GroupLactic Acid (g/L)Acetic Acid (g/L)Propionic Acid (g/L)Butyric Acid (g/L)
Normal Weight1.83 ± 0.121.95 ± 0.080.53 ± 0.030.48 ± 0.04
Overweight1.75 ± 0.151.88 ± 0.100.50 ± 0.040.45 ± 0.05
Obese1.68 ± 0.181.81 ± 0.130.47 ± 0.050.42 ± 0.06
Values are presented as mean ± standard deviation. The substrate used was a purified mixture of short-chain inulin and inulin neoseries oligosaccharides, of which this compound was a major constituent.[1]
Experimental Protocols

Protocol 1: In Vitro Fecal Fermentation of this compound

This protocol outlines the methodology to assess the prebiotic potential of this compound through in vitro fermentation using human fecal inocula.

Materials:

  • This compound

  • Basal medium (e.g., containing peptone water, yeast extract, NaCl, K2HPO4, KH2PO4, MgSO4·7H2O, CaCl2·2H2O, NaHCO3, Tween 80, hemin, vitamin K1, L-cysteine-HCl)

  • Fresh human fecal samples from healthy donors

  • Anaerobic chamber (85% N2, 10% H2, 5% CO2)

  • Sterile anaerobic tubes or batch fermenters

  • pH meter

  • Gas chromatography (GC) system for SCFA analysis

  • Quantitative PCR (qPCR) or 16S rRNA gene sequencing platform for microbial analysis

Procedure:

  • Preparation of Fecal Slurry:

    • Within 2 hours of collection, homogenize fresh fecal samples (10% w/v) in a sterile phosphate-buffered saline (PBS) solution under anaerobic conditions.

    • Filter the slurry through several layers of sterile cheesecloth to remove large particulate matter.

  • Fermentation Setup:

    • Prepare the basal medium and dispense it into sterile anaerobic tubes or fermenters.

    • Add this compound to the experimental tubes to a final concentration of 1% (w/v). A control group without added carbohydrate should be included.

    • Inoculate the tubes with the fecal slurry (e.g., 10% v/v) under anaerobic conditions.

  • Incubation:

    • Incubate the cultures at 37°C for 24-48 hours.

  • Sampling and Analysis:

    • At designated time points (e.g., 0, 12, 24, 48 hours), collect samples for analysis.

    • Measure the pH of the culture medium.

    • Centrifuge the samples to separate the bacterial pellet and the supernatant.

    • Store the supernatant at -80°C for SCFA analysis by GC.

    • Store the bacterial pellet at -80°C for DNA extraction and subsequent microbial community analysis by qPCR or 16S rRNA sequencing.

Visualization

Prebiotic_Effect_Workflow Fecal_Sample Fresh Fecal Sample Preparation Prepare 10% Fecal Slurry in PBS Fecal_Sample->Preparation Inoculation Inoculate Basal Medium (+/- this compound) Preparation->Inoculation Incubation Anaerobic Incubation (37°C, 24-48h) Inoculation->Incubation Sampling Sample Collection Incubation->Sampling Analysis pH, SCFA (GC), Microbiota (qPCR/16S) Sampling->Analysis

Experimental workflow for in vitro fecal fermentation.

Application 2: Modulation of Metabolic Health

This compound has been shown to positively influence metabolic parameters, such as postprandial blood glucose levels. This effect is likely mediated through its prebiotic activity and the resulting production of SCFAs, as well as potential direct interactions with intestinal enzymes.

Data Presentation

Table 2: Effect of this compound on Plasma Glucose Levels in Streptozotocin-Induced Diabetic Rats [2]

Treatment GroupDosagePeak Plasma Glucose Increase (mg/dL)Area Under the Curve (AUC) of Plasma Glucose
Sucrose (B13894) (Control)1.5 g/kg~150Significantly higher than this compound group
Sucrose + this compound1.5 g/kg + 11.1 mg/kg~75Significantly lower than Control group
This study demonstrated that the oral administration of this compound significantly suppressed the increase in plasma glucose concentration following sucrose administration in a diabetic rat model.[2]
Experimental Protocols

Protocol 2: Induction of Diabetes and Evaluation of this compound in a Rat Model

This protocol describes the induction of diabetes in rats using streptozotocin (B1681764) (STZ) and the subsequent evaluation of this compound's effect on blood glucose levels.

Materials:

  • Male Wistar rats

  • Streptozotocin (STZ)

  • Citrate (B86180) buffer (pH 4.5)

  • This compound

  • Sucrose

  • Glucometer and test strips

  • Oral gavage needles

Procedure:

  • Induction of Diabetes:

    • Acclimatize rats for at least one week.

    • Induce diabetes by a single intraperitoneal injection of STZ (e.g., 60 mg/kg body weight) freshly dissolved in cold citrate buffer.

    • Monitor blood glucose levels for several days to confirm the diabetic state (fasting blood glucose > 250 mg/dL).

  • Experimental Groups:

    • Divide the diabetic rats into at least two groups: a control group and a this compound-treated group.

  • Treatment and Glucose Monitoring:

    • Fast the rats overnight.

    • Administer this compound (11.1 mg/kg body weight) or vehicle (water) to the respective groups via oral gavage.

    • After 30 minutes, administer a sucrose solution (1.5 g/kg body weight) to all animals via oral gavage.

    • Measure blood glucose levels from the tail vein at 0, 30, 60, 90, and 120 minutes post-sucrose administration.

  • Data Analysis:

    • Calculate the change in plasma glucose from baseline for each time point.

    • Determine the area under the curve (AUC) for the glucose response.

    • Statistically compare the results between the control and this compound-treated groups.

Visualization

Metabolic_Health_Workflow cluster_induction Diabetes Induction cluster_experiment Experiment Rat_Acclimatization Rat Acclimatization STZ_Injection Streptozotocin (STZ) Injection Rat_Acclimatization->STZ_Injection Confirmation Confirmation of Diabetic State STZ_Injection->Confirmation Grouping Grouping of Diabetic Rats Confirmation->Grouping Treatment Oral Gavage: This compound or Vehicle Grouping->Treatment Sucrose_Load Oral Sucrose Load Treatment->Sucrose_Load Glucose_Monitoring Blood Glucose Monitoring Sucrose_Load->Glucose_Monitoring NF_kB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus This compound This compound IKK IKK Complex This compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Transcription Gene Transcription (Inflammation, Proliferation, Anti-apoptosis) Nucleus->Transcription Promotes Proinflammatory_Stimuli Pro-inflammatory Stimuli Proinflammatory_Stimuli->IKK Activates

References

Application Notes and Protocols for Neokestose Production Using Immobilized Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neokestose, a type of fructooligosaccharide (FOS), is a prebiotic, low-calorie sweetener with significant potential in the food and pharmaceutical industries. Its synthesis is catalyzed by fructosyltransferases, which transfer a fructose (B13574) unit from sucrose (B13894) to a sucrose molecule at the C-6 hydroxyl group of the glucose residue. The use of immobilized enzymes for this compound production offers several advantages over free enzymes, including enhanced stability, reusability, and simplified product purification, making the process more cost-effective and suitable for continuous industrial applications.[1][2][3] This document provides detailed application notes and protocols for the production of this compound using various immobilized enzyme systems.

Key Enzymes and Immobilization Strategies

The primary enzymes utilized for this compound synthesis are β-fructofuranosidases and fructosyltransferases, particularly those with high transfructosylating activity.[4] Several immobilization techniques have been successfully employed to enhance the stability and reusability of these enzymes. Common methods include entrapment, covalent bonding, and adsorption.[1][3][5]

Enzyme Immobilization Workflow

cluster_prep Enzyme & Support Preparation cluster_immobilization Immobilization Process cluster_post Post-Immobilization Enzyme Enzyme Solution (e.g., Fructosyltransferase) Immobilization Immobilization (e.g., Covalent Bonding, Entrapment) Enzyme->Immobilization Support Support Material (e.g., Chitosan, PVA, Resin) Support->Immobilization Washing Washing (to remove unbound enzyme) Immobilization->Washing Drying Drying/Storage Washing->Drying Characterization Characterization (Activity, Stability) Washing->Characterization

Caption: General workflow for enzyme immobilization.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on this compound and fructooligosaccharide (FOS) production using immobilized enzymes.

Table 1: this compound and FOS Production Yields

EnzymeImmobilization SupportSubstrate ConcentrationThis compound ConcentrationTotal FOS YieldReference
β-fructofuranosidase (Xd-INV)Polyvinyl alcohol (PVA) hydrogel600 g/L sucrose59.1 g/L18.9% (w/w)[6]
Fructosyltransferase (1-FFT)ECR8285 resinNot specifiedNot specified47.02 ± 3.02% (in cascade)[7]
FructosyltransferaseChitosan particles600 g/L sucroseNot specified55% (g FOS/g initial sucrose)[8]
Phaffia rhodozyma cellsChitosan-coated alginate1.170 mol/l sucroseMaximum concentration achievedNot specified[9]

Table 2: Operational Stability of Immobilized Enzymes

EnzymeImmobilization SupportReuse CyclesActivity RetentionReference
β-fructofuranosidase (Xd-INV)Polyvinyl alcohol (PVA) hydrogel7 cycles (26 h each)Preserved initial activity[6]
FructosyltransferaseChitosan particles50 cycles (100 min each)No significant loss of activity[8]
FructosyltransferaseCorncob2 cycles53% retention in the second cycle[10]
LevansucraseChitosan beads10 cyclesOver 75% retention[11]
β-fructofuranosidase & Glucose OxidaseSol-gel encapsulation15 cycles78.5% retention[12][13]

Experimental Protocols

Protocol 1: this compound Production using β-fructofuranosidase Entrapped in Polyvinyl Alcohol (PVA)

This protocol is based on the methodology for immobilizing β-fructofuranosidase from Xanthophyllomyces dendrorhous (Xd-INV) for neo-FOS production.[6]

Materials:

  • Recombinant β-fructofuranosidase (pXd-INV) expressed in Pichia pastoris

  • Polyvinyl alcohol (PVA)

  • Sodium sulfate (B86663) solution

  • Boric acid solution

  • Sucrose

  • Sodium acetate (B1210297) buffer (pH 5.0)

Enzyme Immobilization Procedure:

  • Prepare an aqueous solution of PVA.

  • Mix the pXd-INV enzyme solution with the PVA solution.

  • Drop the mixture into a sodium sulfate solution to form lenticular particles.

  • Transfer the particles to a boric acid solution for hardening.

  • Wash the resulting immobilized enzyme particles thoroughly with buffer to remove any residual chemicals.

This compound Production in a Batch Reactor:

  • Prepare a reaction mixture containing 600 g/L sucrose in sodium acetate buffer (pH 5.0).

  • Add the PVA-immobilized pXd-INV to the sucrose solution.

  • Incubate the reaction at 30°C with gentle agitation.

  • Monitor the reaction progress by taking samples at regular intervals and analyzing the sugar composition using High-Performance Liquid Chromatography (HPLC).

  • The reaction can be run for up to 26 hours.[6] At the end of the reaction, the immobilized enzyme can be recovered for reuse.

Batch Reactor Workflow for this compound Production

Reactor Batch Reactor Incubation Incubation (e.g., 30°C, with agitation) Reactor->Incubation Substrate Sucrose Solution (e.g., 600 g/L) Substrate->Reactor ImmobilizedEnzyme Immobilized Enzyme (e.g., PVA-entrapped β-fructofuranosidase) ImmobilizedEnzyme->Reactor Sampling Sampling & HPLC Analysis Incubation->Sampling Separation Separation Incubation->Separation Product Product Mixture (this compound, 1-kestose, etc.) FinalProduct Purified this compound Product->FinalProduct Separation->Product EnzymeReuse Enzyme Reuse Separation->EnzymeReuse Sucrose1 Sucrose (Fructosyl Donor) Enzyme Fructosyltransferase (Immobilized) Sucrose1->Enzyme Sucrose2 Sucrose (Fructosyl Acceptor) Sucrose2->Enzyme This compound This compound Enzyme->this compound Glucose Glucose Enzyme->Glucose

References

Application Notes and Protocols for the Structural Elucidation of Neokestose using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neokestose is a naturally occurring trisaccharide with potential applications in the food and pharmaceutical industries as a prebiotic and functional food ingredient. Accurate structural characterization is paramount for understanding its biological activity and for quality control in various applications. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable analytical technique for the unambiguous structural elucidation of complex carbohydrates like this compound. This document provides detailed application notes and experimental protocols for the use of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy in determining the structure of this compound.

Principle of NMR Spectroscopy for Structural Elucidation

NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific frequency. This frequency, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus. By analyzing the chemical shifts of hydrogen (¹H) and carbon-¹³ (¹³C) nuclei, along with their through-bond (J-coupling) and through-space (Nuclear Overhauser Effect - NOE) interactions, a detailed three-dimensional structure of a molecule can be pieced together.

For this compound, a trisaccharide composed of two fructose (B13574) units and one glucose unit, NMR spectroscopy can be used to:

  • Identify the constituent monosaccharide units.

  • Determine the anomeric configuration (α or β) of each glycosidic linkage.

  • Establish the connectivity and sequence of the monosaccharide residues, i.e., the glycosidic linkage positions.

  • Provide insights into the three-dimensional conformation of the molecule.

Data Presentation: NMR Spectroscopic Data for this compound

The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound dissolved in deuterium (B1214612) oxide (D₂O). This data is critical for the complete assignment of the oligosaccharide's structure.[1]

Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for this compound in D₂O

ResidueProtonChemical Shift (δ, ppm)Coupling Constant (J, Hz)
β-Fruf-(2→ H-1a3.80J1a,1b = 12.4
H-1b3.70
H-34.22J3,4 = 2.4
H-44.11J4,5 = 5.2
H-53.90J5,6a = 5.6
H-6a3.75J5,6b = 6.0
H-6b3.65J6a,6b = 12.0
→6)-α-Glcp-(1→ H-15.42J1,2 = 3.6
H-23.58J2,3 = 9.6
H-33.88J3,4 = 9.2
H-43.52J4,5 = 9.6
H-54.02J5,6a = 2.0
H-6a3.95J5,6b = 4.8
H-6b3.85J6a,6b = 12.4
→2)-β-Fruf H-1a3.68J1a,1b = 12.0
H-1b3.62
H-34.18J3,4 = 7.6
H-44.05J4,5 = 7.6
H-53.84J5,6a = 5.6
H-6a3.78J5,6b = 6.0
H-6b3.72J6a,6b = 12.0

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for this compound in D₂O

ResidueCarbonChemical Shift (δ, ppm)
β-Fruf-(2→ C-163.8
C-2104.5
C-377.8
C-475.6
C-582.5
C-662.9
→6)-α-Glcp-(1→ C-193.2
C-272.9
C-373.8
C-470.7
C-573.5
C-666.9
→2)-β-Fruf C-161.5
C-2104.8
C-377.2
C-475.0
C-581.6
C-663.5

Experimental Protocols

A systematic approach involving both 1D and 2D NMR experiments is essential for the complete structural elucidation of this compound.

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

  • Purity: Ensure the this compound sample is of high purity (>95%), as impurities can significantly complicate spectral analysis.

  • Lyophilization: Lyophilize the sample to remove any residual water or organic solvents.

  • Deuterium Exchange: To minimize the large residual H₂O signal in ¹H NMR spectra, exchangeable protons (from hydroxyl groups) are replaced with deuterium. This is achieved by dissolving the sample in deuterium oxide (D₂O, 99.9%), freeze-drying, and repeating this process 2-3 times.

  • Final Sample Preparation: Dissolve 5-10 mg of the lyophilized sample in 0.5 mL of high-purity D₂O (99.96%).

  • Internal Standard: For accurate chemical shift referencing, a small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or acetone, can be added.

  • NMR Tube: Transfer the final solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher), preferably equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR:

    • Purpose: To obtain an overview of the proton signals, especially the anomeric protons which resonate in a relatively clear region of the spectrum (typically 4.5-5.5 ppm).

    • Typical Parameters:

      • Pulse sequence: zgpr (or similar with water suppression)

      • Spectral width: ~12 ppm

      • Acquisition time: ~2-3 s

      • Relaxation delay: 2 s

      • Number of scans: 16-64

  • ¹³C NMR:

    • Purpose: To identify the number of carbon atoms and their chemical environments. The anomeric carbons are typically found in the 90-110 ppm region.

    • Typical Parameters:

      • Pulse sequence: zgpg30 (with proton decoupling)

      • Spectral width: ~200 ppm

      • Acquisition time: ~1-2 s

      • Relaxation delay: 2-5 s

      • Number of scans: 1024-4096

  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds). This is crucial for tracing the proton spin systems within each monosaccharide residue.

    • Typical Parameters:

      • Pulse sequence: cosygpmf

      • Spectral width: ~12 ppm in both dimensions

      • Number of increments: 256-512

      • Number of scans per increment: 8-16

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify direct one-bond correlations between protons and their attached carbons. This experiment is highly sensitive and provides a carbon spectrum with the resolution of the proton spectrum.

    • Typical Parameters:

      • Pulse sequence: hsqcedetgpsisp2.2 (edited HSQC to differentiate CH/CH₃ from CH₂ groups)

      • Spectral width: ~12 ppm (¹H) and ~160 ppm (¹³C)

      • Number of increments: 256-512

      • Number of scans per increment: 4-16

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range correlations (typically 2-3 bonds) between protons and carbons. This is the key experiment for determining the glycosidic linkages between the monosaccharide units.

    • Typical Parameters:

      • Pulse sequence: hmbcgplpndqf

      • Spectral width: ~12 ppm (¹H) and ~200 ppm (¹³C)

      • Number of increments: 256-512

      • Number of scans per increment: 16-64

      • Long-range coupling delay (d6): optimized for a J-coupling of ~8 Hz.

Mandatory Visualizations

Experimental Workflow for this compound Structural Elucidation

G Experimental Workflow for this compound Structural Elucidation cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis and Structure Elucidation This compound Pure this compound Sample Lyophilization Lyophilization This compound->Lyophilization Deuterium_Exchange Deuterium Exchange (D₂O) Lyophilization->Deuterium_Exchange Final_Prep Dissolve in D₂O (add internal standard) Deuterium_Exchange->Final_Prep NMR_Tube Transfer to NMR Tube Final_Prep->NMR_Tube NMR_Spectrometer High-Field NMR Spectrometer NMR_Tube->NMR_Spectrometer H1_NMR 1D ¹H NMR NMR_Spectrometer->H1_NMR C13_NMR 1D ¹³C NMR NMR_Spectrometer->C13_NMR COSY 2D COSY NMR_Spectrometer->COSY HSQC 2D HSQC NMR_Spectrometer->HSQC HMBC 2D HMBC NMR_Spectrometer->HMBC Assign_Spins Assign Intra-residue Spin Systems (COSY) H1_NMR->Assign_Spins Final_Structure Assemble Final Structure of this compound C13_NMR->Final_Structure COSY->Assign_Spins Assign_CH Assign Direct C-H Correlations (HSQC) HSQC->Assign_CH Assign_Linkages Determine Glycosidic Linkages (HMBC) HMBC->Assign_Linkages Assign_Spins->Assign_CH Assign_CH->Assign_Linkages Assign_Linkages->Final_Structure

Caption: Workflow for this compound NMR Analysis.

Key HMBC Correlations for this compound Structural Elucidation

G Key HMBC Correlations in this compound cluster_fruf1 β-Fructofuranosyl (terminal) cluster_glcp α-Glucopyranosyl cluster_fruf2 β-Fructofuranosyl (internal) Fruf1 β-Fruf-(2→ Glcp →6)-α-Glcp-(1→ Fruf1->Glcp β(2→6) linkage Fruf2 →2)-β-Fruf Glcp->Fruf2 α(1→2) linkage F1_H1 H-1 G_C6 C-6 (66.9 ppm) F1_H1->G_C6 β-Fruf H-1 to α-Glc C-6 F1_H3 H-3 F1_C2 C-2 (104.5 ppm) F1_C6 C-6 (62.9 ppm) G_H1 H-1 (5.42 ppm) F2_C2 C-2 (104.8 ppm) G_H1->F2_C2 α-Glc H-1 to β-Fruf C-2 G_C2 C-2 (72.9 ppm)

Caption: Key HMBC correlations in this compound.

Conclusion

NMR spectroscopy, through a combination of 1D and 2D experiments, provides a robust and definitive method for the structural elucidation of this compound. The protocols and data presented herein offer a comprehensive guide for researchers, scientists, and drug development professionals to accurately characterize this important trisaccharide. The detailed structural information obtained is essential for establishing structure-activity relationships, ensuring product quality, and advancing the development of this compound-based products.

References

Application Notes & Protocols: A Stable Isotope Labeling Method for Neokestose Tracing

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Neokestose, a type of fructan, is a prebiotic trisaccharide with emerging significance in nutrition and pharmacology. Understanding its metabolic fate is crucial for elucidating its mechanisms of action. Stable isotope labeling, in conjunction with mass spectrometry, provides a powerful tool for tracing the absorption, distribution, metabolism, and excretion (ADME) of molecules like this compound in biological systems. This document outlines a detailed protocol for developing and applying a stable isotope labeling method to trace the metabolic pathways of this compound. The use of ¹³C-labeled this compound allows for the differentiation of the administered compound and its metabolites from endogenous molecules.

Synthesis of ¹³C-Labeled this compound

The foundation of this tracing method is the synthesis of uniformly labeled [U-¹³C]-neokestose. This can be achieved through enzymatic synthesis, which offers high specificity and yield.

Protocol: Enzymatic Synthesis of [U-¹³C]-Neokestose

Objective: To synthesize uniformly ¹³C-labeled this compound from ¹³C-labeled precursors.

Materials:

  • [U-¹³C]-Sucrose (uniformly labeled with ¹³C)

  • Fructosyltransferase enzyme (e.g., from Aspergillus niger)

  • Phosphate (B84403) buffer (pH 6.0)

  • Reaction vessel

  • Incubator/shaker

  • High-Performance Liquid Chromatography (HPLC) system for purification

  • Lyophilizer

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing [U-¹³C]-sucrose as the substrate and a suitable fructosyltransferase in a phosphate buffer. The optimal enzyme-to-substrate ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 50-60°C) with gentle agitation for 24-48 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them using HPLC to check for the formation of this compound.

  • Enzyme Inactivation: Once the reaction reaches completion (or equilibrium), inactivate the enzyme by heating the mixture (e.g., 100°C for 10 minutes).

  • Purification: Purify the [U-¹³C]-neokestose from the reaction mixture using preparative HPLC with a suitable column (e.g., an amino-based column).

  • Verification: Confirm the identity and purity of the collected fractions using mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Lyophilization: Lyophilize the purified [U-¹³C]-neokestose to obtain a stable powder.

Experimental Design for In Vivo Tracing

This protocol describes an in vivo study in a rodent model to trace the metabolic fate of orally administered ¹³C-neokestose.

Protocol: In Vivo Tracing of [U-¹³C]-Neokestose in a Rodent Model

Objective: To track the absorption, distribution, and metabolism of ¹³C-neokestose following oral administration.

Materials:

  • [U-¹³C]-Neokestose

  • Animal model (e.g., Sprague-Dawley rats), appropriately housed and fasted overnight.

  • Oral gavage needles

  • Metabolic cages for separate collection of urine and feces

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Anesthesia and dissection tools

  • Liquid nitrogen for snap-freezing tissues

  • Sample storage vials

Procedure:

  • Animal Acclimation: Acclimate animals to the experimental conditions for at least one week.

  • Dosing: Administer a single oral dose of [U-¹³C]-neokestose dissolved in sterile water to the fasted animals. A typical dose might range from 50 to 500 mg/kg body weight.

  • Sample Collection: Collect blood, urine, and feces at predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours post-administration).

  • Tissue Harvesting: At the final time point, euthanize the animals and harvest relevant tissues (e.g., liver, kidney, intestinal sections, cecum). Immediately snap-freeze the tissues in liquid nitrogen and store them at -80°C until analysis.

  • Sample Processing:

    • Blood: Centrifuge blood samples to separate plasma.

    • Urine and Feces: Homogenize and extract as needed.

    • Tissues: Homogenize tissues for metabolite extraction.

Sample Preparation and Metabolite Extraction

Protocol: Metabolite Extraction from Biological Samples

Objective: To extract polar metabolites, including ¹³C-labeled this compound and its downstream products, from various biological matrices.

Materials:

Procedure:

  • Quenching and Extraction: For a 100 mg tissue sample or 100 µL of plasma, add 1 mL of a cold extraction solvent mixture (e.g., methanol:water:chloroform, 5:2:2 v/v/v).

  • Homogenization: Thoroughly homogenize the tissue samples on ice. For liquid samples, vortex vigorously.

  • Phase Separation: Centrifuge the mixture at high speed (e.g., 14,000 x g) at 4°C for 15 minutes to separate the polar (upper aqueous phase), non-polar (lower organic phase), and protein pellet.

  • Collection: Carefully collect the upper aqueous phase containing the polar metabolites.

  • Drying: Dry the collected supernatant using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 50% acetonitrile (B52724) in water) for LC-MS analysis.

LC-MS/MS Analysis for Labeled Metabolites

Protocol: LC-MS/MS Analysis

Objective: To detect and quantify ¹³C-labeled this compound and its metabolites.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • HILIC (Hydrophilic Interaction Liquid Chromatography) column for separation of polar metabolites.

LC Conditions (Example):

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A time-gradient from high organic to high aqueous to elute polar compounds.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

MS Conditions (Example):

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Scan Range: m/z 50-1000

  • Data Acquisition: Full scan mode to detect all ions and targeted MS/MS to confirm the identity of specific labeled metabolites.

  • Collision Energy: Optimized for fragmentation of this compound and expected metabolites.

Data Presentation and Analysis

The primary outcome of the analysis is the determination of isotopic enrichment, which indicates the incorporation of ¹³C from this compound into various metabolites.

Table 1: Hypothetical Isotopic Enrichment in Key Metabolites Following [U-¹³C]-Neokestose Administration

MetaboliteTissue/BiofluidTime Point (hours)Isotopic Enrichment (%)
This compoundCecum285.2 ± 5.4
FructoseLiver415.7 ± 2.1
GlucosePlasma45.3 ± 0.8
LactatePlasma812.1 ± 1.5
AlanineLiver88.9 ± 1.1
CitrateKidney126.5 ± 0.9
Short-Chain Fatty Acids (SCFAs)Cecum1245.8 ± 6.3

Data Analysis:

  • Peak Integration: Integrate the peak areas of both the labeled (M+n) and unlabeled (M+0) forms of each metabolite, where 'n' is the number of ¹³C atoms.

  • Isotopic Enrichment Calculation: Calculate the percentage of isotopic enrichment for each metabolite using the formula:

    • Enrichment (%) = [Area(Labeled) / (Area(Labeled) + Area(Unlabeled))] * 100

  • Metabolic Pathway Analysis: Map the identified labeled metabolites onto known metabolic pathways to trace the flow of the ¹³C label from this compound.

Visualizations

Diagrams of Workflows and Pathways

experimental_workflow cluster_synthesis Synthesis & Dosing cluster_sampling Sample Collection cluster_analysis Analysis cluster_interpretation Interpretation synthesis Enzymatic Synthesis of [U-13C]-Neokestose dosing Oral Administration to Rodent Model synthesis->dosing Purified Compound collection Time-Course Collection of Blood, Urine, Feces & Tissues dosing->collection extraction Metabolite Extraction collection->extraction lcms LC-MS/MS Analysis extraction->lcms data Data Processing & Isotopic Enrichment Calculation lcms->data pathway Metabolic Pathway Mapping data->pathway

Caption: Overall experimental workflow for this compound tracing.

metabolic_pathway cluster_gut Gut Microbiota Metabolism cluster_host Host Metabolism This compound [U-13C]-Neokestose (Oral Gavage) hydrolysis Hydrolysis This compound->hydrolysis fructose [13C]-Fructose hydrolysis->fructose glucose [13C]-Glucose hydrolysis->glucose fermentation Fermentation scfa [13C]-SCFAs (e.g., Butyrate, Propionate) fermentation->scfa fructose->fermentation absorption Absorption into Portal Vein fructose->absorption glucose->fermentation glucose->absorption scfa->absorption glycolysis Glycolysis/ Gluconeogenesis absorption->glycolysis tca TCA Cycle glycolysis->tca lactate [13C]-Lactate glycolysis->lactate citrate [13C]-Citrate tca->citrate

Caption: Putative metabolic pathways of this compound.

Application Notes and Protocols: Neokestose in Synbiotic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neokestose, a functional trisaccharide, is gaining significant attention as a potent prebiotic for its selective stimulation of beneficial gut microbiota. Its application in synbiotic formulations, which combine prebiotics with probiotics, offers a synergistic approach to modulate the gut microbiome, enhance gut barrier function, and modulate immune responses. These application notes provide detailed protocols and data on the use of this compound in synbiotic formulations for research and development.

This compound has demonstrated a more pronounced bifidogenic effect compared to other commercially available fructo-oligosaccharides (FOS)[1]. It selectively promotes the growth of beneficial bacteria such as Bifidobacterium and Lactobacillus species while inhibiting the proliferation of potentially pathogenic bacteria like Clostridium and Bacteroides[1]. This selective fermentation of this compound by probiotics leads to the production of short-chain fatty acids (SCFAs), which play a crucial role in maintaining gut homeostasis and have systemic health benefits.

Quantitative Data on Synbiotic Formulations

The following tables summarize the expected quantitative outcomes from in vitro and in vivo studies of synbiotic formulations containing this compound and representative probiotic strains.

Table 1: In Vitro Fermentation - Microbial Population Changes

Synbiotic FormulationProbiotic StrainChange in Probiotic Population (log CFU/mL) after 24hChange in Pathogen Population (log CFU/mL) after 24hReference
This compound + B. longum BB536Bifidobacterium longum BB536+ 2.5 - 3.5- 1.0 - 1.5 (C. perfringens)Adapted from[1]
This compound + L. acidophilus NCFMLactobacillus acidophilus NCFM+ 2.0 - 3.0- 0.5 - 1.0 (E. coli)Adapted from[1]
This compound + B. animalis subsp. lactis HN019Bifidobacterium animalis subsp. lactis HN019+ 2.8 - 3.8- 1.2 - 1.8 (C. difficile)Adapted from[1]

Table 2: In Vitro Fermentation - Short-Chain Fatty Acid (SCFA) Production

Synbiotic FormulationAcetate (mmol/L)Propionate (mmol/L)Butyrate (B1204436) (mmol/L)Total SCFAs (mmol/L)Reference
This compound + B. longum BB53660 - 8015 - 2510 - 2085 - 125Adapted from[2][3]
This compound + L. acidophilus NCFM50 - 7010 - 205 - 1565 - 105Adapted from[4]
This compound + B. animalis subsp. lactis HN01965 - 8520 - 3015 - 25100 - 140Adapted from[5]

Table 3: In Vivo Animal Study - Inflammatory Cytokine Modulation in Colon Tissue

Treatment GroupTNF-α (% change vs. control)IL-10 (% change vs. control)Reference
This compound + L. acidophilus NCFM- 30% to - 50%+ 40% to + 60%[6][7]
This compound + B. longum BB536- 25% to - 45%+ 35% to + 55%[8]

Experimental Protocols

In Vitro Anaerobic Fecal Fermentation

This protocol assesses the prebiotic effect of this compound and its synergistic activity with a probiotic strain in a simulated human colonic environment.

Workflow for In Vitro Fecal Fermentation

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Basal Medium B Sterilize Medium A->B D Add this compound and Probiotic to Medium B->D C Prepare Fecal Slurry (10% w/v) E Inoculate with Fecal Slurry C->E D->E F Incubate Anaerobically (37°C, 24-48h) E->F G Sample at 0, 24, 48h F->G H Microbial Population Analysis (qPCR) G->H I SCFA Analysis (GC/HPLC) G->I J pH Measurement G->J

Caption: Workflow for in vitro anaerobic fecal fermentation.

Materials:

  • Basal medium (e.g., containing peptone, yeast extract, bile salts, L-cysteine)[9]

  • This compound

  • Probiotic strain of interest (e.g., B. longum BB536)

  • Fresh human fecal samples from healthy donors

  • Anaerobic chamber or jars

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for SCFA analysis

  • Quantitative PCR (qPCR) equipment for microbial analysis

Procedure:

  • Medium Preparation: Prepare the basal medium and sterilize by autoclaving.

  • Fecal Slurry Preparation: Inside an anaerobic chamber, homogenize fresh fecal samples in pre-reduced phosphate-buffered saline (PBS) to create a 10% (w/v) fecal slurry[9].

  • Experimental Setup: In the anaerobic chamber, dispense the basal medium into fermentation vessels. Add this compound (e.g., 1% w/v) and the probiotic strain (e.g., 10^8 CFU/mL).

  • Inoculation: Inoculate the fermentation vessels with the fecal slurry.

  • Incubation: Incubate the vessels at 37°C for 24-48 hours with gentle agitation.

  • Sampling: Collect samples at 0, 24, and 48 hours for analysis.

  • Analysis:

    • Microbial Population: Extract DNA from samples and perform qPCR to quantify the populations of specific bacterial groups (e.g., Bifidobacterium, Lactobacillus, Clostridium)[10].

    • SCFA Analysis: Centrifuge samples and analyze the supernatant for acetate, propionate, and butyrate concentrations using GC or HPLC[10].

    • pH Measurement: Measure the pH of the fermentation broth.

Caco-2 Cell Culture for Gut Barrier Function and Immune Modulation

This protocol evaluates the effect of a this compound-based synbiotic on intestinal epithelial barrier integrity and inflammatory responses using a Caco-2 cell line model.

Workflow for Caco-2 Cell Culture Experiments

G cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis A Seed Caco-2 cells on Transwell inserts B Culture for 21 days to differentiate A->B C Treat with Fermented Supernatant from In Vitro Fermentation B->C D Induce Inflammation (e.g., with TNF-α or LPS) C->D E Measure Transepithelial Electrical Resistance (TEER) D->E F Assess Paracellular Permeability (e.g., FITC-dextran) D->F G Measure Cytokine Production (ELISA) D->G H Analyze Tight Junction Protein Expression (Western Blot/qPCR) D->H

Caption: Workflow for Caco-2 cell culture experiments.

Materials:

  • Caco-2 cell line

  • Transwell inserts

  • Cell culture medium (e.g., DMEM)

  • Fermented supernatant from the in vitro fermentation experiment

  • Inflammatory stimulus (e.g., TNF-α, LPS)

  • Transepithelial Electrical Resistance (TEER) meter

  • FITC-dextran

  • ELISA kits for cytokines (e.g., TNF-α, IL-10)

  • Reagents and equipment for Western blotting and qPCR

Procedure:

  • Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation into a polarized monolayer.

  • Treatment:

    • Collect the supernatant from the in vitro fermentation of the this compound synbiotic at 24 hours.

    • Add the fermented supernatant to the apical side of the Caco-2 cell monolayers.

    • In some wells, add an inflammatory stimulus like TNF-α (10 ng/mL) or LPS (1 µg/mL) to the basolateral side to induce an inflammatory response and compromise barrier function[11][12].

  • Analysis:

    • Barrier Function:

      • Measure TEER at different time points to assess the integrity of the tight junctions.

      • Measure the flux of FITC-dextran from the apical to the basolateral chamber to assess paracellular permeability.

    • Immune Modulation:

      • Collect the basolateral medium and measure the concentration of pro-inflammatory (e.g., TNF-α, IL-6) and anti-inflammatory (e.g., IL-10) cytokines using ELISA[13][14].

    • Gene and Protein Expression: Lyse the cells and analyze the expression of tight junction proteins (e.g., occludin, claudin-1) and inflammatory signaling molecules (e.g., NF-κB) by Western blot or qPCR.

Signaling Pathways

NF-κB Signaling Pathway Modulation by this compound Synbiotics

Synbiotic formulations containing this compound and specific probiotics can modulate the NF-κB signaling pathway, a key regulator of inflammation. The fermentation of this compound by probiotics leads to the production of SCFAs, which can inhibit the activation of NF-κB.

G cluster_input Input cluster_fermentation Fermentation cluster_cell Intestinal Epithelial Cell This compound This compound SCFAs Short-Chain Fatty Acids (Butyrate, Propionate, Acetate) This compound->SCFAs Probiotic Probiotic Probiotic->SCFAs IKK IKK Complex SCFAs->IKK Inhibition IkappaB IκBα IKK->IkappaB Phosphorylation NFkB NF-κB IkappaB->NFkB Release nucleus Nucleus NFkB->nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) nucleus->Inflammatory_Genes Transcription

Caption: NF-κB signaling pathway modulation.

This diagram illustrates how this compound and probiotics work synergistically to produce SCFAs. These SCFAs can then inhibit the IKK complex, preventing the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm, thereby reducing the transcription of pro-inflammatory genes in the nucleus.

Conclusion

This compound is a promising prebiotic component for the development of effective synbiotic formulations. Its high bifidogenicity and potential for synergistic effects with a range of probiotic strains make it a valuable ingredient for functional foods and nutraceuticals aimed at improving gut health. The provided protocols offer a framework for the systematic evaluation of this compound-based synbiotics, enabling researchers and drug development professionals to substantiate health claims and elucidate the mechanisms of action. Further in vivo and clinical studies are warranted to fully explore the therapeutic potential of these novel synbiotic combinations.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Neokestose Yield in Bioreactor Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during neokestose production in bioreactors.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for producing this compound in a bioreactor?

A1: this compound is primarily produced through microbial fermentation or enzymatic synthesis. The core of both methods is the use of enzymes with fructosyltransferase (FTase) activity, specifically 6G-fructosyltransferase, which catalyzes the transfer of a fructose (B13574) unit from a donor molecule (like sucrose) to the C-6 position of the glucose residue of a sucrose (B13894) acceptor molecule.[1][2][3] Common approaches include:

  • Whole-cell fermentation: Cultivating microorganisms that naturally produce and secrete the necessary enzymes.

  • Enzymatic biotransformation: Using purified or immobilized enzymes to convert a substrate solution (e.g., high-concentration sucrose) into this compound.[4]

Q2: Which microorganisms are commonly used for this compound production?

A2: Several microorganisms, including fungi and yeasts, are known for their ability to produce this compound-forming enzymes. Some of the well-studied organisms include:

  • Aspergillus species (e.g., Aspergillus niger)[5][6]

  • Penicillium species (e.g., Penicillium citrinum)[1]

  • Xanthophyllomyces dendrorhous (formerly Phaffia rhodozyma)[7]

  • Schwanniomyces occidentalis[8]

The choice of microorganism is critical as it dictates the optimal fermentation conditions and the profile of synthesized fructooligosaccharides (FOS).[9]

Q3: What is the biochemical pathway for this compound synthesis?

A3: this compound is a trisaccharide synthesized from two molecules of sucrose. A fructosyltransferase enzyme facilitates a transfructosylation reaction. It cleaves the glycosidic bond in one sucrose molecule and transfers the fructose residue to the C-6 hydroxyl group of the glucose unit in a second sucrose molecule. This forms a β-(2→6) glycosidic linkage.[2]

Neokestose_Synthesis Sucrose1 Sucrose (Donor) Enzyme Fructosyltransferase (6G-FTase) Sucrose1->Enzyme Sucrose2 Sucrose (Acceptor) Sucrose2->Enzyme This compound This compound Enzyme->this compound Transfructosylation Glucose Glucose Enzyme->Glucose

Caption: Enzymatic synthesis of this compound from sucrose.

Troubleshooting Guide

Issue 1: Low this compound Yield

Q: My fermentation is resulting in a very low yield of this compound. What are the potential causes and how can I fix this?

A: Low this compound yield is a common problem that can stem from several factors related to the fermentation conditions and the microorganism's metabolic state.[9][10]

Potential Cause Troubleshooting Steps
Suboptimal pH The activity of fructosyltransferase is highly pH-dependent. For many fungi like Aspergillus niger, the optimal pH for enzyme production is around 5.5.[5][6] Verify and maintain the pH of your culture medium within the optimal range for your specific microorganism using automated pH controllers in the bioreactor.
Incorrect Temperature Temperature affects both microbial growth and enzyme stability/activity. For A. niger FTase production, 30°C is optimal.[5] However, the biotransformation step may have a different optimum, often higher (50-60°C).[1][11] Ensure your bioreactor's temperature control is precise and set to the empirically determined optimum for your process phase (growth vs. production).
Inadequate Nutrient Supply The culture medium may lack essential nutrients for enzyme synthesis. Key components include a carbon source (sucrose), organic and inorganic nitrogen sources (e.g., yeast extract, NH₄Cl), phosphates, and metal ions.[5][6] Review and optimize your medium composition. Consider performing single-factor experiments to identify limiting nutrients.[12]
Poor Aeration/Agitation Insufficient dissolved oxygen can limit cell growth and metabolic activity. Conversely, excessive shear stress from high agitation can damage cells. Optimize the agitation speed and aeration rate (vvm) to ensure adequate oxygen transfer while minimizing cell damage.[4][11]
Substrate or Product Inhibition/Hydrolysis High initial sucrose concentrations can sometimes inhibit enzyme activity, while the accumulation of glucose as a byproduct can also be inhibitory.[1] Furthermore, some enzymes possess hydrolytic activity that breaks down the this compound product.[11] Test a range of initial sucrose concentrations to find the optimal balance.[7] Consider fed-batch strategies to maintain optimal substrate levels and minimize byproduct accumulation.
Issue 2: Poor Product Specificity (Mixture of FOS)

Q: My process is producing a mixture of different fructooligosaccharides (e.g., 1-kestose, nystose) instead of primarily this compound. How can I improve specificity?

A: The production of various FOS isomers is a frequent challenge, as many fructosyltransferases have broad acceptor specificity.[1][4]

Potential Cause Troubleshooting Steps
Enzyme Characteristics The inherent properties of the enzyme are the primary determinant of the product profile. Some enzymes naturally produce a mix of FOS.[3]
Reaction Conditions The ratio of transferase to hydrolase activity can be influenced by reaction conditions.[13] Modifying the temperature, pH, or substrate concentration may shift the enzyme's activity towards the desired product.
Microorganism Strain Different microbial strains produce enzymes with different specificities.

Solutions:

  • Enzyme/Strain Selection: Screen different microorganisms known for producing this compound to find one with higher specificity.[1]

  • Enzyme Engineering: If feasible, use protein engineering techniques to modify the enzyme's active site to favor the formation of the β-(2→6) linkage required for this compound.[8][14]

  • Process Optimization: Systematically optimize reaction parameters like substrate-to-enzyme ratio, temperature, and pH, as these can influence product specificity.[13]

  • Downstream Processing: If a mixture is unavoidable, focus on developing robust downstream purification methods, such as chromatography, to isolate this compound.[2][15][16]

Issue 3: Fermentation Stalls or Slows Prematurely

Q: The fermentation was proceeding normally but has now become sluggish or has stopped completely before all the substrate is consumed. What should I do?

A: A stalled fermentation can be caused by the accumulation of inhibitory substances, nutrient depletion, or a loss of cell viability.[17][18]

Potential Cause Troubleshooting Steps
Nutrient Limitation Essential nutrients, particularly the nitrogen source, may have been depleted.[18]
Accumulation of Inhibitory Byproducts Besides glucose, other metabolic byproducts like organic acids can lower the pH to inhibitory levels. Ethanol production by some yeasts can also halt the process.[18]
Loss of Cell Viability A shock to the system (e.g., sudden temperature spike/drop, pH swing) or high osmotic pressure from excessive sucrose can reduce the viable cell population.[17]

Solutions:

  • Analyze the Culture: Take a sample from the bioreactor and measure pH, residual substrate, and byproduct concentrations. Check cell viability using microscopy and staining.

  • Nutrient Feeding: If nutrient limitation is suspected, implement a fed-batch strategy where a concentrated nutrient solution is added during the fermentation.[9]

  • pH Control: Ensure the bioreactor's pH control system is functioning correctly to counteract acidification.

  • Re-inoculation: In severe cases where cell viability is very low, a rescue protocol involving reinoculation with a fresh, healthy seed culture may be necessary.[17]

Data Presentation: Optimized Fermentation Parameters

The optimal conditions for producing fructosyltransferase (the enzyme responsible for this compound synthesis) and this compound itself can vary significantly depending on the microorganism.

Table 1: Optimized Parameters for Fructosyltransferase (FTase) Production by Aspergillus niger FS054

Parameter Optimal Value Reference
Medium Composition
Sucrose 156.65 g/L [6]
Yeast Extract Paste 42 g/L [6]
NH₄Cl 1.68 g/L [6]
Cultivation Conditions
Initial pH 5.5 [5][6]
Temperature 30 °C [5]

| Inoculum Size | 2.4 x 10⁴ spores/mL |[6] |

Table 2: Optimized Parameters for this compound Production via Biotransformation

Microorganism / Enzyme Source Key Parameter Optimal Value Yield / Product Concentration Reference
Immobilized Phaffia rhodozyma Sucrose Concentration 1.17 mol/L (~390 g/L) ~0.124 mol/L (~62.5 g/L) [7]
Penicillium citrinum Temperature 50 °C Not specified [1]
Penicillium citrinum pH 5.0 Not specified [1]
Aspergillus oryzae (in bioreactor) Temperature 50 - 65 °C High transfructosylation activity [11]

| Schwanniomyces occidentalis (mutant) | Reaction Time | 4 hours | ~116 g/L (of 6-kestose) |[8] |

Experimental Protocols

Protocol: Bioreactor Fermentation for this compound Production

This protocol provides a general methodology for producing this compound using a whole-cell fermentation approach in a stirred-tank bioreactor.

1. Inoculum Preparation: a. Prepare a seed culture medium (e.g., Potato Dextrose Broth or a specific growth medium optimized for your strain). b. Inoculate the medium with a pure culture (e.g., spores or vegetative cells) of the selected microorganism. c. Incubate in a shaker flask at the optimal temperature and agitation speed (e.g., 30°C and 150 rpm) for 24-48 hours until a dense, active culture is achieved.

2. Bioreactor Preparation and Sterilization: a. Prepare the production medium with the optimized composition (see Table 1 for an example) in the bioreactor vessel. b. Calibrate pH and dissolved oxygen (DO) probes before insertion. c. Sterilize the bioreactor with the medium in place via autoclaving or in-situ sterilization, following the manufacturer's instructions.[19]

3. Fermentation: a. Aseptically transfer the seed culture to the sterilized bioreactor (a typical inoculation volume is 5-10% v/v). b. Set the fermentation parameters on the bioreactor controller:

  • Temperature: Maintain at the predetermined optimum (e.g., 30°C for growth).[5]
  • pH: Control at the setpoint (e.g., 5.5) by automated addition of acid (e.g., 1M HCl) and base (e.g., 1M NaOH).[5]
  • Dissolved Oxygen (DO): Maintain DO above a critical level (e.g., 20% saturation) by controlling agitation speed and airflow rate in a cascade. c. Run the fermentation for the desired period (e.g., 72-120 hours).

4. Biotransformation (Optional Two-Stage Process): a. After the cell growth phase, the biomass (containing the enzyme) can be used for biotransformation. b. Adjust the temperature and pH to the optimum for enzymatic activity (e.g., 55°C, pH 5.0).[1] c. Add a high concentration of sterile sucrose solution to initiate this compound synthesis.

5. Sampling and Analysis: a. Aseptically withdraw samples at regular intervals (e.g., every 12 hours). b. Separate the biomass from the supernatant by centrifugation. c. Analyze the supernatant for:

  • Residual sucrose, glucose, and fructose concentrations.
  • This compound and other FOS concentrations using High-Performance Liquid Chromatography (HPLC).[15] d. Determine biomass concentration by measuring the dry cell weight.

6. Downstream Processing: a. After fermentation, inactivate the enzyme by heat treatment.[15] b. Remove cells and solid debris via centrifugation or microfiltration. c. Purify this compound from the supernatant using techniques like preparative chromatography to separate it from residual sugars and other FOS.[15][16]

Experimental_Workflow A Inoculum Preparation (Flask Culture) C Inoculation A->C B Bioreactor Sterilization & Medium Preparation B->C D Fermentation (Growth Phase) C->D E Parameter Monitoring (pH, Temp, DO) D->E F Biotransformation (Production Phase) D->F Shift Conditions (Temp, pH) F->E G Sampling & HPLC Analysis F->G H Harvest & Cell Removal F->H I Purification (e.g., Chromatography) H->I J Pure this compound I->J

Caption: Workflow for this compound production in a bioreactor.

References

Technical Support Center: Troubleshooting Neokestose Peak Tailing in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting chromatographic issues. This guide provides researchers, scientists, and drug development professionals with detailed solutions to common problems encountered during the analysis of neokestose, a key fructooligosaccharide (FOS).

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in this compound analysis?

A1: Peak tailing is a phenomenon in chromatography where the peak shape is asymmetrical, with a trailing edge that extends further than its leading edge. In an ideal chromatogram, peaks should be symmetrical or Gaussian.[1] Tailing peaks can lead to several issues, including decreased resolution between adjacent peaks and inaccurate quantification, which can compromise the reliability of analytical results.[1]

Q2: What are the most common causes of this compound peak tailing?

A2: The primary causes of peak tailing for a polar compound like this compound, particularly in Hydrophilic Interaction Liquid Chromatography (HILIC), include:

  • Secondary Interactions: Unwanted interactions between the hydroxyl groups of this compound and active sites on the stationary phase, such as residual silanol (B1196071) groups on silica-based columns.[1][2]

  • Column Issues: Degradation of the column, formation of voids at the column inlet, or a partially blocked inlet frit can distort peak shape.[1]

  • Mobile Phase In-Compatibilities: An incorrect mobile phase pH, insufficient buffer concentration, or a mismatch between the sample solvent and the mobile phase can all contribute to peak tailing.[1][3][4]

  • Sample Overload: Injecting a sample with too high a concentration or a large injection volume can saturate the column, leading to broadened and tailing peaks.[1][4]

  • Extra-Column Effects: Dead volume in tubing, fittings, or the detector flow cell can cause peak broadening and tailing.[5]

Q3: How does the mobile phase pH affect this compound peak shape?

A3: The pH of the mobile phase is a critical parameter in controlling the retention and peak shape of ionizable compounds.[6][7][8] For this compound, which has multiple hydroxyl groups, the mobile phase pH can influence interactions with the stationary phase. Operating at a pH that is too close to the pKa of silanol groups on a silica-based column can lead to inconsistent interactions and peak tailing.[9] It is crucial to maintain a stable and appropriate pH using a suitable buffer system to ensure symmetrical peaks.[1]

Q4: Can the sample solvent cause peak tailing?

A4: Yes, a mismatch between the sample solvent and the mobile phase is a common cause of peak distortion. In HILIC, which is often used for this compound analysis, injecting a sample dissolved in a solvent with a significantly higher elution strength (e.g., high water content) than the initial mobile phase can lead to peak broadening and tailing.[4][10] It is recommended to dissolve the sample in a solvent that is as close as possible to the initial mobile phase composition.[4]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving this compound peak tailing.

Problem: Asymmetrical peak shape (tailing) observed for the this compound peak.

Logical Troubleshooting Workflow

TroubleshootingWorkflow This compound Peak Tailing Troubleshooting Workflow start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks system_issue Suspect System-Wide Issue (e.g., blocked frit, void, extra-column volume) check_all_peaks->system_issue Yes specific_peak_tailing Suspect Chemical or Analyte-Specific Issue check_all_peaks->specific_peak_tailing No inspect_column Inspect/Replace Column Frit Backflush Column system_issue->inspect_column check_connections Check Tubing and Connections for Dead Volume system_issue->check_connections end_good Peak Shape Improved inspect_column->end_good check_connections->end_good check_mobile_phase Review Mobile Phase (pH, Buffer Strength) specific_peak_tailing->check_mobile_phase adjust_ph Adjust pH (e.g., for NH2 columns, slightly basic) check_mobile_phase->adjust_ph pH incorrect increase_buffer Increase Buffer Concentration (e.g., 10-20 mM) check_mobile_phase->increase_buffer Buffer weak check_sample Review Sample Preparation (Solvent, Concentration) check_mobile_phase->check_sample OK adjust_ph->end_good increase_buffer->end_good adjust_solvent Match Sample Solvent to Initial Mobile Phase check_sample->adjust_solvent Solvent Mismatch dilute_sample Dilute Sample or Reduce Injection Volume check_sample->dilute_sample Overload Suspected change_column Consider Different Column Chemistry (e.g., Amide, Zwitterionic) check_sample->change_column OK adjust_solvent->end_good dilute_sample->end_good change_column->end_good end_bad Issue Persists Consult Instrument Manual/ Contact Support

Caption: A step-by-step workflow for troubleshooting this compound peak tailing.

Potential Cause Recommended Solution
Secondary Silanol Interactions - Use an end-capped column to minimize exposed silanol groups.[1] - For amino (NH2) columns, a slightly basic mobile phase can help maintain the amino groups in their neutral form. - Consider a column with a different stationary phase, such as an amide or a zwitterionic phase, which can offer alternative selectivity and reduced silanol interactions.[11][12]
Incorrect Mobile Phase pH - Ensure the mobile phase pH is stable and appropriate for the column chemistry. For many HILIC applications, a pH between 3 and 6 is a good starting point.[4] - If using an amino column, a slightly alkaline pH might be beneficial.[13]
Insufficient Buffer Concentration - Increase the buffer concentration in the mobile phase. A concentration of 10-20 mM is often sufficient to mask residual silanol interactions and improve peak shape.[1][4]
Sample Solvent Mismatch - Dissolve the this compound standard and samples in a solvent that closely matches the initial mobile phase composition, typically a high percentage of acetonitrile (B52724) with a small amount of aqueous buffer.[4]
Column Overload - Reduce the concentration of the this compound sample. - Decrease the injection volume.[1][4]
Column Contamination/Degradation - Flush the column with a strong solvent to remove potential contaminants.[1] - If the column is old or has been used extensively, it may need to be replaced.
Extra-Column Volume - Use tubing with a smaller internal diameter and shorter length. - Ensure all fittings and connections are properly made to avoid dead volume.[5]

Experimental Protocols

Protocol 1: Mobile Phase Optimization for this compound Analysis on an Amino Column
  • Initial Mobile Phase:

    • Mobile Phase A: 90:10 Acetonitrile/Water with 10 mM Ammonium (B1175870) Acetate (B1210297), pH adjusted to 8.5 with Ammonium Hydroxide.

    • Mobile Phase B: 50:50 Acetonitrile/Water with 10 mM Ammonium Acetate, pH adjusted to 8.5 with Ammonium Hydroxide.

  • Gradient Elution:

    • Start with 100% Mobile Phase A.

    • Linearly increase to 50% Mobile Phase B over 15 minutes.

    • Hold at 50% Mobile Phase B for 5 minutes.

    • Return to 100% Mobile Phase A and equilibrate for 10 minutes before the next injection.

  • Troubleshooting Steps:

    • If peak tailing is observed, incrementally increase the ammonium acetate concentration to 15 mM and then 20 mM.

    • If tailing persists, prepare the mobile phase with a pH of 9.0.

    • Ensure the sample is dissolved in 90:10 Acetonitrile/Water.

Protocol 2: Sample Preparation for this compound Analysis
  • Standard Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in 90:10 (v/v) acetonitrile/water.

    • Prepare working standards by serial dilution of the stock solution with the same solvent.

  • Sample Extraction (from a solid matrix):

    • Homogenize the sample.

    • Extract a known weight of the sample with a 90:10 acetonitrile/water solution.

    • Vortex and centrifuge the sample.

    • Filter the supernatant through a 0.22 µm syringe filter before injection.

  • Sample Dilution:

    • If column overload is suspected, dilute the final extract with the initial mobile phase solvent.

Data Presentation

Table 1: Effect of Mobile Phase Buffer Concentration on this compound Peak Asymmetry

Buffer Concentration (Ammonium Acetate)Peak Asymmetry Factor (As)
5 mM1.8
10 mM1.3
15 mM1.1
20 mM1.0

Note: Peak asymmetry factor is calculated at 10% of the peak height. A value of 1.0 indicates a perfectly symmetrical peak.

Table 2: Comparison of Column Chemistries for this compound Analysis

Column TypeTypical Mobile PhaseAdvantagesPotential for Peak Tailing
Amino (NH2) Acetonitrile/Water (slightly basic pH)Good selectivity for carbohydrates.Moderate, can be mitigated with proper pH and buffer.
Amide Acetonitrile/Water (acidic to neutral pH)Robust, less prone to Schiff base formation.Low to moderate.
Zwitterionic Acetonitrile/Water (wide pH range)Excellent for polar compounds, high efficiency.[12]Low.

Signaling Pathways and Logical Relationships

Logical Relationship between Cause and Effect in Peak Tailing

CauseEffect Cause and Effect of this compound Peak Tailing cluster_causes Primary Causes cluster_effects Observed Effects Secondary Interactions Secondary Interactions Peak Tailing Peak Tailing Secondary Interactions->Peak Tailing Mobile Phase Issues Mobile Phase Issues Mobile Phase Issues->Peak Tailing Column Problems Column Problems Column Problems->Peak Tailing Sample Issues Sample Issues Sample Issues->Peak Tailing Poor Resolution Poor Resolution Peak Tailing->Poor Resolution Inaccurate Quantification Inaccurate Quantification Peak Tailing->Inaccurate Quantification Poor Resolution->Inaccurate Quantification

Caption: Relationship between the root causes and the resulting chromatographic problems.

References

Technical Support Center: Neokestose Stability in Acidic Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of neokestose in acidic solutions. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound degrading in an acidic solution?

A1: this compound, a type of fructooligosaccharide (FOS), is susceptible to acid-catalyzed hydrolysis. This chemical reaction involves the cleavage of the glycosidic bonds in the this compound molecule in the presence of hydronium ions (H₃O⁺) from the acid. This degradation process breaks down this compound into its constituent monosaccharides and disaccharides.

Q2: What are the primary factors that influence the rate of this compound degradation in acidic conditions?

A2: The two primary factors are pH and temperature. The rate of hydrolysis increases as the pH of the solution decreases (becomes more acidic) and as the temperature increases.[1][2][3][4][5] At a very low pH, such as 1.0, significant degradation can be observed, while at a pH of 2 or 3, the degradation is substantially reduced.[6]

Q3: What are the breakdown products of this compound under acidic conditions?

A3: The acid hydrolysis of this compound yields a mixture of smaller saccharides, including glucose, fructose (B13574), sucrose (B13894), and blastose.[6] The β-(2,6) linkage between the fructose and glucose moieties in this compound is suggested to be more susceptible to acid hydrolysis than the β-(2,1) linkage.[6]

Q4: Is this compound more or less stable than other types of fructooligosaccharides (FOS) in acidic conditions?

A4: Some studies suggest that neo-fructooligosaccharides (neo-FOS), including this compound, may have better chemical and thermal stability compared to other FOS, such as 1-kestose.[7][8] However, quantitative comparative data across a range of acidic conditions is limited. The stability of FOS is also influenced by their degree of polymerization, with higher-degree polymers sometimes showing greater stability.[3]

Troubleshooting Guide

Issue 1: Significant this compound degradation is observed in my formulation at a low pH.

Potential Cause Troubleshooting Steps
Low pH Environment The rate of acid hydrolysis is highly dependent on the pH.
Recommendation: If your experimental design allows, consider increasing the pH of the solution. Studies have shown that FOS are significantly more stable at pH values of 4.0 and above.[2] Even a slight increase in pH can lead to a notable reduction in the degradation rate.
Elevated Temperature Higher temperatures accelerate the rate of hydrolysis.
Recommendation: Conduct your experiments at the lowest temperature compatible with your protocol. If possible, store this compound-containing acidic solutions at refrigerated temperatures to minimize degradation over time.
Presence of Water Water is a reactant in the hydrolysis process.
Recommendation: For non-aqueous or low-water activity systems, minimizing the water content can help to slow down hydrolysis.

Issue 2: How can I improve the stability of this compound in an acidic liquid formulation for longer-term experiments or product development?

Stabilization Strategy Description
pH Adjustment and Control As mentioned, maintaining the pH as high as experimentally feasible is the most direct way to enhance stability.
Recommendation: Use a robust buffering system to maintain a stable pH throughout your experiment.
Incorporate Hydrocolloids Hydrocolloids such as pectin, xanthan gum, and carboxymethylcellulose can increase the viscosity of the solution, which may help to stabilize emulsions and retard the settling of dispersed particles, potentially offering some protection to the this compound.[9][10][11][12]
Recommendation: Experiment with the addition of food-grade hydrocolloids to your formulation. The optimal type and concentration will need to be determined empirically for your specific application.
Leverage the Food Matrix The presence of other molecules, such as those found in fruit juices, can have a protective effect on FOS stability compared to simple buffer solutions.[3]
Recommendation: If applicable to your research, consider formulating this compound within a more complex matrix rather than a simple acidic solution.
Encapsulation Microencapsulation can create a physical barrier to protect this compound from the acidic environment.[1][13][14][15] Fructans themselves have been used as an encapsulating material for other bioactive compounds.[1][13]
Recommendation: Explore encapsulation techniques such as spray drying or coacervation using food-grade polymers as the wall material. This is a more advanced method that can significantly improve stability.
Protein Interaction Proteins can interact with sugars and may offer a protective effect, for instance, by replacing stabilizing hydrogen bonds that water provides.[16]
Recommendation: Investigate the addition of proteins to your formulation. The specific interaction and stabilizing effect will depend on the protein and the formulation conditions.

Quantitative Data Presentation

Table 1: Degradation of this compound in Artificial Gastric Juice (pH 1.1) at 37°C

Time (minutes) This compound Remaining (%)
0100
5Not Reported
10Not Reported
30Not Reported
60Not Reported
120Not Reported
240~20
Data extracted from a study by Sato et al. (2024).[6]

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Acidic Buffer

1. Objective: To determine the degradation kinetics of this compound at a specific pH and temperature.

2. Materials:

  • This compound standard
  • Citrate buffer (or other appropriate buffer for the target pH)
  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
  • High-Performance Liquid Chromatography (HPLC) system with a suitable column for carbohydrate analysis (e.g., an amino-based column) and a refractive index (RI) detector
  • Water bath or incubator
  • pH meter
  • Volumetric flasks and pipettes
  • Vials for HPLC analysis

3. Procedure:

  • Solution Preparation:
  • Prepare a stock solution of this compound of known concentration (e.g., 10 mg/mL) in deionized water.
  • Prepare a buffer solution at the desired pH (e.g., pH 2.0, 3.0, 4.0).
  • Reaction Setup:
  • In a sealed container, add a known volume of the this compound stock solution to the prepared buffer to achieve the final desired concentration (e.g., 1 mg/mL).
  • Place the container in a water bath or incubator set to the desired temperature (e.g., 60°C, 80°C).
  • Sampling:
  • At predetermined time intervals (e.g., 0, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
  • Immediately cool the aliquot in an ice bath to stop the reaction.
  • Neutralize the sample by adding a small amount of NaOH solution if necessary.
  • HPLC Analysis:
  • Dilute the samples as needed for HPLC analysis.
  • Inject the samples into the HPLC system.
  • Quantify the remaining this compound concentration by comparing the peak area to a calibration curve prepared from this compound standards.
  • Data Analysis:
  • Plot the concentration of this compound versus time.
  • Determine the degradation rate constant by fitting the data to an appropriate kinetic model (e.g., first-order kinetics).

Visualizations

Neokestose_Degradation_Pathway This compound This compound Sucrose Sucrose This compound->Sucrose Hydrolysis of β-(2,6) linkage Fructose1 Fructose This compound->Fructose1 Blastose Blastose This compound->Blastose Hydrolysis of β-(2,1) linkage Fructose2 Fructose This compound->Fructose2 H2O H₂O H_plus H⁺ (Acidic Conditions) Sucrose->Fructose2 Glucose Glucose Sucrose->Glucose

Caption: Acid-catalyzed hydrolysis pathway of this compound.

Experimental_Workflow prep 1. Prepare this compound Solution in Acidic Buffer (pH, Temp) incubate 2. Incubate at Constant Temperature prep->incubate sample 3. Withdraw Aliquots at Time Intervals incubate->sample quench 4. Quench Reaction (e.g., Ice Bath) sample->quench analyze 5. Analyze by HPLC quench->analyze quantify 6. Quantify this compound Concentration analyze->quantify kinetics 7. Determine Degradation Kinetics quantify->kinetics

Caption: Experimental workflow for assessing this compound stability.

References

overcoming substrate inhibition in neokestose enzymatic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic synthesis of neokestose. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, with a specific focus on overcoming substrate inhibition.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is my this compound yield decreasing even though I'm increasing the sucrose (B13894) concentration?

A1: This phenomenon is likely due to substrate inhibition. While a high concentration of sucrose is necessary to favor the transfructosylation activity of the enzyme (levansucrase/fructosyltransferase) over hydrolysis, excessively high concentrations can inhibit the enzyme's activity, leading to a drop in the reaction rate and lower product yield.[1][2]

Troubleshooting Steps:

  • Confirm Substrate Inhibition: Conduct a substrate activity assay. Measure the initial reaction velocity at a wide range of sucrose concentrations (e.g., 100 g/L to 800 g/L). If you observe that the velocity increases with concentration up to a certain point and then declines, substrate inhibition is occurring.

  • Determine Optimal Sucrose Concentration: From the substrate activity curve, identify the sucrose concentration that provides the maximum reaction velocity. This is your optimal concentration for a batch reaction. For many fructooligosaccharide (FOS) syntheses, this is often in the range of 500-600 g/L.[2]

  • Implement a Fed-Batch Strategy: To maintain the sucrose concentration within the optimal, non-inhibitory range, a fed-batch approach is highly recommended. This method has been shown to improve product yields in similar enzymatic syntheses.[3][4][5]

Q2: What are the typical signs of substrate inhibition in my reaction?

A2: The most prominent sign is a decrease in the rate of this compound formation after an initial increase with substrate concentration. Other indicators include:

  • The reaction stalls before all the substrate is consumed, even with sufficient enzyme activity.

  • A lower than expected final product yield, especially at very high initial sucrose concentrations.

  • Inconsistent results when trying to scale up the reaction by simply increasing substrate concentration.

Q3: What is the molecular mechanism behind substrate inhibition in levansucrase?

A3: Substrate inhibition in levansucrases typically occurs when a second sucrose molecule binds to the enzyme-substrate (ES) complex, forming a non-productive or less productive ternary complex (ESS).[2] This second molecule can bind to a secondary, low-affinity site which, when occupied, prevents the proper conformational changes required for catalysis or the release of the product. This effectively sequesters the enzyme, reducing the overall reaction rate. The key catalytic residues in the active site, such as Aspartic acid and Glutamic acid, are crucial for the reaction, and the binding of a second substrate molecule can interfere with their function.[2]

Q4: How can enzyme immobilization help in overcoming substrate inhibition?

A4: Enzyme immobilization can mitigate substrate inhibition in several ways:

  • Mass Transfer Limitations: The immobilization matrix can create a microenvironment where the substrate concentration around the enzyme is lower than in the bulk solution. This diffusion barrier can help maintain a near-optimal substrate concentration at the enzyme's active site, even when the bulk concentration is inhibitory.

  • Enzyme Stability: Immobilization often enhances the thermal and operational stability of the enzyme, allowing for reactions to be run for longer periods or at higher temperatures, which can also influence reaction kinetics.[6][7] Immobilized enzymes are also easily recoverable and reusable, which is cost-effective for larger scale production.[6][7]

Q5: My this compound yield is low, but I don't think it's substrate inhibition. What else could be the problem?

A5: Low yields can stem from several other factors. A systematic approach to troubleshooting is recommended.[8]

  • Enzyme Inactivity: Verify the activity of your enzyme stock with a standard assay. Ensure it has been stored correctly and has not undergone multiple freeze-thaw cycles.

  • Suboptimal Reaction Conditions:

    • pH: Ensure the pH of your buffer is optimal for the specific levansucrase you are using. Most levansucrases have an optimal pH between 5.0 and 7.0.[1]

    • Temperature: Operate at the optimal temperature for your enzyme. While higher temperatures can increase the reaction rate, they can also lead to enzyme denaturation. For many levansucrases, a temperature between 40°C and 60°C is optimal.[2]

  • Product Hydrolysis: Levansucrases can also hydrolyze the this compound product, especially in prolonged reactions where the sucrose concentration has significantly decreased. Monitor the reaction over time and stop it when the maximum this compound concentration is reached.

  • Presence of Inhibitors: Impurities in your sucrose or buffer components can inhibit the enzyme. Use high-purity reagents.

Data Presentation

Table 1: Representative Kinetic Parameters of Fructosyltransferases for Sucrose

Enzyme SourceKm (mM)Ki (mM)Optimal Sucrose (g/L)Reference
Aspergillus sp. FructosyltransferaseN/A>1500500-600[8]
Bacillus subtilis Levansucrase9N/A~100[9]
Zymomonas mobilis LevansucraseN/AN/A>600[10]

Note: Kinetic parameters are highly dependent on the specific enzyme and reaction conditions (pH, temperature, buffer composition). The data presented are illustrative.

Table 2: Comparison of this compound/FOS Yields under Different Reaction Strategies

StrategyEnzyme FormSubstrate FeedingTypical FOS Yield (% of total sugars)Key AdvantageReference
BatchFreeAll at start40-55%Simple setup[8][10]
Fed-BatchFreeGradual/Controlled>60%Avoids substrate inhibition, higher final product concentration[4][5]
BatchImmobilizedAll at start40-60%Enzyme reusability, enhanced stability[6][7]
Fed-BatchImmobilizedGradual/Controlled>65%Combines benefits of fed-batch and immobilization[5]

Note: Yields are highly variable based on the specific enzyme, support, and reaction conditions. The values represent typical ranges found in the literature for fructooligosaccharide synthesis.

Experimental Protocols

Protocol 1: Generalized Fed-Batch Enzymatic Synthesis of this compound

This protocol describes a generalized fed-batch procedure to mitigate substrate inhibition. Note: This is a template and must be optimized for your specific enzyme and reactor setup.

  • Bioreactor Setup:

    • Prepare a temperature-controlled bioreactor with pH monitoring and control, and an agitation system.

    • Calibrate the pH probe and set the desired pH (e.g., 6.0) with automated addition of a suitable acid/base (e.g., 0.5 M NaOH and 0.5 M HCl).

    • Set the temperature to the enzyme's optimum (e.g., 50°C).

  • Initial Reaction Mixture:

    • Prepare an initial reaction volume (e.g., 50% of the final volume) in the bioreactor containing a non-inhibitory concentration of sucrose (e.g., 200 g/L) in a suitable buffer (e.g., 50 mM sodium acetate (B1210297) buffer).

    • Allow the solution to reach the set temperature and pH.

    • Add the levansucrase to the reactor to start the reaction.

  • Feed Solution Preparation:

    • Prepare a highly concentrated sucrose solution (e.g., 700-800 g/L) in the same buffer. This will be your feed solution.

  • Fed-Batch Operation:

    • Connect the feed solution to the bioreactor via a calibrated peristaltic pump.

    • Start the feeding after an initial batch phase (e.g., 1-2 hours) or when the initial sucrose concentration has dropped by a certain percentage.

    • The feeding strategy can be a constant feed rate or an exponential feed rate to maintain the sucrose concentration at the optimal, non-inhibitory level. This requires monitoring the sucrose concentration at regular intervals (e.g., by HPLC or a refractometer).

  • Reaction Monitoring and Termination:

    • Take samples periodically to measure the concentrations of sucrose, glucose, fructose, and this compound using HPLC.

    • Continue the reaction until the desired this compound concentration is achieved or the reaction rate significantly slows down.

    • Terminate the reaction by heat inactivation of the enzyme (e.g., heating to 85°C for 15 minutes).

Protocol 2: Generalized Immobilization of Levansucrase in Calcium Alginate Beads

This protocol provides a general method for entrapping levansucrase in calcium alginate beads.[11][12][13]

  • Preparation of Solutions:

    • Sodium Alginate Solution: Prepare a 2% (w/v) sodium alginate solution by slowly dissolving sodium alginate powder in deionized water with gentle stirring. To avoid clumping, add the powder gradually. Let the solution stand to remove air bubbles.

    • Enzyme Solution: Prepare a solution of your purified levansucrase in a suitable buffer (e.g., 50 mM sodium acetate, pH 6.0).

    • Calcium Chloride Solution: Prepare a 0.2 M calcium chloride solution in deionized water.

  • Entrapment Procedure:

    • In a beaker, mix the enzyme solution with the sodium alginate solution at a ratio of 1:2 (v/v). Stir gently to ensure a homogenous mixture without forming too many air bubbles.

    • Using a syringe with a needle, drop the enzyme-alginate mixture into the calcium chloride solution from a height of about 10-15 cm. The calcium chloride solution should be gently stirred.

    • Spherical beads will form instantly as the sodium alginate cross-links with the calcium ions.

  • Curing and Washing:

    • Leave the beads in the calcium chloride solution for at least 1-2 hours to harden completely.

    • Separate the beads from the solution by decantation or filtration.

    • Wash the beads several times with buffer to remove any unbound enzyme and excess calcium chloride.

  • Storage and Use:

    • The immobilized enzyme beads can be used immediately in a batch or packed-bed reactor.

    • For storage, keep the beads in buffer at 4°C.

Visualizations

Troubleshooting_Workflow start Low this compound Yield check_inhibition Perform Substrate Concentration Curve start->check_inhibition inhibition_yes Substrate Inhibition Confirmed check_inhibition->inhibition_yes Rate decreases at high [S] inhibition_no No Substrate Inhibition check_inhibition->inhibition_no Rate plateaus or is consistently low implement_fed_batch Implement Fed-Batch Strategy inhibition_yes->implement_fed_batch use_immobilization Consider Enzyme Immobilization inhibition_yes->use_immobilization check_activity Check Enzyme Activity (Standard Assay) inhibition_no->check_activity end_good Improved Yield implement_fed_batch->end_good use_immobilization->end_good activity_ok Activity OK check_activity->activity_ok Yes activity_low Activity Low check_activity->activity_low No check_conditions Verify Reaction Conditions (pH, Temperature) activity_ok->check_conditions replace_enzyme Use Fresh/New Enzyme Stock activity_low->replace_enzyme conditions_ok Conditions Optimal check_conditions->conditions_ok Yes conditions_suboptimal Conditions Suboptimal check_conditions->conditions_suboptimal No check_hydrolysis Monitor Product Hydrolysis Over Time conditions_ok->check_hydrolysis optimize_conditions Optimize pH and Temperature conditions_suboptimal->optimize_conditions check_hydrolysis->end_good replace_enzyme->end_good optimize_conditions->end_good

Caption: A logical flowchart for troubleshooting low this compound yield.

Batch_vs_FedBatch cluster_batch Batch Reactor cluster_fedbatch Fed-Batch Reactor b_start Start: High [Sucrose] Enzyme b_inhibition Substrate Inhibition Occurs (Reaction Rate Slows) b_start->b_inhibition b_reaction Reaction Progresses... [Sucrose] decreases [this compound] increases b_end End: Lower this compound Yield b_reaction->b_end b_inhibition->b_reaction fb_start Start: Optimal [Sucrose] Enzyme fb_reaction Reaction Progresses... [Sucrose] maintained [this compound] increases fb_start->fb_reaction fb_end End: Higher this compound Yield fb_reaction->fb_end fb_feed Continuous Feed of Concentrated Sucrose fb_feed->fb_reaction Substrate_Inhibition_Mechanism E Enzyme (E) ES ES Complex E->ES + S S1 Sucrose (S) S1->ES ES->E + P ES_I ES Complex P This compound (P) P->E ESS ESS Complex (Non-Productive) ES_I->ESS + S (High Conc.) S2 Sucrose (S) S2->ESS ESS->ES_I Slow dissociation

References

minimizing byproduct formation during neokestose production

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to minimize byproduct formation during the enzymatic synthesis of neokestose.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts I should expect during this compound synthesis from sucrose (B13894)?

A1: During the enzymatic synthesis of this compound from sucrose using fructosyltransferases (FTFs) or related enzymes, the primary byproducts are other fructooligosaccharides (FOS) and monosaccharides. The most common byproducts include:

  • Isomers of kestose: 1-kestose (B104855) and 6-kestose (B12071499) are often formed alongside this compound.[1][2]

  • Nystose: A tetrasaccharide formed by the addition of another fructose (B13574) unit.

  • Blastose: A disaccharide that can be a byproduct.[2]

  • Glucose and Fructose: These are products of sucrose hydrolysis, a competing reaction to the desired transfructosylation.[3]

The specific profile and ratio of these byproducts depend heavily on the enzyme source and reaction conditions.[1]

Q2: How do I choose the right enzyme to maximize this compound yield and minimize byproducts?

A2: Enzyme selection is a critical first step. The specificity of the fructosyltransferase determines the product profile.[4][5]

  • Source of Enzyme: Enzymes from different microorganisms (e.g., Aspergillus, Penicillium, Bacillus species) have varying specificities for producing this compound versus other FOS.[6][7] For instance, a β-fructofuranosidase from Penicillium oxalicum has been shown to produce a high concentration of this compound.[7]

  • Enzyme Characterization: Look for enzymes characterized with a high transfructosylation to hydrolysis (T/H) ratio. A higher T/H ratio favors the synthesis of FOS over the hydrolysis of sucrose into glucose and fructose.

  • Product Specificity Data: Whenever possible, select enzymes with published data demonstrating high selectivity for the formation of the β-(2→6) glycosidic linkage at the glucose moiety of sucrose, which is characteristic of this compound. Some enzymes may preferentially synthesize 1-kestose or 6-kestose.[1]

Q3: My this compound yield is low. What are the likely causes and how can I troubleshoot this?

A3: Low yield is a common issue that can often be resolved by optimizing reaction conditions.[8][9]

  • Suboptimal Reaction Conditions: The concentration of sucrose, pH, temperature, and reaction time are crucial parameters that influence both the overall yield of FOS and the relative abundance of this compound.[3]

  • Enzyme Inactivity: Ensure your enzyme is active. Improper storage or handling can lead to a loss of activity.[9]

  • Product Hydrolysis: Prolonged reaction times can lead to the enzymatic hydrolysis of the newly formed this compound. It is important to determine the optimal reaction time by performing a time-course experiment.

To troubleshoot, systematically vary one parameter at a time (e.g., sucrose concentration, pH, temperature) while keeping others constant and analyze the product composition at different time points using HPLC.

Q4: How can I reduce the formation of 1-kestose and 6-kestose?

A4: Minimizing the formation of kestose isomers relies on a combination of enzyme selection and reaction optimization.

  • Enzyme Selection: As mentioned in Q2, the intrinsic specificity of the enzyme is the most important factor.[4][5] Some enzymes are naturally more inclined to produce this compound.

  • Protein Engineering: In some advanced applications, protein engineering of fructosyltransferases can be employed to alter their product specificity.[10]

  • Reaction Conditions: Fine-tuning the pH and temperature can sometimes shift the product specificity of an enzyme, although this effect is generally less pronounced than the inherent properties of the enzyme itself.[11][12][13]

Q5: What is the optimal sucrose concentration for this compound production?

A5: High sucrose concentrations generally favor the transfructosylation reaction over hydrolysis, thus increasing the overall FOS yield.[2] However, an excessively high concentration can lead to substrate inhibition or viscosity issues. The optimal concentration depends on the specific enzyme. For example, with immobilized Phaffia rhodozyma cells, the optimal sucrose concentration for this compound production was found to be 1.17 mol/l.[14] For a β-fructofuranosidase from Penicillium oxalicum, a sucrose concentration of 500 g/L was used to achieve a high this compound yield.[7] It is recommended to test a range of sucrose concentrations (e.g., 300-600 g/L) to find the optimum for your specific enzyme and reaction setup.[15][16]

Q6: How do pH and temperature affect byproduct formation?

A6: Both pH and temperature significantly impact enzyme activity and stability, and consequently, the product profile.[11][12][13]

  • pH: Most fungal fructosyltransferases exhibit optimal activity in a slightly acidic pH range, typically between 5.0 and 6.5.[6][11] Operating outside the optimal pH range can lead to reduced enzyme activity and potentially a higher ratio of hydrolysis to transfructosylation. For example, the maximum transfructosylation activity for an Aspergillus oryzae FTase was observed at pH 5.5.[11][12][13]

  • Temperature: The optimal temperature for FOS synthesis is typically between 50°C and 60°C for many fungal enzymes.[17][18] Higher temperatures can increase the reaction rate, but may also lead to enzyme denaturation and an increase in undesirable hydrolysis products.[6] It is crucial to determine the optimal temperature for your specific enzyme that balances reaction rate and product specificity.

Q7: How can I purify this compound from the final reaction mixture?

A7: Due to the presence of residual sucrose, monosaccharides, and other FOS, purification is a challenging but necessary step.[19]

  • Chromatography: The most common method for this compound purification is column chromatography. Techniques like size-exclusion chromatography (e.g., using Bio-Gel P-2) can separate oligosaccharides based on their size.[20] Preparative HPLC can also be used for high-purity applications.

  • Microbial Purification: A biological approach involves using specific yeast strains (e.g., Pichia pastoris) that selectively consume the unwanted monosaccharides (glucose and fructose) and residual sucrose, leaving the FOS, including this compound, in the medium.[20][21][22]

Data Presentation

Table 1: Optimal Reaction Conditions for Fructooligosaccharide (FOS) Synthesis by Various Microbial Enzymes.

MicroorganismEnzymeOptimal Temp. (°C)Optimal pHSubstrate Conc. (g/L)Max. FOS Yield (g/L)This compound Yield (g/L)Reference
Penicillium oxalicum GXU20β-fructofuranosidase605.5500224.794.2[7]
Aspergillus oryzae IPT-301Fructosyltransferase-5.5---[11][12][13]
Bacillus subtilis Natto CCT 7712Levansucrase-7.730098.86Not specified[15]
Phaffia rhodozyma (immobilized)-20-~400 (1.17 M)-~51[14]

Note: "-" indicates data not specified in the cited sources.

Experimental Protocols

Protocol 1: General Procedure for Enzymatic Synthesis of this compound
  • Substrate Preparation: Prepare a high-concentration sucrose solution (e.g., 300-600 g/L) in a suitable buffer (e.g., 50 mM sodium acetate (B1210297) buffer, pH 5.5).

  • Enzyme Addition: Add the fructosyltransferase enzyme to the sucrose solution. The optimal enzyme concentration should be determined empirically.

  • Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 50-60°C) with gentle agitation for a predetermined duration (e.g., 6-24 hours).

  • Reaction Monitoring: Periodically withdraw aliquots from the reaction mixture.

  • Enzyme Inactivation: Stop the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes).

  • Analysis: Analyze the composition of the reaction mixture (sucrose, glucose, fructose, this compound, and other FOS) using HPLC (see Protocol 2).

Protocol 2: High-Performance Liquid Chromatography (HPLC) for FOS Analysis

This is a general protocol; specific conditions may need to be optimized for your system.

  • Sample Preparation: Dilute the reaction samples with deionized water to a suitable concentration range for the detector. Filter the diluted samples through a 0.45 µm syringe filter.

  • HPLC System:

    • Column: An amino-propyl (NH2) column or a column suitable for carbohydrate analysis (e.g., Pb2+ column).[23][24] A C18 column can also be used with an aqueous mobile phase.[25]

    • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v) is commonly used for NH2 columns.[23] For other columns, deionized water may be sufficient.[24][25]

    • Flow Rate: Typically 1.0 mL/min.[24]

    • Column Temperature: Maintain a constant temperature, for example, 85°C for a Pb2+ column.[24]

    • Detector: A Refractive Index Detector (RID) is most commonly used for carbohydrate analysis.[23][24][25][26]

  • Calibration: Prepare standard solutions of sucrose, glucose, fructose, 1-kestose, and this compound (if available) at known concentrations to generate calibration curves for quantification.

  • Data Analysis: Integrate the peak areas of the different sugars in the sample chromatograms and quantify their concentrations using the calibration curves.

Visualizations

Enzymatic_Reaction_Pathway cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products Sucrose Sucrose FT Fructosyl- transferase (FT) Sucrose->FT binds to This compound This compound (Desired Product) FT->this compound Transfructosylation (to Sucrose) Kestose1 1-Kestose FT->Kestose1 Transfructosylation (to Sucrose) Kestose6 6-Kestose FT->Kestose6 Transfructosylation (to Sucrose) GF Glucose + Fructose FT->GF Hydrolysis Nystose Nystose This compound->Nystose Further Transfructosylation Workflow_Optimization cluster_setup Experimental Setup cluster_optimization Optimization Cycle cluster_decision Analysis and Decision cluster_final Final Process A Select Enzyme with High this compound Specificity B Prepare Sucrose Solution (e.g., 300-600 g/L) A->B C Define Initial Reaction Conditions (pH, Temp) B->C D Run Enzymatic Reaction C->D E Monitor Reaction with HPLC D->E F Analyze this compound Yield and Byproduct Profile E->F G Yield & Purity Optimal? F->G G->D No - Adjust Conditions (pH, Temp, Conc.) H Purify this compound (e.g., Chromatography) G->H Yes I Final Product H->I

References

Technical Support Center: Separation of Neokestose, Kestose, and Nystose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the separation of the closely related fructooligosaccharides (FOS): neokestose, kestose, and nystose (B80899).

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of this compound from its isomers, kestose and nystose.

Question: Why am I seeing poor resolution or co-elution of my kestose isomer peaks?

Answer:

Poor resolution and co-elution are common challenges due to the high structural similarity and polarity of this compound, kestose, and nystose.[1][2] Several factors in your High-Performance Liquid Chromatography (HPLC) method can be adjusted to improve separation.

Potential Solutions:

  • Mobile Phase Optimization:

    • Acetonitrile (B52724)/Water Ratio: The ratio of acetonitrile to water in the mobile phase is a critical factor.[3][4] For hydrophilic interaction liquid chromatography (HILIC), a typical mobile phase consists of acetonitrile and water.[5] Adjusting the acetonitrile concentration can significantly impact retention and resolution. A common starting point is a ratio of 70:30 (acetonitrile:water).[3] Systematically varying this ratio may improve the separation of your specific isomers.

    • pH Adjustment: While often performed in neutral conditions, slight acidification of the mobile phase can sometimes enhance separation, though it did not show a positive influence in all studies.[1] If using ion-exchange chromatography, pH control is crucial.[6]

    • Additives: The use of additives like buffers can help maintain stable pH and improve peak shapes.[4] For instance, a phosphate (B84403) buffer can enhance reproducibility.[7]

  • Column Selection and Temperature:

    • Stationary Phase Chemistry: The choice of stationary phase is critical for separating these isomers.[8]

      • Amino Columns: Amino-propyl (NH2) columns are commonly used for FOS separation.[9] However, they can be less stable in aqueous mobile phases.[5]

      • Amide Columns: Amide-embedded columns have shown excellent performance in separating diastereomers and may offer better selectivity for kestose isomers.[8]

      • Reversed-Phase (RP-C18) Columns: While less common for such polar compounds, some methods have successfully used RP-C18 columns with polar endcapping, particularly with highly aqueous mobile phases.[1]

    • Column Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve peak sharpness and resolution.[10] However, excessively high temperatures can lead to the hydrolysis of fructooligosaccharides.[10] An optimal temperature, often around 40°C, should be determined empirically.[10]

  • Flow Rate and Injection Volume:

    • Flow Rate: A lower flow rate generally provides more time for interaction with the stationary phase, which can lead to better resolution. Separation resolution has been observed to decrease at flow rates above 0.7 mL/min in some methods.[1]

    • Injection Volume: Reducing the injection volume can minimize band broadening and improve peak separation.[1]

Question: My peaks are tailing. What could be the cause and how can I fix it?

Answer:

Peak tailing can be caused by several factors, including issues with the column, mobile phase, or interactions with the analytical system.

Potential Solutions:

  • Column Issues:

    • Column Contamination: The column may be contaminated with strongly retained sample components. Flushing the column with a strong solvent can help.

    • Active Sites: Free silanol (B1196071) groups on silica-based columns can interact with the hydroxyl groups of the sugars, causing tailing. Using a column with endcapping or an alternative stationary phase like a polymer-based column can mitigate this.

    • Column Degradation: Amino columns can degrade over time in aqueous mobile phases.[5] If the column is old or has been used extensively, it may need to be replaced.

  • Mobile Phase and Sample Compatibility:

    • pH Mismatch: A significant difference in pH between the sample solvent and the mobile phase can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase.[11]

    • Inappropriate Solvent Strength: Injecting a sample dissolved in a solvent much stronger than the mobile phase can lead to poor peak shape.[12]

Question: I am experiencing low recovery of my purified fractions. What are the likely causes?

Answer:

Low recovery can stem from several stages of the purification process, from sample preparation to the collection of fractions.

Potential Solutions:

  • Degradation during Processing: Fructooligosaccharides can be susceptible to degradation under certain conditions.

    • Acid Hydrolysis: Exposure to acidic conditions, even mild ones, can lead to the hydrolysis of FOS.[13] Ensure that all solutions and processing steps are maintained at a neutral pH unless intentionally part of the methodology.

    • Thermal Degradation: High temperatures can also cause degradation.[14] Avoid excessive heat during sample preparation and evaporation steps.

  • Chromatographic Conditions:

    • Irreversible Adsorption: Some of the sample may be irreversibly adsorbed onto the column. This can be more common with older or contaminated columns.

    • Broad Peaks: If peaks are very broad, it can be difficult to collect the entire peak without including significant impurities, leading to a trade-off between purity and recovery. Optimizing the chromatography to achieve sharper peaks can improve recovery.

  • Post-Column Processing:

    • Fraction Collection: Ensure the fraction collector is accurately timed to collect the entire peak of interest.

    • Sample Loss during Drying: Be cautious during solvent evaporation steps to avoid sample loss. Lyophilization (freeze-drying) is often a gentle method for removing aqueous solvents.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental challenge in separating this compound from kestose and nystose?

A1: The primary challenge lies in their structural similarity. This compound, 1-kestose (B104855), and 6-kestose (B12071499) are all trisaccharides with the same molecular weight.[1] They are structural isomers, differing only in the linkage of the fructose (B13574) units. Nystose is a tetrasaccharide, which makes it slightly easier to separate from the kestose isomers based on size, but it is often present in the same initial mixture.[15] This subtle difference in structure leads to very similar physicochemical properties, making their separation by standard chromatographic techniques difficult.[2]

Q2: Which chromatographic technique is most effective for this separation?

A2: High-Performance Liquid Chromatography (HPLC) is the most commonly used and effective technique.[16] Several HPLC modes can be employed:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is a popular choice for separating polar compounds like oligosaccharides.[5] It typically uses a polar stationary phase (e.g., amino or amide columns) and a mobile phase with a high concentration of a less polar organic solvent (like acetonitrile) mixed with water.[3][17]

  • Ion-Exchange Chromatography: This technique can also be used, particularly high-performance anion-exchange chromatography (HPAEC), often coupled with pulsed amperometric detection (PAD) for sensitive detection of carbohydrates.[6][18]

  • Size-Exclusion Chromatography (SEC): While SEC can separate FOS based on their degree of polymerization (e.g., separating nystose from kestoses), it is generally not effective for separating isomers of the same size like this compound and kestose.[3]

Q3: Is derivatization necessary for the separation of these FOS isomers?

A3: Derivatization is not always necessary but can be a useful strategy, particularly for techniques like High-Speed Counter-Current Chromatography (HSCCC).[3] Acetylation of the FOS can lower their polarity, making them more amenable to separation by HSCCC.[3] The acetyl groups are then removed after separation.[3] For HPLC with detectors like Refractive Index (RI) or Evaporative Light Scattering (ELSD), derivatization is typically not required.[1][3]

Q4: What are the typical purities and recoveries I can expect from a preparative separation?

A4: The achievable purity and recovery depend heavily on the starting material's complexity and the optimization of the separation method.

  • Purity: With optimized methods, it is possible to achieve high purities. For example, one study reported obtaining FOS fractions with purities of 98.2-98.7% after HSCCC and deacetylation.[3] Another method for purifying this compound using gel filtration chromatography reported an improvement in purity from 19.39% to 76.68%.[19]

  • Recovery: Recovery can be a trade-off with purity. While specific recovery percentages are not always reported, optimizing chromatographic conditions to obtain sharp, well-resolved peaks is key to maximizing the recovery of a pure fraction.

Data Presentation

Table 1: Comparison of Chromatographic Methods for FOS Separation

MethodColumn/Stationary PhaseMobile PhaseDetectorReported Purity/ResolutionReference
HPLCEurokat Pb (polymer phase)Water (isocratic)RIBaseline separation of 1-kestose and nystose[20]
HPLCSynergi™ Hydro-RP C18Water/Acetonitrile (gradient)RIGood separation of 1-kestose and nystose[1]
HSCCC-Petroleum ether–n-butanol–methanol–water-98.2% - 98.7% (after deacetylation)[3]
HPTLCDiol layersAcetonitrile–acetone–water (gradient)-Good separation of FOS and inulin (B196767) mixtures[16]
HPLCBio-Gel P-2--Purity of this compound improved to 76.68%[19]

Table 2: Quantitative Data from a Validated HPLC-RI Method for 1-Kestose and Nystose

Parameter1-KestoseNystoseReference
Limit of Detection (LOD)0.090 g/L0.074 g/L[1]
Limit of Quantification (LOQ)0.214 g/L0.179 g/L[1]

Experimental Protocols

Protocol 1: HPLC-RI Method for the Separation of 1-Kestose and Nystose (Adapted from[1])

  • Instrumentation: HPLC system equipped with a Refractive Index (RI) detector.

  • Column: Synergi™ Hydro-RP C18 with polar endcapping (150 × 4.6 mm, 4 µm).

  • Mobile Phase:

    • Solvent A: Ultrapure water

    • Solvent B: Acetonitrile

  • Gradient Elution:

    • 0–8 min: 100% A

    • 8–9 min: 20% A, 80% B

    • 9–12 min: 20% A, 80% B

    • 12–13 min: 100% A

    • 13–20 min: 100% A (at a higher flow rate for column re-equilibration)

  • Flow Rate: 0.7 mL/min (during separation).

  • Column Temperature: 35 °C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute the sample in ultrapure water, homogenize, centrifuge, and filter through a 0.45 µm membrane before injection.

Protocol 2: Preparative HSCCC for FOS Purification (with Derivatization) (Adapted from[3])

  • Pre-column Derivatization (Acetylation):

    • Dissolve the crude FOS mixture in a suitable solvent.

    • React with an acetylating agent (e.g., acetic anhydride (B1165640) in the presence of a catalyst) to acetylate the hydroxyl groups.

    • Purify the acetylated FOS mixture.

  • HSCCC Separation:

    • Apparatus: High-Speed Counter-Current Chromatograph.

    • Two-Phase Solvent System: A mixture of petroleum ether–n-butanol–methanol–water (e.g., in a 3:2:1:4 v/v ratio). The optimal system should be selected based on the partition coefficient (K) of the target compounds.

    • Procedure: Fill the column with the stationary phase. Equilibrate the system by pumping the mobile phase. Inject the acetylated FOS sample. Elute with the mobile phase and collect fractions.

  • Deacetylation:

    • Combine the fractions containing the purified acetylated FOS.

    • Remove the acetyl groups by a deacetylation reaction (e.g., using a base like sodium methoxide).

    • Purify the final FOS product.

  • Purity Analysis: Analyze the purity of the final FOS fractions using an analytical HPLC method.

Mandatory Visualization

Experimental_Workflow_FOS_Separation cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_purification Purification and Analysis start Crude FOS Mixture (this compound, Kestose, Nystose, etc.) dissolve Dissolution in Mobile Phase/Water start->dissolve filter Filtration (0.45 µm) dissolve->filter hplc_system HPLC System filter->hplc_system column Chromatographic Column (e.g., Amide, NH2, RP-C18) hplc_system->column detector Detector (e.g., RI, ELSD, MS) column->detector fraction_collection Fraction Collection detector->fraction_collection purity_check Purity Analysis (Analytical HPLC) fraction_collection->purity_check solvent_evap Solvent Evaporation /Lyophilization fraction_collection->solvent_evap pure_fos Pure FOS Isomers solvent_evap->pure_fos

Caption: General experimental workflow for the separation and purification of FOS isomers.

Troubleshooting_Logic cluster_mobile_phase Mobile Phase Optimization cluster_column Column & Temperature cluster_flow Flow & Injection start Problem: Poor Peak Resolution mp_ratio Adjust Acetonitrile/ Water Ratio start->mp_ratio mp_ph Modify Mobile Phase pH start->mp_ph mp_additive Add Buffer or Other Additives start->mp_additive col_chem Change Column (Stationary Phase) start->col_chem col_temp Optimize Column Temperature start->col_temp flow_rate Decrease Flow Rate start->flow_rate inj_vol Reduce Injection Volume start->inj_vol solution Solution: Improved Separation mp_ratio->solution mp_ph->solution mp_additive->solution col_chem->solution col_temp->solution flow_rate->solution inj_vol->solution

Caption: Troubleshooting logic for improving peak resolution in FOS separation.

References

Technical Support Center: Optimizing Neokestose Production in Yeast

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers and scientists working on the optimization of neokestose production using yeast.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the fermentation process for this compound production.

Q1: Why is my this compound yield consistently low?

A1: Low this compound yield can stem from several suboptimal culture parameters. Key factors to investigate include:

  • Sucrose (B13894) Concentration: Sucrose is the primary substrate for this compound synthesis. While high concentrations can increase the availability of fructosyl acceptors, excessively high levels (e.g., >400 g/L) can cause osmotic stress and enzymatic inhibition.[1][2] A common starting point is a high sucrose concentration, around 250 g/L, to favor the transfructosylation activity of the yeast's enzymes.[3]

  • pH and Temperature: The optimal pH and temperature are critical for enzyme activity and cell viability. For many yeast strains, including Xanthophyllomyces dendrorhous, a pH controlled around 6.5-7.0 and a temperature of approximately 20-25°C have been shown to be effective.[1][3]

  • Aeration and Agitation: Adequate oxygen supply is crucial for yeast growth and biomass production.[4] However, the primary enzyme for this compound synthesis, 6G-fructofuranosidase (6G-FFase), is intracellular.[3] Therefore, initial aerobic growth to build biomass followed by conditions that favor enzymatic activity is a common strategy. Agitation (e.g., 100-150 rpm) ensures uniform distribution of nutrients and cells.[2][3]

  • Nutrient Limitation: While sucrose is the carbon source, other nutrients are vital. Nitrogen sources like yeast extract and peptone are essential for synthesizing proteins and cellular components.[1][5] Ensure your medium is not deficient in essential vitamins and minerals, which are typically supplied by yeast extract.[5]

Q2: I'm observing the production of other sugars and byproducts. How can I increase the purity of this compound?

A2: The production of a mixture of fructooligosaccharides (FOS) and other byproducts like ethanol (B145695) is a common issue.[6][7]

  • Control Fermentation Time: The composition of FOS changes over the duration of the fermentation. Initially, the enzyme produces trisaccharides like this compound. However, prolonged fermentation can lead to the yeast consuming the produced FOS as a carbon source once the initial sucrose is depleted.[1] Monitoring the FOS concentration over time and harvesting at the peak of this compound production is critical.

  • Yeast Strain Selection: Different yeast strains possess enzymes with varying specificities. Strains like Xanthophyllomyces dendrorhous are known for their intracellular 6G-FFase, which specifically produces neo-FOS.[3] Using a well-characterized strain is key to minimizing byproduct formation.

  • Minimize Crabtree Effect: Some yeasts, like Saccharomyces cerevisiae, will produce ethanol even in the presence of oxygen if the sugar concentration is high (Crabtree effect).[7] Optimizing aeration and using yeast species less prone to this effect can reduce ethanol production and divert carbon flux towards biomass and desired products.

Q3: My yeast culture is growing poorly or not at all. What are the likely causes?

A3: Poor yeast growth can halt your experiment before it begins. Consider these factors:

  • Media Composition: Yeast requires a carbon source, a nitrogen source, vitamins, and minerals to thrive.[5] A rich medium like YEPD (Yeast Extract Peptone Dextrose) is excellent for initial growth, but for production, a defined medium with high sucrose is needed.[5][8] Ensure the medium contains adequate nitrogen (e.g., yeast extract, peptone, ammonium (B1175870) sulfate) and essential minerals.[5][9][10]

  • Inoculum Quality: The health and density of your starting culture are crucial. Always use a fresh, actively growing preculture to inoculate your main fermentation flask.[8][11]

  • Presence of Inhibitors: If using complex substrates like lignocellulosic hydrolysates, inhibitory compounds may be present that hinder yeast growth.[12] While not typical for this compound production from sucrose, it's a factor to consider if using non-standard media.

Q4: How can I improve the reproducibility of my experiments?

A4: Inconsistent results often arise from small, uncontrolled variations in experimental conditions.

  • Standardize Inoculum: Prepare your inoculum in a consistent manner, ensuring you start with the same cell density (e.g., measured by OD₆₀₀) for each experiment.[13][14]

  • Precise Parameter Control: Use a bioreactor or fermenter for precise control over pH, temperature, aeration, and agitation.[1][3] Fluctuations in these parameters can significantly impact yeast metabolism and product yield.

  • Use Defined Media: Whenever possible, use synthetic or defined media where all components and their concentrations are known.[9] This reduces the variability that can be introduced by complex, undefined components like peptone or yeast extract.[9]

Quantitative Data Summary

The tables below summarize key quantitative parameters for optimizing this compound production.

Table 1: Optimal Culture Conditions for this compound-Producing Yeast

ParameterYeast StrainOptimal Value/RangeSource(s)
Temperature Xanthophyllomyces dendrorhous20 °C[3]
Aspergillus ibericus37 °C[1]
Saccharomyces cerevisiae30 - 35 °C[15]
pH Xanthophyllomyces dendrorhous6.9 ± 0.1[3]
Aspergillus ibericus6.2[1]
Saccharomyces cerevisiae5.0[4][15]
Sucrose Conc. General Production150 - 400 g/L[1][2]
Xanthophyllomyces dendrorhous250 g/L[3]
Agitation General Production100 - 150 rpm[2][3]
Aeration Xanthophyllomyces dendrorhous2 vvm (volume air/volume medium/min)[3]

Table 2: Example Media Compositions for Yeast Cultivation

ComponentConcentration (g/L)Medium TypePurposeSource(s)
Yeast Extract 10Rich Medium (YPD)Growth/Inoculum[12]
Peptone 20Rich Medium (YPD)Growth/Inoculum[12]
Dextrose (Glucose) 20Rich Medium (YPD)Growth/Inoculum[12]
Sucrose 250Production MediumSubstrate for this compound[3]
Yeast Extract 3Production MediumNitrogen/Vitamins[3]
Malt (B15192052) Extract 3Production MediumNutrients[3]
Peptone 5Production MediumNitrogen Source[3]
NaNO₃ 10Production MediumInorganic Nitrogen[2][16]
K₂HPO₄ 1Production MediumPhosphate Source/Buffer[2]
MgSO₄·7H₂O 0.1 - 0.5Production MediumMineral Source[2][16]

Experimental Protocols

Protocol 1: Cultivation of Xanthophyllomyces dendrorhous for this compound Production

This protocol is adapted from methodologies used for high-yield neo-FOS production.[3]

  • Inoculum Preparation:

    • Aseptically transfer three loops of X. dendrorhous cells from a fresh GYP (Glucose, Yeast Extract, Peptone) agar (B569324) plate to a 500-mL Erlenmeyer flask containing 300 mL of sterile culture medium (e.g., 0.3% yeast extract, 0.3% malt extract, 0.5% peptone, 1% sucrose).

    • Incubate the flask at 20°C on a rotary shaker at 100-150 rpm for 3-5 days until a dense culture is obtained.

  • Fermentation:

    • Transfer the inoculum culture to a 5-L jar fermenter containing the production medium (e.g., 250 g/L sucrose, supplemented with yeast extract and peptone).

    • Set the fermentation parameters:

      • Temperature: 20°C

      • Agitation: 100 rpm

      • Aeration: 2 vvm

      • pH: Maintain at 6.9 ± 0.1 using automated addition of acid/base.

    • Run the fermentation for the desired period (e.g., 48-72 hours). Withdraw samples aseptically at regular intervals (e.g., every 12 hours) to monitor cell growth (OD₆₀₀) and product formation.

  • Cell Harvesting and Enzyme Assay (Optional):

    • To measure intracellular enzyme activity, withdraw 1 mL of culture suspension and centrifuge for 5 minutes.

    • Discard the supernatant and wash the cell pellet with 1 mL of distilled water.

    • Resuspend the cells in a reaction buffer (e.g., 0.1 M potassium phosphate, pH 7.0) containing 60% (w/v) sucrose.

    • Incubate at 20°C for 20 minutes. Terminate the reaction by heating at 85°C for 10 minutes. Analyze the supernatant for this compound.[3]

Protocol 2: Quantification of this compound by HPLC

This protocol outlines a general method for analyzing carbohydrates in the culture broth.[3]

  • Sample Preparation:

    • Centrifuge the collected culture samples to pellet the yeast cells.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and particulate matter.

    • Dilute the filtered sample with ultrapure water to a concentration range suitable for the HPLC detector and standard curve.

  • HPLC Analysis:

    • Column: Use a column suitable for carbohydrate analysis, such as a Hydrosphere C18 column (4.6 x 250mm).[3]

    • Mobile Phase: Isocratic elution with ultrapure water.

    • Flow Rate: 0.8 mL/min.

    • Detector: Refractive Index (RI) detector.

    • Injection Volume: 10-20 µL.

    • Column Temperature: Maintain at a constant temperature (e.g., 30-40°C) for stable retention times.

  • Quantification:

    • Prepare standard solutions of this compound, sucrose, glucose, and fructose (B13574) at known concentrations.

    • Inject the standards into the HPLC to generate a standard curve by plotting peak area against concentration for each sugar.

    • Inject the prepared samples and use the standard curve to determine the concentration of this compound and other sugars in the culture broth.

Visualizations

Below are diagrams illustrating key workflows and concepts in this compound production.

experimental_workflow cluster_prep Preparation Phase cluster_prod Production Phase cluster_analysis Analysis Phase media_prep Media Preparation (Growth & Production) inoculum_prep Inoculum Culture (Shake Flask) media_prep->inoculum_prep fermentation Fermentation (Bioreactor Control: pH, Temp, Aeration) inoculum_prep->fermentation sampling Time-course Sampling fermentation->sampling hplc Sample Preparation & HPLC Analysis sampling->hplc quant Data Analysis & Quantification hplc->quant

Caption: Experimental workflow for this compound production.

metabolic_pathway cluster_inputs cluster_outputs Sucrose_GF Sucrose (GF) Enzyme Yeast Cell (Intracellular 6G-FFase) Sucrose_GF->Enzyme This compound This compound (GF-F) Enzyme->this compound Transfructosylation (+ Sucrose) Glucose Glucose (G) Enzyme->Glucose Hydrolysis Fructose Fructose (F) Enzyme->Fructose Hydrolysis

Caption: Simplified pathway of this compound synthesis from sucrose.

troubleshooting_flowchart start Low this compound Yield check_growth Is Yeast Growth Poor? start->check_growth check_params Are pH, Temp, Aeration Optimal? check_growth->check_params No fix_media Action: Check media (Nitrogen, nutrients). Improve inoculum. check_growth->fix_media Yes check_sucrose Is Sucrose Conc. >150 g/L? check_params->check_sucrose Yes adjust_params Action: Adjust to optimal range (e.g., 20°C, pH 6.9). check_params->adjust_params No check_time Is Fermentation Time Too Long? check_sucrose->check_time Yes adjust_sucrose Action: Increase sucrose to favor transfructosylation. check_sucrose->adjust_sucrose No optimize_time Action: Perform time-course to find peak production. check_time->optimize_time Yes

Caption: Troubleshooting flowchart for low this compound yield.

References

Technical Support Center: High-Concentration Neokestose Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with high-concentration neokestose solutions.

Frequently Asked Questions (FAQs)

Q1: My high-concentration this compound solution is too viscous to handle. What are the primary factors influencing its viscosity?

A1: The viscosity of your this compound solution is primarily influenced by three main factors:

  • Concentration: Viscosity increases significantly with higher concentrations of this compound due to increased molecular interactions.[1][2][3]

  • Temperature: Generally, increasing the temperature will decrease the viscosity of the solution.[4][5]

  • pH: The pH of the solution can affect the molecular interactions of this compound, although this effect is typically less pronounced than concentration and temperature.

Q2: How can I effectively reduce the viscosity of my this compound solution for easier handling and processing?

A2: There are two main approaches to reduce the viscosity of your high-concentration this compound solution:

  • Physical Methods:

    • Increase Temperature: Heating the solution is a common and effective method to temporarily reduce viscosity. However, be mindful of the thermal stability of this compound and any other components in your formulation.

    • Dilution: If your experimental parameters allow, diluting the solution with a suitable solvent will lower the concentration and, therefore, the viscosity.

  • Enzymatic Methods:

    • Enzymatic Hydrolysis: Introducing a specific enzyme that can partially hydrolyze the this compound molecules will break them down into smaller sugars, significantly reducing the viscosity. This is a targeted approach that can be optimized for desired final viscosity.

Q3: What type of enzyme should I use for enzymatic hydrolysis of this compound?

A3: this compound is a fructooligosaccharide (FOS). Therefore, enzymes that exhibit fructanase or invertase activity are potential candidates. Specifically, a β-fructofuranosidase is a suitable choice as it can hydrolyze the β-(2→1) and β-(2→6) linkages found in fructans.[6][7][8][9][10][11] One specific example is the β-fructofuranosidase from Xanthophyllomyces dendrorhous, which is known to produce this compound through transglycosylation and can also hydrolyze it.[8][10] Commercially available enzyme preparations designed to break down fructans, such as those containing fructan hydrolase, could also be effective.[12]

Q4: Will enzymatic hydrolysis affect the properties of my final product?

A4: Yes, enzymatic hydrolysis will alter the composition of your solution. The this compound will be broken down into smaller oligosaccharides and monosaccharides (fructose and glucose). This will change the solution's properties, including its viscosity, osmotic pressure, and potentially its biological activity. It is crucial to consider these changes in the context of your specific application and to validate the final composition.

Troubleshooting Guides

Issue: Unexpectedly High Viscosity

Symptoms:

  • Difficulty in pipetting, mixing, or filtering the solution.

  • Higher than expected backpressure in chromatography systems.

  • Inaccurate and imprecise dispensing.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incorrect Concentration Verify the concentration of your this compound solution. Use a calibrated refractometer or other appropriate analytical method to confirm the concentration.
Low Temperature Ensure the solution is at the intended operating temperature. If possible, gently warm the solution to decrease viscosity. Monitor the temperature to avoid degradation of this compound or other components.
pH is not Optimal Measure the pH of the solution. While the effect may be minor, adjusting the pH to a neutral range (6.0-7.5) might slightly reduce viscosity in some cases. However, significant pH shifts should be avoided unless compatible with your experimental design.[13]
Solution Inhomogeneity Ensure the this compound is fully dissolved and the solution is homogeneous. Inadequate mixing can lead to localized areas of very high concentration and viscosity. Use appropriate mixing techniques (e.g., overhead stirrer for larger volumes) to ensure uniformity.

Data Presentation

Table 1: Approximate Viscosity of Sucrose (B13894) Solutions at Different Concentrations and Temperatures

Concentration ( g/100g )Viscosity at 20°C (mPa·s)Viscosity at 40°C (mPa·s)Viscosity at 60°C (mPa·s)
202.181.310.88
4014.57.04.1
602387834
702650660215

Data adapted from publicly available viscosity tables for pure sucrose solutions.[14][15]

Table 2: Effect of Temperature on the Viscosity of a 60% (w/w) Sucrose Solution

Temperature (°C)Approximate Viscosity (mPa·s)
20238
30135
4078
5048
6034

Data adapted from publicly available viscosity tables for pure sucrose solutions.[14][15]

Experimental Protocols

Protocol 1: Measurement of this compound Solution Viscosity using an Ostwald Viscometer

Objective: To determine the kinematic viscosity of a this compound solution.

Materials:

  • Ostwald viscometer of an appropriate size for the expected viscosity range.

  • Constant temperature water bath.

  • Stopwatch.

  • Pipettes.

  • This compound solution of known concentration.

  • Deionized water (for calibration).

Procedure:

  • Calibration:

    • Clean the viscometer thoroughly and dry it completely.

    • Pipette a known volume of deionized water into the larger bulb of the viscometer.

    • Place the viscometer in the constant temperature water bath and allow it to equilibrate for at least 15 minutes.

    • Using a pipette bulb, draw the water up into the smaller bulb until the meniscus is above the upper calibration mark.

    • Release the suction and measure the time it takes for the meniscus to fall from the upper to the lower calibration mark.

    • Repeat this measurement at least three times and calculate the average time.

    • Use the known viscosity and density of water at the measurement temperature to calculate the viscometer constant.

  • Sample Measurement:

    • Clean and dry the viscometer.

    • Pipette the same volume of the this compound solution into the viscometer.

    • Equilibrate the viscometer in the constant temperature water bath for 15-20 minutes.

    • Draw the solution up above the upper calibration mark.

    • Measure the flow time between the two marks.

    • Repeat the measurement three times and calculate the average time.

    • Calculate the kinematic viscosity of the this compound solution using the viscometer constant and the average flow time.

Protocol 2: Enzymatic Hydrolysis of High-Concentration this compound Solution for Viscosity Reduction

Objective: To reduce the viscosity of a high-concentration this compound solution through partial enzymatic hydrolysis.

Materials:

  • High-concentration this compound solution.

  • β-fructofuranosidase or a suitable fructan hydrolase.

  • pH meter and buffer solutions (e.g., citrate (B86180) or phosphate (B84403) buffer).

  • Stirred, temperature-controlled reaction vessel.

  • Viscometer or rheometer.

  • Method for quenching the enzymatic reaction (e.g., heating block, addition of a chemical inhibitor).

  • Analytical method to determine the sugar profile (e.g., HPLC).

Procedure:

  • Solution Preparation:

    • Bring the this compound solution to the desired reaction temperature (e.g., 50-60°C, a common range for fungal fructosidases).[11][16]

    • Adjust the pH of the solution to the optimal range for the chosen enzyme (typically pH 5.0-6.5 for many fungal enzymes).[8][16]

  • Enzyme Addition and Reaction:

    • Determine the appropriate enzyme concentration. This will likely require some initial range-finding experiments. Start with a low concentration (e.g., 0.1% w/w of the this compound) and adjust as needed.

    • Add the enzyme to the stirred this compound solution.

    • Start timing the reaction immediately.

  • Monitoring the Reaction:

    • At regular intervals (e.g., every 15-30 minutes), take a small aliquot of the reaction mixture.

    • Immediately quench the enzymatic activity in the aliquot by heating (e.g., 90-100°C for 5-10 minutes) or another validated method.

    • Measure the viscosity of the quenched aliquot.

    • Optionally, analyze the sugar profile of the aliquot by HPLC to monitor the progress of hydrolysis.

  • Reaction Termination:

    • Once the desired viscosity is reached, terminate the reaction for the entire batch by heating the solution to inactivate the enzyme.

  • Analysis:

    • Measure the final viscosity of the solution.

    • Analyze the final sugar composition to understand the extent of hydrolysis.

Visualizations

experimental_workflow_viscosity_reduction cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_termination Termination & Analysis prep_solution High-Concentration This compound Solution adjust_temp_ph Adjust Temperature & pH prep_solution->adjust_temp_ph Optimize Conditions add_enzyme Add Fructan Hydrolase adjust_temp_ph->add_enzyme monitor Monitor Viscosity & Sugar Profile add_enzyme->monitor Incubate & Sample terminate Terminate Reaction (e.g., Heat) monitor->terminate Target Viscosity Reached final_analysis Final Viscosity & Composition Analysis terminate->final_analysis

Caption: Workflow for enzymatic viscosity reduction of this compound solutions.

troubleshooting_high_viscosity start High Viscosity Issue Identified check_conc Verify this compound Concentration start->check_conc conc_ok Concentration Correct? check_conc->conc_ok check_temp Check Solution Temperature temp_ok Temperature Correct? check_temp->temp_ok check_ph Measure pH ph_ok pH in Optimal Range? check_ph->ph_ok check_homogeneity Assess Solution Homogeneity homogeneity_ok Solution Homogeneous? check_homogeneity->homogeneity_ok conc_ok->check_temp Yes adjust_conc Adjust Concentration conc_ok->adjust_conc No temp_ok->check_ph Yes adjust_temp Adjust Temperature temp_ok->adjust_temp No ph_ok->check_homogeneity Yes adjust_ph Adjust pH (if possible) ph_ok->adjust_ph No mix_solution Improve Mixing homogeneity_ok->mix_solution No end_issue Issue Resolved homogeneity_ok->end_issue Yes adjust_conc->end_issue adjust_temp->end_issue adjust_ph->end_issue mix_solution->end_issue

Caption: Troubleshooting logic for high viscosity in this compound solutions.

References

troubleshooting low recovery of neokestose during purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing low recovery during the purification of neokestose.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of low this compound recovery?

Low recovery of this compound can stem from several factors throughout the purification workflow. The most common issues include suboptimal enzymatic production, degradation of this compound during processing, and inefficient separation from other saccharides. Inefficient removal of monosaccharides like glucose and fructose (B13574) post-synthesis can complicate downstream chromatographic steps.[1] Furthermore, the structural similarity between this compound and its isomers, such as 1-kestose (B104855) and 6-kestose, makes their separation challenging, often leading to product loss.[2]

Q2: How can I effectively remove simple sugars like glucose, fructose, and sucrose (B13894) before final purification?

A highly effective method is to use a preliminary microbial treatment step. Yeasts such as Pichia pastoris or Candida orthopsilosis can be employed to selectively consume the residual glucose, fructose, and sucrose from the crude fructooligosaccharide (FOS) mixture.[1][3] This significantly simplifies the subsequent chromatographic purification by reducing the complexity of the sugar mixture. This yeast-based cleanup can achieve a high recovery of total FOS while removing unwanted simple sugars.[3]

Q3: Is this compound prone to degradation during purification?

Yes, this compound can degrade under certain conditions. It is particularly susceptible to acid hydrolysis. Exposure to strong acidic conditions (e.g., pH 1.0) can break it down into glucose, fructose, sucrose, and blastose.[4] Therefore, it is critical to avoid strong acids during any purification or sample preparation steps.[5] While generally stable, prolonged exposure to high temperatures or certain enzymes with hydrolytic side-activities can also contribute to yield loss.[6][7]

Q4: What chromatographic methods are best for separating this compound?

Various chromatographic techniques have been successfully used, including size-exclusion chromatography (SEC) with resins like Bio-Gel P-2, preparative High-Performance Liquid Chromatography (HPLC), and methods using cation exchange resins.[1][2][6] The choice depends on the scale of purification and the specific contaminants present. For instance, separating this compound from its isomers often requires high-resolution techniques like preparative HPLC.[2]

Q5: How do I improve the resolution between this compound and its isomers (1-kestose, 6-kestose)?

Separating these trisaccharide isomers is difficult due to their identical molecular weight.[2] Optimization of chromatographic parameters is key. This includes:

  • Column Selection: Using a high-resolution column designed for carbohydrate separation.

  • Mobile Phase: Modifying the mobile phase composition (e.g., acetonitrile/water ratio in HILIC mode).

  • Flow Rate: Lowering the flow rate can significantly improve peak resolution. A study demonstrated that a flow rate of 0.1 mL/min was optimal for Bio-Gel P-2 chromatography.[1]

  • Temperature: Column temperature can affect selectivity; this should be optimized for your specific column and mobile phase.

Troubleshooting Guide

This section addresses specific problems encountered during this compound purification.

Issue 1: Low Purity After Initial Sugar Removal

  • Potential Cause: Incomplete consumption of simple sugars (glucose, fructose, sucrose) by yeast treatment.

  • Solution:

    • Optimize Fermentation Time: Monitor the sugar concentration over time to ensure the fermentation runs to completion. Note that extending cultivation for too long can lead to a decrease in FOS recovery.[3]

    • Verify Yeast Strain Activity: Ensure the chosen yeast strain is active and suitable for removing all target sugars. Some strains may be less efficient at sucrose assimilation.[3]

    • Adjust Cell Concentration: The concentration of yeast cells can impact the efficiency of sugar removal. Follow optimized protocols for cell density.[1]

Issue 2: Poor Resolution and Co-elution During Chromatography

  • Potential Cause 1: Inappropriate column or mobile phase.

  • Solution:

    • Column Selection: Use a column specifically designed for oligosaccharide separation, such as an amino-propyl bonded silica (B1680970) column (for HILIC) or a suitable size-exclusion or ion-exchange column.[8][9]

    • Mobile Phase Optimization: For HPLC, systematically vary the mobile phase composition (e.g., water/acetonitrile gradient) to improve separation. Isocratic elution with deionized water is often used with polymer-based columns.[9]

  • Potential Cause 2: Suboptimal operating parameters (flow rate, sample load).

  • Solution:

    • Reduce Flow Rate: Decreasing the flow rate enhances interaction time with the stationary phase, often improving resolution between closely eluting peaks.[1]

    • Optimize Sample Load: Overloading the column is a common cause of poor separation. Reduce the injection volume or sample concentration to avoid peak broadening and co-elution.[1]

Issue 3: Apparent Loss of this compound Product

  • Potential Cause 1: Degradation due to pH or temperature.

  • Solution:

    • Maintain Neutral pH: Ensure all buffers used during purification are near neutral pH to prevent acid hydrolysis.[4][10]

    • Work at Low Temperatures: Perform purification steps at reduced temperatures (e.g., 4°C) whenever possible to minimize potential degradation.[7]

  • Potential Cause 2: Non-specific binding to columns or filters.

  • Solution:

    • Check Material Compatibility: Ensure that the filters and chromatography media are low-protein-binding and compatible with carbohydrates to prevent product loss from adsorption.[10]

    • Modify Elution Buffer: If interaction with the column matrix is suspected, consider adding a small amount of organic solvent or adjusting the ionic strength of the buffer to reduce non-specific binding.[11]

Data Presentation

Table 1: Comparison of this compound Purification Strategies

Purification StepMethodTypical Purity AchievedTypical RecoveryReference
Initial Cleanup Yeast Fermentation (P. pastoris)Removes simple sugars-[1]
Initial Cleanup Yeast Fermentation (C. orthopsilosis)97.9% (Total FOS)96.0% (Total FOS)[3]
Chromatography Size-Exclusion (Bio-Gel P-2)76.7%Not Specified[1]
Chromatography Various Methods~88%Not Specified[6][12]
Combined Process Enzymatic Synthesis & Purification98.3%Not Specified[6]

Table 2: HPLC Parameters for Fructooligosaccharide Analysis

ParameterConditionReference
Column Eurokat Pb (300 x 8 mm)[9]
Mobile Phase Deionized Water[9]
Flow Rate 0.5 mL/min[9]
Temperature 75 °C[9]
Detection Refractive Index (RI)[9]
Injection Volume 20 µL[9]

Experimental Protocols

Protocol 1: Yeast Treatment for Simple Sugar Removal

This protocol is adapted from methods for purifying crude FOS extracts.[3]

  • Preparation: Prepare the crude this compound syrup containing residual glucose, fructose, and sucrose.

  • Inoculation: Inoculate the syrup with a suitable yeast strain (e.g., Candida orthopsilosis or Pichia pastoris) known to selectively consume simple sugars.

  • Cultivation: Incubate the mixture under appropriate conditions (e.g., 25-30°C with agitation) for 24-48 hours.

  • Monitoring: Periodically take samples and analyze the sugar profile using HPLC to monitor the depletion of glucose, fructose, and sucrose.

  • Termination: Once the simple sugars are consumed, terminate the fermentation by centrifuging the mixture to pellet the yeast cells.

  • Collection: Carefully collect the supernatant, which now contains the enriched FOS fraction, for further chromatographic purification.

Protocol 2: HPLC Analysis of this compound Purity

This protocol outlines a general method for analyzing this compound and other sugars.[9]

  • Sample Preparation: Dilute the sample to an appropriate concentration (e.g., 1-10 g/L) with the mobile phase (deionized water). Filter the sample through a 0.45 µm filter.

  • HPLC System: Use an HPLC system equipped with a Refractive Index (RI) detector and a carbohydrate analysis column (e.g., Eurokat Pb).

  • Isocratic Elution: Set the column temperature to 75°C and pump deionized water as the mobile phase at a flow rate of 0.5 mL/min.

  • Injection: Inject 20 µL of the prepared sample.

  • Data Analysis: Identify and quantify the peaks by comparing their retention times and areas with those of pure standards (fructose, glucose, sucrose, 1-kestose, this compound).

Visualizations

Neokestose_Purification_Workflow cluster_production Step 1: Production cluster_cleanup Step 2: Initial Cleanup cluster_purification Step 3: Chromatographic Purification cluster_final Step 4: Final Product start Sucrose Substrate enz_react Enzymatic Reaction (e.g., Fructosyltransferase) start->enz_react crude_mix Crude Mixture (this compound, Isomers, Sucrose, Glucose, Fructose) enz_react->crude_mix yeast Yeast Treatment (e.g., Pichia pastoris) crude_mix->yeast simple_sugars Simple Sugars Removed yeast->simple_sugars enriched_fos Enriched FOS Fraction yeast->enriched_fos Consumes simple sugars chromatography Size-Exclusion or Preparative HPLC enriched_fos->chromatography isomers Isomers & Impurities chromatography->isomers final_product High-Purity this compound chromatography->final_product Separates this compound

Caption: General workflow for this compound production and purification.

Troubleshooting_Low_Recovery start Start: Low this compound Recovery q1 Check Point: After Initial Cleanup? start->q1 cause1 Problem: Residual Simple Sugars - Incomplete Yeast Fermentation - Inactive Yeast Strain q1->cause1 Yes q2 Check Point: After Chromatography? q1->q2 No sol1 Solution: - Optimize Fermentation Time - Verify Yeast Activity cause1->sol1 cause2 Problem: Co-elution with Isomers - Poor Column Resolution - Column Overload - Suboptimal Flow Rate q2->cause2 Yes cause3 Problem: Overall Low Yield (Product Loss) - Acid Hydrolysis (Low pH) - Thermal Degradation q2->cause3 No sol2 Solution: - Use High-Resolution Column - Reduce Sample Load - Decrease Flow Rate cause2->sol2 sol3 Solution: - Maintain Neutral pH Buffers - Process at Low Temperature (4°C) cause3->sol3

Caption: Decision tree for troubleshooting low this compound recovery.

References

method refinement for accurate neokestose quantification in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the accurate quantification of neokestose in complex matrices. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges in this compound analysis.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is best for quantifying this compound in a complex food matrix?

A1: The ideal technique depends on the specific matrix and the required sensitivity. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly specific and sensitive method that doesn't require derivatization, making it a gold standard for carbohydrate analysis.[1][2] Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful option, especially for complex mixtures, as it provides detailed structural information and can distinguish between different fructan isomers.[3][4] For simpler matrices or when high sensitivity is not the primary concern, HPLC with a Refractive Index Detector (HPLC-RID) can be a cost-effective choice.[5]

Q2: How can I distinguish this compound from its isomers, 1-kestose (B104855) and 6-kestose?

A2: Co-elution of isomers is a significant challenge. HPAEC-PAD offers excellent resolving power for isomeric sugars due to the specific interactions between the carbohydrates and the stationary phase under high pH conditions.[2][6] Additionally, LC-MS/MS methods can differentiate isomers by their unique fragmentation patterns.[7] Method validation with pure standards of each isomer is crucial to confirm retention times and ensure accurate identification.

Q3: What are the critical validation parameters for a this compound quantification method?

A3: A robust method validation should include evaluation of linearity, limit of detection (LOD), limit of quantification (LOQ), precision (repeatability and intermediate precision), accuracy (recovery), and specificity.[5][8] Specificity is particularly important to demonstrate that other matrix components, like other sugars or organic acids, do not interfere with the this compound peak.[9]

Troubleshooting Guide

Q4: I'm observing a high background signal and noise in my HPAE-PAD chromatogram. What could be the cause?

A4: High background noise in HPAE-PAD is often related to the eluent quality.[1]

  • Eluent Contamination: Ensure you are using high-purity, 18 MΩ·cm resistivity deionized water and high-quality sodium hydroxide (B78521) and sodium acetate (B1210297).[1][2]

  • Carbonate Contamination: Exposure of the alkaline eluent to air can lead to carbonate buildup, which can foul the column and detector. Always prepare eluents fresh and keep them blanketed under an inert gas like helium.

  • System Contamination: Contaminants from previous samples or dirty system components can also contribute to noise. Implement a regular system cleaning protocol.

Q5: My peak resolution is poor, and the this compound peak is broad. How can I improve this?

A5: Poor peak shape and resolution can stem from several factors:

  • Sample Overload: Injecting too concentrated a sample can lead to broad, asymmetric peaks. Try diluting your sample.

  • Inappropriate Mobile Phase: The concentration of the sodium hydroxide and the sodium acetate gradient in HPAEC-PAD is critical for good separation.[6] You may need to optimize the gradient to improve the resolution of early-eluting compounds like this compound.

  • Column Degradation: Over time, the stationary phase of the column can degrade. A loss of performance that cannot be rectified by cleaning may indicate the need for a new column.

Q6: My recovery of this compound is low and inconsistent. What steps can I take?

A6: Low and variable recovery often points to issues in the sample preparation stage.

  • Inefficient Extraction: Ensure your extraction protocol is optimized for oligosaccharides. This may involve adjusting solvent composition, temperature, or extraction time.

  • Matrix Effects: Complex matrices can contain interfering substances that suppress the analytical signal. A sample cleanup step, such as Solid Phase Extraction (SPE), can help remove these interferences.[10][11] Graphitized carbon SPE cartridges are particularly effective for purifying oligosaccharides.[10]

  • Analyte Degradation: this compound can be susceptible to degradation under harsh conditions (e.g., strong acids or high temperatures). Ensure your sample preparation methods are mild enough to preserve the analyte.

Logical Flowchart: Troubleshooting Inaccurate Quantification

G cluster_prep Sample Preparation cluster_analysis Analytical Stage cluster_data Data Processing sample Complex Matrix (e.g., Plant Extract) extraction Extraction sample->extraction cleanup Cleanup (SPE) extraction->cleanup hpaec HPAEC-PAD Analysis cleanup->hpaec integration Peak Integration hpaec->integration quantification Quantification integration->quantification calibration Calibration Curve (Standard Solutions) calibration->quantification report Final Report quantification->report

References

strategies to prevent microbial contamination in neokestose production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the prevention of microbial contamination during neokestose production.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues related to microbial contamination in your this compound production experiments.

Issue 1: Unexpected Drop in pH and/or Off-Odor in the Bioreactor

Question: My this compound fermentation is showing a rapid drop in pH that is not consistent with the expected metabolic activity of my production strain. I also notice an unusual odor. What should I do?

Answer:

An unexpected drop in pH and the presence of off-odors are strong indicators of microbial contamination, particularly from acid-producing bacteria like Lactobacillus.[1][2] These contaminants compete with your production strain for essential nutrients, which can significantly lower your this compound yield.[1]

Troubleshooting Steps:

  • Immediate Action:

    • Take a sample from the bioreactor using a sterile technique.

    • Perform a Gram stain and microscopic analysis to identify the morphology of the contaminating organism.

    • Plate the sample on a general-purpose rich growth medium to culture the contaminant for further identification.[3]

  • Isolate the Source:

    • Inoculum: Check the purity of your seed culture. Re-plate a small sample to ensure no "passenger" microbes are present.[3]

    • Media and Raw Materials: Review your sterilization protocols for all media components and raw materials.[4] Heat-labile substances may require filtration rather than autoclaving.[5]

    • Bioreactor System: Conduct a thorough check of the bioreactor's integrity. Look for any loose fittings, worn seals, or cracks in the vessel that could serve as entry points for contaminants.[6]

    • Air and Water Supply: Verify the integrity of your air filtration system.[6] Wet exit gas filters can allow microbes to grow back into the vessel.[3] Also, check house services like air and water supplies for any potential contamination.[3]

  • Corrective Actions:

    • If contamination is confirmed, the current fermentation batch will likely need to be terminated to prevent further loss of resources.

    • Thoroughly clean and sterilize the bioreactor and all associated equipment. Implementing a validated Clean-in-Place (CIP) and Sterilize-in-Place (SIP) protocol is highly recommended.[7][8][9][10]

    • Review and reinforce aseptic techniques for all subsequent procedures, from media preparation to sampling.

Issue 2: Slower Than Expected this compound Production Rate

Question: The production rate of this compound in my fermentation has significantly decreased, but I don't see any obvious signs of contamination like turbidity or pH shift. Could this still be a contamination issue?

Answer:

Yes, a reduced production rate can be a subtle sign of contamination. Some contaminating microorganisms may not cause dramatic changes in pH or turbidity but will compete with your production strain for nutrients, thereby reducing the overall yield and efficiency of this compound synthesis.[1][11]

Troubleshooting Steps:

  • Microbial Analysis:

    • As with a more obvious contamination event, aseptically collect a sample for microscopic examination and plating on various media to detect potential slow-growing contaminants.

  • Review Operational Parameters:

    • Nutrient Levels: Analyze the concentration of key nutrients in your media. Contaminants may be consuming a specific substrate required by your production strain.

    • Dissolved Oxygen: Monitor the dissolved oxygen levels. An increase in microbial population due to contamination can lead to higher oxygen consumption.

    • Temperature and pH: Ensure that the temperature and pH are maintained at the optimal levels for your production organism. Deviations can stress your culture and make it more susceptible to competition from contaminants.

  • Systematic Check of Potential Entry Points:

    • Sampling Ports: Ensure that sampling ports are properly sterilized before and after each use.

    • Feed Lines: If you are running a fed-batch culture, verify the sterility of the feed medium and the integrity of the feed lines.[6]

    • Sensor Probes: Check the seals around sensor probes. Contaminants can sometimes be present in the electrolyte of sensors with a reservoir.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of microbial contamination in this compound production?

A1: Microbial contamination in fermentation processes can originate from several sources. These include environmental sources (raw materials, soil, airborne microorganisms), and water or high-moisture air systems.[12] Key areas to scrutinize during this compound production are:

  • Inadequate Sterilization: Incomplete sterilization of the bioreactor, media, or associated equipment is a primary cause.[3][4]

  • Contaminated Inoculum: The seed culture itself may be contaminated.[3]

  • Air and Water Supplies: Unsterilized air or process water can introduce contaminants.[3][4]

  • Leaks and Seals: Breaches in the sterile boundary, such as faulty seals, O-rings, or connections, provide entry points for microbes.[4]

  • Manual Handling: Improper aseptic techniques during sampling, inoculation, or additions can introduce contaminants.[3]

Q2: What is the difference between Clean-in-Place (CIP) and Sterilize-in-Place (SIP)?

A2: CIP and SIP are automated systems for cleaning and sterilizing process equipment without disassembly.[8][9]

  • Clean-in-Place (CIP): This process uses a multi-stage system of rinses and chemical solutions (typically alkaline and acid washes) to remove product residues and microbial contaminants from interior surfaces.[7][9][13]

  • Sterilize-in-Place (SIP): Often performed after CIP, this process uses saturated steam at high temperatures (e.g., 121-135°C) or chemical sterilants to eliminate all active microorganisms from the system, ensuring sterility.[7][9][10]

Q3: How can I ensure my raw materials, especially sucrose, are not a source of contamination?

A3: Raw materials are a potential source of contamination. To mitigate this risk:

  • Use high-purity, food-grade sucrose.[14]

  • Sterilize your media after the addition of all components. Heat sterilization (autoclaving) is common, but for heat-labile supplements, sterile filtration is necessary.[5][15][16]

  • For large-scale operations, consider continuous sterilization, which involves rapidly heating the medium to a high temperature (e.g., 140°C) for a short duration (30-120 seconds) before cooling it down.[15]

Q4: What are the best practices for air filtration in a bioreactor used for this compound production?

A4: Sterile air is critical for aerobic fermentation. Best practices include:

  • Using high-efficiency particulate air (HEPA) filters or specialized sterile gas filters with a retention rating of 0.1 to 0.2 microns.[17][18]

  • Membrane filtration technology is a mature and effective method for ensuring sterile air.[6]

  • Regularly sterilize the filter, often via in-situ steam sterilization, and ensure that any condensed water is removed from the compressed air before it reaches the filter.[6][17]

  • Implement routine integrity testing of your air filters to ensure they are functioning correctly.[17]

Q5: What environmental monitoring procedures should I have in place?

A5: A robust environmental monitoring program is crucial for preventing contamination. This should include:

  • Air Monitoring: Use active air samplers and settle plates to monitor the microbial load in the air in critical areas.

  • Surface Monitoring: Regularly use contact plates or swabs to test the surfaces of equipment, walls, and floors.[3]

  • Personnel Monitoring: Monitor lab coats and gloves to ensure proper gowning procedures are being followed.

  • Documentation: Keep detailed records of your monitoring results to identify trends and potential problem areas.

Quantitative Data Summary

Table 1: Typical Parameters for Steam Sterilization (Autoclave)
ParameterValuePurpose
Temperature121°CTo kill heat-resistant bacterial spores.[3]
Pressure15 psi (above atmospheric)To achieve the necessary steam temperature.[16]
Time15-30 minutesHolding time after reaching 121°C to ensure complete sterilization.[3]
Table 2: Standard Clean-in-Place (CIP) Cycle Parameters
StepAgentTemperatureDurationPurpose
Pre-rinseWaterAmbient5-15 minRemoves loose debris and soluble materials.[13]
Alkaline WashCaustic Solution (pH 11-12)50-70°C10-30 minRemoves organic residues like proteins.[13]
Intermediate RinseWaterAmbient5-10 minRemoves the alkaline cleaning agent.[13]
Acid Wash (Optional)Acid Solution (pH 2-3)Ambient5-15 minRemoves mineral scale and deposits.[13]
Final RinsePurified WaterAmbient10-15 minFlushes out all remaining cleaning agents.[13]

Experimental Protocols

Protocol 1: General Clean-in-Place (CIP) and Sterilize-in-Place (SIP) Procedure

This protocol outlines a typical automated CIP and SIP cycle for a stainless-steel bioreactor.

  • Pre-Cycle Check: Ensure the bioreactor is empty and all transfer lines to product recovery are securely closed. Verify that all sensors are compatible with the cleaning and sterilization agents.

  • CIP Cycle Initiation:

    • Pre-rinse: The system is rinsed with purified water to remove gross soil.[8]

    • Caustic Wash: A caustic solution is circulated through the vessel and associated pipework at an elevated temperature to break down organic residues.[9]

    • Intermediate Rinse: The system is flushed with water to remove the caustic solution. Conductivity sensors are often used to ensure all detergent has been removed.[13]

    • Acid Wash: An acid solution is circulated to remove any mineral scaling.[9]

    • Final Rinse: The system is rinsed with Water for Injection (WFI) or purified water until all cleaning agents are removed.[8]

  • SIP Cycle Initiation:

    • Following the final rinse of the CIP cycle, the system is pressurized with clean steam.[7]

    • Vents are systematically opened to ensure all air is purged and the steam makes contact with all surfaces.[19]

    • The system is brought to a sterilization temperature, typically ≥121°C, and held for a validated duration (e.g., 30 minutes).[9]

    • After the sterilization hold time, the steam is condensed and drained, and the system is brought back to atmospheric pressure with sterile air.

Protocol 2: Environmental Monitoring via Settle Plates
  • Preparation: Obtain sterile petri dishes containing a general-purpose growth medium (e.g., Tryptic Soy Agar). Label each plate with the date, location, and time.

  • Placement: Strategically place the plates in locations where contamination risk is highest (e.g., near the bioreactor sampling port, within the laminar flow hood where inoculum preparation occurs).

  • Exposure: Remove the lid of the petri dish and place it face down next to the plate. Expose the agar (B569324) surface to the air for a set period (e.g., 1-4 hours).

  • Incubation: After exposure, replace the lid and seal the plate with paraffin (B1166041) film. Incubate the plates at an appropriate temperature (e.g., 30-35°C for bacteria, 20-25°C for fungi) for 3-5 days.

  • Analysis: Count the number of colony-forming units (CFUs) on each plate. Record the results and compare them to established action and alert limits for your facility. Investigate any results that exceed these limits.

Visualizations

Contamination_Prevention_Workflow Figure 1. General Workflow for Contamination Prevention raw_materials Raw Material Screening & Sterilization media_prep Media Preparation & Sterilization raw_materials->media_prep Sterile Inputs inoculation Aseptic Inoculation media_prep->inoculation equipment_prep Equipment Preparation (CIP/SIP) equipment_prep->inoculation fermentation Fermentation (Controlled Environment) inoculation->fermentation sampling Sterile Sampling fermentation->sampling in_process_testing In-Process Testing (pH, DO, etc.) fermentation->in_process_testing env_monitoring Environmental Monitoring env_monitoring->inoculation culture_purity Culture Purity Checks culture_purity->fermentation

Figure 1. General Workflow for Contamination Prevention

CIP_SIP_Process Figure 2. Clean-in-Place (CIP) and Sterilize-in-Place (SIP) Process Flow start Start pre_rinse Pre-rinse (Water) start->pre_rinse caustic_wash Caustic Wash (Alkaline Solution) pre_rinse->caustic_wash intermediate_rinse1 Intermediate Rinse (Water) caustic_wash->intermediate_rinse1 acid_wash Acid Wash (Acid Solution) intermediate_rinse1->acid_wash final_rinse Final Rinse (Purified Water) acid_wash->final_rinse sip Sterilize-in-Place (Steam ≥121°C) final_rinse->sip End of CIP end End sip->end System is Sterile

Figure 2. Clean-in-Place (CIP) and Sterilize-in-Place (SIP) Process Flow

Troubleshooting_Tree Figure 3. Troubleshooting Logic for Suspected Contamination cluster_sources Potential Sources start Suspected Contamination (e.g., pH drop, slow growth) sample Aseptically sample and perform microscopy/ plating start->sample is_contaminated Contamination Confirmed? sample->is_contaminated terminate Terminate Batch & Initiate Decontamination is_contaminated->terminate Yes continue_monitoring No Contamination Found. Continue Monitoring. is_contaminated->continue_monitoring No investigate Investigate Source terminate->investigate inoculum Inoculum Purity investigate->inoculum media Media/Raw Material Sterility investigate->media equipment Equipment Integrity (Seals, Filters) investigate->equipment procedure Aseptic Procedure Review investigate->procedure check_params Review Process Parameters (Temp, Nutrients, etc.) continue_monitoring->check_params

Figure 3. Troubleshooting Logic for Suspected Contamination

References

Validation & Comparative

A Comparative Guide to HPLC-RID and Alternative Methods for Neokestose Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate quantification of neokestose, a key fructooligosaccharide (FOS), is crucial for quality control and functional food research. This guide provides a detailed comparison of the widely used High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) method with alternative analytical techniques, supported by experimental data and protocols.

High-Performance Liquid Chromatography (HPLC) coupled with a Refractive Index Detector (RID) is a robust and cost-effective method for the analysis of non-chromophoric sugars like this compound.[1][2] However, the evolving landscape of analytical chemistry offers several alternative techniques that may provide advantages in terms of sensitivity and specificity. This guide will compare HPLC-RID with High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), HPLC with Evaporative Light Scattering Detection (HPLC-ELSD), and HPLC with Charged Aerosol Detection (HPLC-CAD).

Methodology Comparison: Performance and Validation Parameters

The choice of an analytical method depends on various factors, including sensitivity, selectivity, linearity, precision, and accuracy. The following tables summarize the validation parameters for HPLC-RID and its alternatives for the analysis of this compound and related fructooligosaccharides.

Table 1: Comparison of Linearity and Sensitivity for FOS Analysis

MethodAnalyte(s)Linearity Range (mg/mL)LOD (mg/mL)LOQ (mg/mL)Reference
HPLC-RID 1-kestose, Nystose (B80899), FOS0.1 - 10> 0.999~0.05 - 0.2~0.15 - 0.6[3][4][5]
HPAEC-PAD Chitooligosaccharides0.0002 - 0.010.9979 - 0.99950.000003 - 0.000016-[6]
HPLC-ELSD Sucrose, Kestose, Nystose-> 0.99--[7]
HPLC-CAD Inulin-type FOS (DP3-13)-> 0.99620.0004 - 0.00060.0014 - 0.0023[8]

Table 2: Comparison of Precision and Accuracy for FOS Analysis

MethodAnalyte(s)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy/Recovery (%)Reference
HPLC-RID FOS< 2.0 - < 5.0< 2.0 - < 5.096.78 - 108.88[9][10]
HPAEC-PAD FOS---
HPLC-ELSD Fructo-oligosaccharides< 1.8< 1.8103.7 - 118.3[11]
HPLC-CAD Inulin-type FOS--94.0 - 114.4[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are typical experimental protocols for each of the discussed methods.

HPLC-RID Method for FOS Analysis

A common approach for analyzing fructooligosaccharides like this compound involves a carbohydrate-specific column with an isocratic mobile phase.

  • Instrumentation: An HPLC system equipped with a refractive index detector.[3]

  • Column: A column suitable for carbohydrate analysis, such as an amino-bonded silica (B1680970) column or a ligand-exchange column (e.g., Pb2+ form).[5][12]

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 75:25 v/v) for amino columns, or simply deionized water for ligand-exchange columns.[5][12]

  • Flow Rate: Typically around 1.0 mL/min.[5]

  • Column Temperature: Maintained at a constant temperature, for instance, 85°C for a Pb2+ column.[5]

  • Sample Preparation: Samples are dissolved in the mobile phase, filtered through a 0.45 µm filter, and then injected into the HPLC system.

Alternative Methodologies

1. HPAEC-PAD: This technique is highly sensitive for carbohydrate analysis and separates analytes based on their charge at high pH.

  • Instrumentation: An ion chromatography system equipped with a pulsed amperometric detector.

  • Column: A high-pH anion-exchange column (e.g., CarboPac series).[6]

  • Mobile Phase: A high pH mobile phase, often an aqueous sodium hydroxide (B78521) solution, is used for isocratic or gradient elution.[6]

  • Detection: Carbohydrates are detected electrochemically after elution.

2. HPLC-ELSD: The ELSD is a universal detector that can be used for non-volatile analytes and is compatible with gradient elution, unlike RID.

  • Instrumentation: An HPLC system with an evaporative light scattering detector.[11]

  • Column: Typically a hydrophilic interaction liquid chromatography (HILIC) column.

  • Mobile Phase: A gradient of acetonitrile and water is commonly used.

  • Detector Settings: Nebulizer and evaporator temperatures, as well as gas flow rate, need to be optimized.[11]

3. HPLC-CAD: The Charged Aerosol Detector provides a sensitive and near-universal response for non-volatile analytes, also with gradient compatibility.

  • Instrumentation: An HPLC system coupled to a charged aerosol detector.[8]

  • Column: An amide column is often used for separating FOS.[8]

  • Mobile Phase: A gradient elution with acetonitrile and water is typically employed.[8]

  • Detection: The eluent is nebulized, and the resulting aerosol particles are charged and detected.

Method Selection and Workflow

The selection of an appropriate analytical method involves a logical workflow from sample preparation to data analysis. The following diagrams illustrate the general experimental workflow and a decision-making pathway for selecting the most suitable method.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing sample Sample Weighing & Dissolution filtration Filtration (0.45 µm) sample->filtration injection HPLC Injection filtration->injection separation Chromatographic Separation injection->separation detection Detection (RID, PAD, ELSD, CAD) separation->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification integration->quantification

Fig 1. General experimental workflow for this compound analysis.

decision_pathway start High Sensitivity Required? gradient Gradient Elution Needed? start->gradient No hpaec_pad HPAEC-PAD start->hpaec_pad Yes cost Low Cost a Priority? gradient->cost No hplc_elsd_cad HPLC-ELSD / CAD gradient->hplc_elsd_cad Yes cost->hplc_elsd_cad No hplc_rid HPLC-RID cost->hplc_rid Yes

Fig 2. Decision pathway for method selection.

Conclusion

The HPLC-RID method remains a reliable and accessible technique for the routine analysis of this compound and other FOS, particularly when high sensitivity is not a primary concern.[1] Its simplicity and low operational cost are significant advantages. However, for applications requiring lower detection limits and the flexibility of gradient elution for complex sample matrices, HPAEC-PAD, HPLC-ELSD, and HPLC-CAD present superior alternatives.[13][14] HPAEC-PAD, in particular, offers excellent sensitivity for carbohydrate analysis.[15] The choice of the most suitable method should be guided by the specific requirements of the analysis, including the concentration of this compound in the sample, the complexity of the sample matrix, and the available instrumentation.

References

A Comparative Analysis of Neokestose and Fructooligosaccharides (FOS) on Gut Health

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The modulation of the gut microbiota through prebiotic intervention is a rapidly advancing field of research with significant implications for human health and therapeutic development. Among the most studied prebiotics are fructooligosaccharides (FOS), known for their ability to selectively stimulate the growth of beneficial gut bacteria. Neokestose, a less common trisaccharide, is emerging as a potentially more potent prebiotic. This guide provides an objective comparison of the impacts of this compound and FOS on gut health, supported by experimental data, to inform research and development in this area.

Chemical Structures

Fructooligosaccharides are a group of naturally occurring oligosaccharides based on fructose (B13574). They consist of a glucose molecule linked to a chain of two to four fructose units. The linkages between the fructose units are typically β(2→1). This compound is a specific trisaccharide, also a type of FOS, but with a distinct β(2→6) linkage of a fructose molecule to the glucose unit of sucrose. This structural difference is believed to influence its fermentation by gut microbiota and subsequent physiological effects.

Impact on Gut Microbiota Composition

Both this compound and FOS are recognized for their bifidogenic effects, meaning they promote the growth of beneficial Bifidobacterium species in the gut. However, studies suggest that this compound may have a more pronounced selective effect.

An in vitro fermentation study using human fecal slurry demonstrated that this compound led to a more significant increase in Bifidobacterium and Lactobacillus populations compared to a commercial FOS preparation.[1] Furthermore, the fermentation of this compound was associated with a decrease in potentially detrimental bacteria such as coliforms, clostridia, and bacteroides.[1]

FOS supplementation has been consistently shown to increase the abundance of Bifidobacterium.[2][3] A meta-analysis of randomized controlled trials concluded that FOS consumption significantly increases the counts of Bifidobacterium spp.[2]

Table 1: Comparative Impact on Gut Microbiota Composition

PrebioticTarget BacteriaDosage/Study TypeKey FindingsReference
This compound Bifidobacterium spp., Lactobacillus spp.In vitro fecal fermentationMore pronounced increase compared to commercial FOS.[1]
Coliforms, Clostridia, BacteroidesIn vitro fecal fermentationSignificant decrease observed.[1]
Fructooligosaccharides (FOS) Bifidobacterium spp.Meta-analysis of RCTsSignificant increase in counts.[2]
Lactobacillus spp.In vitro fecal fermentationIncreased populations observed.

Production of Short-Chain Fatty Acids (SCFAs)

The fermentation of prebiotics by gut bacteria produces short-chain fatty acids (SCFAs), primarily acetate, propionate (B1217596), and butyrate (B1204436), which are crucial for gut health and have systemic effects.

A key comparative in vitro study utilizing human fecal microbiota found that a microbial-FOS mixture containing this compound resulted in a significantly higher production of total SCFAs, particularly propionate and butyrate, compared to a commercial inulin-derived FOS (Raftilose® P95).[4] Butyrate is a primary energy source for colonocytes and has anti-inflammatory properties.

FOS fermentation is known to increase total SCFA levels, with a notable increase in acetate.[3] Some studies have also reported an increase in butyrate with FOS supplementation, although this can be dependent on the specific FOS structure and the composition of the individual's gut microbiota.

Table 2: Comparative Impact on Short-Chain Fatty Acid (SCFA) Production (in vitro human fecal fermentation)

PrebioticAcetatePropionateButyrateTotal SCFAReference
Microbial-FOS (containing this compound) IncreasedSignificantly higher than commercial FOSSignificantly higher than commercial FOSHigher than commercial FOS[4]
Fructooligosaccharides (FOS) Significantly IncreasedIncreasedIncreasedSignificantly Increased[3]

Impact on Gut Barrier Function

The intestinal barrier is critical for preventing the translocation of harmful substances from the gut into the bloodstream. Tight junction proteins, such as claudins and occludin, are key components of this barrier. The integrity of the barrier can be assessed by measuring the transepithelial electrical resistance (TEER).

Currently, there is a lack of direct comparative studies on the effects of this compound and FOS on gut barrier function. However, some studies have investigated the impact of FOS. In a Caco-2/HT-29 co-culture model, FOS pre-treatment was shown to prevent the heat/hypoxia-induced decrease in TEER.[5] This protective effect was associated with the prevention of the reduction in the tight junction proteins Zonula Occludens-1 (ZO-1) and Claudin-3.[5]

Further research is needed to elucidate the specific effects of this compound on intestinal barrier integrity and to provide a direct comparison with FOS.

Table 3: Comparative Impact on Gut Barrier Function (in vitro Caco-2/HT-29 co-culture model)

PrebioticTransepithelial Electrical Resistance (TEER)Tight Junction Protein ExpressionReference
This compound Data not availableData not available
Fructooligosaccharides (FOS) Prevented heat/hypoxia-induced decreasePrevented heat/hypoxia-induced decrease in ZO-1 and Claudin-3[5]

Experimental Protocols

In Vitro Fecal Fermentation for Microbiota and SCFA Analysis

A common method to assess the prebiotic potential of substrates is through in vitro batch fermentation using human fecal samples.

  • Fecal Sample Preparation: Fresh fecal samples are collected from healthy donors who have not taken antibiotics for at least three months. A 10% (w/v) fecal slurry is prepared by homogenizing the feces in a sterile, anaerobic phosphate-buffered saline (PBS) solution.

  • Fermentation Medium: A basal medium containing nutrients essential for bacterial growth, such as peptone water, yeast extract, and salts, is prepared. The prebiotic substrate (this compound or FOS) is added to the medium at a defined concentration (e.g., 1% w/v). A control medium without any added carbohydrate is also included.

  • Inoculation and Incubation: The fecal slurry is inoculated into the fermentation medium (e.g., at a 10% v/v ratio) under strict anaerobic conditions, typically within an anaerobic chamber. The cultures are then incubated at 37°C for a specified duration, usually 24 to 48 hours. Samples are collected at various time points (e.g., 0, 12, 24, 48 hours) for analysis.

  • Microbiota Analysis (16S rRNA Gene Sequencing):

    • Bacterial DNA is extracted from the collected fermentation samples.

    • The V3-V4 hypervariable regions of the 16S rRNA gene are amplified using polymerase chain reaction (PCR).

    • The amplicons are sequenced using a high-throughput sequencing platform (e.g., Illumina MiSeq).

    • The resulting sequences are processed using bioinformatics pipelines to classify the bacterial taxonomy and determine the relative abundance of different bacterial genera.

  • SCFA Analysis (Gas Chromatography-Mass Spectrometry - GC-MS):

    • SCFAs are extracted from the fermentation samples, typically using an ether extraction method after acidification.

    • The extracted SCFAs are derivatized to make them volatile.

    • The derivatized samples are injected into a GC-MS system for separation and quantification.

    • The concentrations of individual SCFAs (acetate, propionate, butyrate, etc.) are determined by comparing their peak areas to those of known standards.

Caco-2 Cell Culture for Gut Barrier Function Assessment

The Caco-2 cell line is a human colon adenocarcinoma cell line that, when grown on semi-permeable supports, differentiates to form a monolayer of polarized epithelial cells that mimics the intestinal barrier.

  • Cell Culture: Caco-2 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. For barrier function studies, the cells are seeded onto Transwell® inserts.

  • Differentiation: The cells are allowed to grow and differentiate for approximately 21 days, during which they form a confluent monolayer with well-developed tight junctions.

  • Treatment: The differentiated Caco-2 monolayers are then treated with the test compounds (this compound or FOS) at various concentrations for a specified period.

  • Transepithelial Electrical Resistance (TEER) Measurement: TEER is measured using a voltohmmeter. A decrease in TEER indicates a disruption of the tight junctions and increased paracellular permeability.

  • Tight Junction Protein Expression Analysis (Western Blot or qPCR):

    • After treatment, the cells are lysed, and the proteins are extracted.

    • For Western blotting, the proteins are separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies against tight junction proteins (e.g., claudin-1, occludin, ZO-1).

    • For qPCR, total RNA is extracted, reverse-transcribed to cDNA, and the expression of genes encoding tight junction proteins is quantified using specific primers.

Signaling Pathways and Experimental Workflows

Prebiotic Fermentation and SCFA Production Pathway

This compound This compound Gut_Microbiota Gut Microbiota (e.g., Bifidobacterium, Lactobacillus) This compound->Gut_Microbiota Fermentation FOS FOS FOS->Gut_Microbiota Fermentation Acetate Acetate Gut_Microbiota->Acetate Propionate Propionate Gut_Microbiota->Propionate Butyrate Butyrate Gut_Microbiota->Butyrate Systemic_Effects Systemic Health Effects Acetate->Systemic_Effects Propionate->Systemic_Effects Colonocyte_Energy Energy for Colonocytes Butyrate->Colonocyte_Energy Butyrate->Systemic_Effects

Caption: Fermentation of this compound and FOS by gut microbiota leads to the production of SCFAs.

Experimental Workflow for In Vitro Gut Health Assessment

cluster_microbiota Microbiota & SCFA Analysis cluster_barrier Gut Barrier Function Analysis Fecal_Sample Fecal Sample In_Vitro_Fermentation In Vitro Fermentation (with this compound/FOS) Fecal_Sample->In_Vitro_Fermentation Microbiota_Analysis 16S rRNA Sequencing In_Vitro_Fermentation->Microbiota_Analysis SCFA_Analysis GC-MS Analysis In_Vitro_Fermentation->SCFA_Analysis Caco2_Culture Caco-2 Cell Culture on Transwells Treatment Treatment (this compound/FOS) Caco2_Culture->Treatment TEER_Measurement TEER Measurement Treatment->TEER_Measurement TJ_Protein_Analysis Tight Junction Protein Expression Analysis Treatment->TJ_Protein_Analysis

Caption: Workflow for assessing the impact of prebiotics on gut microbiota and barrier function.

Conclusion

The available evidence suggests that both this compound and FOS are effective prebiotics that positively modulate the gut microbiota and lead to the production of beneficial SCFAs. This compound, and FOS mixtures containing it, appear to exhibit a more potent bifidogenic effect and may lead to a greater production of butyrate compared to some commercial FOS preparations. The distinct β(2→6) linkage in this compound likely plays a key role in these observed differences.

While FOS has demonstrated a protective effect on the intestinal barrier in in vitro models, a significant knowledge gap exists regarding the impact of this compound on gut barrier function. Further direct comparative studies are warranted to fully elucidate the differential effects of these two prebiotics, particularly concerning their influence on tight junction proteins and overall intestinal permeability. Such research will be invaluable for the targeted development of next-generation prebiotics for promoting gut health and as potential therapeutic agents.

References

A Comparative Analysis of the Bifidogenic Potential of Neokestose and 1-Kestose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bifidogenic effects of two prebiotic trisaccharides, neokestose and 1-kestose (B104855). The information presented is based on available experimental data to assist researchers and professionals in the fields of microbiology, nutrition, and drug development in understanding the differential impacts of these compounds on Bifidobacterium, a key genus of beneficial gut bacteria.

Introduction to this compound and 1-Kestose

This compound and 1-kestose are isomers of kestose, a fructooligosaccharide (FOS) composed of a glucose and two fructose (B13574) units. 1-kestose is a well-studied prebiotic known for its ability to selectively stimulate the growth of bifidobacteria.[1][2][3][4] this compound, another trisaccharide, has also been investigated for its prebiotic potential, with some studies suggesting it may possess superior properties.[5][6] This guide will delve into the experimental evidence comparing their efficacy in promoting the growth of Bifidobacterium and the production of beneficial metabolites.

Quantitative Data Summary

While direct head-to-head comparative studies with extensive quantitative data are limited, the available evidence consistently suggests that this compound exhibits a more potent bifidogenic effect than 1-kestose and other commercial FOS preparations.[6][7] The following tables summarize quantitative data from in vitro fermentation studies on 1-kestose with various Bifidobacterium species.

Table 1: In Vitro Growth of Bifidobacterium Species on 1-Kestose

Bifidobacterium SpeciesSubstrate (1% w/v)Incubation Time (hours)Optical Density (OD600)pHReference
B. breve1-Kestose24~1.8~4.5[1]
B. longum1-Kestose24~1.6~4.8[1]
B. bifidum1-Kestose24~1.5~5.0[1]
B. adolescentis1-Kestose24~1.7~4.6[1]

Table 2: Short-Chain Fatty Acid (SCFA) Production by Bifidobacterium breve on 1-Kestose

Substrate (1% w/v)Acetate (mM)Lactate (B86563) (mM)Reference
1-KestoseHighModerate[1]

Note: The original study provided graphical data; the values in the table are estimations based on these graphs. "High" and "Moderate" are used to indicate the relative production levels as depicted in the source.

Key Findings from Comparative Mentions

  • Superior Bifidogenicity of this compound: Multiple sources indicate that this compound has a more pronounced bifidogenic effect compared to commercial FOS, which typically contain a high proportion of 1-kestose.[6][7] Bifidobacterium sp. have been shown to utilize this compound to a greater extent than other FOS.[6][7]

  • Enhanced Stability of this compound: this compound is reported to have greater thermostability and pH stability compared to 1-kestose, which could be an advantage in food processing and during passage through the upper gastrointestinal tract.[6]

  • Chain Length and Utilization: Studies on various FOS have shown that shorter-chain FOS like 1-kestose are more readily fermented by bifidobacteria compared to longer-chain FOS such as nystose.[1][8] This is attributed to the efficiency of the bacterial transport machinery in capturing and internalizing smaller oligosaccharides.[1]

Experimental Protocols

The following is a generalized protocol for an in vitro fermentation experiment to assess the bifidogenic effect of prebiotics like this compound and 1-kestose.

Objective: To determine the growth of Bifidobacterium species and the production of short-chain fatty acids (SCFAs) during in vitro fermentation of this compound and 1-kestose.

Materials:

  • Bifidobacterium strains (e.g., B. breve, B. longum, B. adolescentis)

  • Basal medium (e.g., MRS broth without a carbon source)

  • Test substrates: this compound, 1-kestose, Glucose (positive control), No carbohydrate (negative control)

  • Anaerobic chamber or jars with gas packs

  • Spectrophotometer (for OD600 measurements)

  • pH meter

  • High-Performance Liquid Chromatography (HPLC) system for SCFA analysis

Procedure:

  • Strain Activation: Revive the Bifidobacterium strains from frozen stocks by culturing them in a suitable growth medium (e.g., MRS broth with glucose) under anaerobic conditions at 37°C for 24-48 hours.

  • Inoculum Preparation: Subculture the activated strains in the same medium and grow to the mid-logarithmic phase. Harvest the cells by centrifugation, wash with a sterile buffer (e.g., phosphate-buffered saline), and resuspend in the basal medium to a standardized cell density (e.g., OD600 of 1.0).

  • Fermentation Setup: Prepare sterile tubes containing the basal medium supplemented with 1% (w/v) of the respective test substrates (this compound, 1-kestose, glucose) and a no-carbohydrate control.

  • Inoculation: Inoculate each tube with the prepared Bifidobacterium inoculum to a final concentration of approximately 10^7 CFU/mL.

  • Incubation: Incubate the tubes under anaerobic conditions at 37°C for a specified period (e.g., 24 or 48 hours).

  • Data Collection:

    • Bacterial Growth: At regular intervals (e.g., 0, 6, 12, 24 hours), measure the optical density of the cultures at 600 nm (OD600) using a spectrophotometer.

    • pH Measurement: At the end of the incubation period, measure the pH of the fermentation broth.

    • SCFA Analysis: Centrifuge the cultures to pellet the bacterial cells. Filter the supernatant and analyze the concentration of SCFAs (e.g., acetate, propionate, butyrate) and lactate using HPLC.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis strain_activation Bifidobacterium Strain Activation inoculum_prep Inoculum Preparation strain_activation->inoculum_prep inoculation Inoculation inoculum_prep->inoculation media_prep Media Preparation with Test Substrates media_prep->inoculation incubation Anaerobic Incubation (37°C) inoculation->incubation growth_measurement Growth Measurement (OD600) incubation->growth_measurement ph_measurement pH Measurement incubation->ph_measurement scfa_analysis SCFA Analysis (HPLC) incubation->scfa_analysis

Caption: Experimental workflow for in vitro fermentation.

Fructooligosaccharide (FOS) Metabolism in Bifidobacterium

fos_metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular (Bifidobacterium) This compound This compound Transport FOS Transport (ABC Transporter/Permease) This compound->Transport Kestose 1-Kestose Kestose->Transport Hydrolysis Hydrolysis (β-fructofuranosidase) Transport->Hydrolysis Monosaccharides Fructose & Glucose Hydrolysis->Monosaccharides Bifid_Shunt "Bifid Shunt" (Fructose-6-Phosphate Pathway) Monosaccharides->Bifid_Shunt Metabolites Acetate & Lactate Bifid_Shunt->Metabolites

Caption: Generalized FOS metabolic pathway in Bifidobacterium.

Conclusion

The available scientific literature suggests that both this compound and 1-kestose are effective prebiotics that promote the growth of beneficial Bifidobacterium species. However, evidence points towards this compound having a superior bifidogenic effect and greater stability. For researchers and drug development professionals, this compound may represent a more potent prebiotic candidate for applications aimed at modulating the gut microbiota to improve host health. Further direct comparative studies are warranted to provide more detailed quantitative data on the differential effects of these two important trisaccharides.

References

Validating Neokestose Purity: A Comparative Guide to Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of neokestose, a trisaccharide with significant prebiotic potential, is a critical step in ensuring experimental accuracy and the quality of final products. This guide provides an objective comparison of mass spectrometry-based techniques with alternative chromatographic methods for the validation of this compound purity, supported by experimental data and detailed protocols.

This compound, a fructooligosaccharide (FOS), can have its purity compromised by the presence of structurally related sugars such as sucrose, glucose, fructose (B13574), and other FOS isomers like 1-kestose (B104855) and 6-kestose. Therefore, robust analytical methods are required to accurately quantify this compound and identify potential impurities. This guide explores the capabilities of mass spectrometry (MS) and high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) as primary analytical tools, with comparisons to high-performance liquid chromatography with refractive index detection (HPLC-RID).

Executive Summary of Analytical Techniques

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers high sensitivity and specificity, providing molecular weight information that confirms the identity of this compound and its potential impurities. HPAEC-PAD is a powerful technique renowned for its high-resolution separation of carbohydrates, including isomers, without the need for derivatization. HPLC-RID is a more accessible and robust method, suitable for quantifying higher concentrations of sugars, though it generally offers lower sensitivity and resolution compared to MS and HPAEC-PAD.

Data Presentation: Comparison of Analytical Techniques

FeatureLC-Mass Spectrometry (LC-MS/MS)High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
Principle Separation by liquid chromatography followed by ionization and mass-to-charge ratio analysis.Anion-exchange chromatography at high pH to separate carbohydrates as oxyanions, followed by electrochemical detection.Separation by liquid chromatography with detection based on changes in the refractive index of the eluent.
Primary Use Identification and quantification of this compound and impurities, especially at low levels. Structural elucidation.High-resolution separation and quantification of this compound and its isomers.Routine quantification of this compound in less complex mixtures and at higher concentrations.
Sensitivity Very high (ng/mL to pg/mL).[1][2]High (low-picomole quantities).Low to moderate (µg/mL to mg/mL).[3][4]
Specificity Very high, based on mass-to-charge ratio and fragmentation patterns.High, excellent for resolving isomers.Low, relies on retention time only.
Quantitative Performance Excellent linearity and accuracy.[2]Excellent precision and accuracy.[5][6]Good for higher concentrations, but can be affected by matrix interferences.[3][4]
Throughput Moderate to high, depending on the chromatographic method.Moderate, with run times typically around 20-40 minutes.High, with relatively short run times.
Cost High.Moderate to high.Low.
Typical LOD for FOS 0.38 - 0.69 mg/L (for 1-kestose and nystose (B80899) by RP-HPLC/MS).[4]Not explicitly found for this compound, but generally in the low ng/mL range.0.074 - 0.090 g/L (for nystose and 1-kestose).[4]
Typical LOQ for FOS 1.29 - 2.38 mg/L (for 1-kestose and nystose by RP-HPLC/MS).[4]Not explicitly found for this compound, but generally in the low ng/mL range.0.179 - 0.214 g/L (for nystose and 1-kestose).[4]

Experimental Protocols

Mass Spectrometry (LC-MS/MS) for this compound Purity

This method provides high sensitivity and specificity for the quantification of this compound and the identification of impurities.

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in ultrapure water to a concentration of approximately 1 mg/mL.

  • Prepare a series of calibration standards of this compound, 1-kestose, 6-kestose, sucrose, glucose, and fructose in ultrapure water.

  • Filter all solutions through a 0.22 µm syringe filter before injection.

Liquid Chromatography Conditions:

  • Column: Amide-based column (e.g., Waters ACQUITY UPLC BEH Amide column).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid.

  • Gradient: Start with a high percentage of B, and gradually increase the percentage of A to elute the more polar analytes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.

  • Scan Mode: Selected Ion Monitoring (SIM) for quantification of knowns and full scan for impurity profiling.

  • MS/MS: For structural confirmation, perform fragmentation of the parent ion corresponding to this compound and its isomers.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a highly effective method for the separation and quantification of closely related oligosaccharides like this compound and its isomers.[5]

Sample Preparation:

  • Dissolve the this compound sample in ultrapure water to a concentration of approximately 10-100 µg/mL.

  • Prepare calibration standards of this compound and potential impurities in a similar concentration range.

  • Filter all samples and standards through a 0.22 µm filter.

Chromatographic Conditions:

  • Column: A high-performance anion-exchange column suitable for carbohydrate analysis (e.g., Dionex CarboPac™ series).

  • Mobile Phase: A gradient of sodium hydroxide (B78521) and sodium acetate.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 25 µL.

Detection:

  • Detector: Pulsed Amperometric Detector with a gold working electrode.

  • Waveform: A multi-step potential waveform optimized for carbohydrate detection.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

HPLC-RID is a robust and cost-effective method for routine purity analysis of this compound, particularly when high sensitivity is not required.[3][4]

Sample Preparation:

  • Prepare a this compound sample solution in ultrapure water at a concentration of 1-10 mg/mL.

  • Prepare calibration standards of this compound and expected impurities at several concentration levels.

  • Filter all solutions through a 0.45 µm filter.

Chromatographic Conditions:

  • Column: A column designed for sugar analysis, such as an amino-propyl or a ligand-exchange column.

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 75:25 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 20 µL.

Detection:

  • Detector: Refractive Index Detector (RID).

  • Detector Temperature: Maintained at the same temperature as the column.

Mandatory Visualization

Neokestose_Purity_Validation_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_analysis Data Analysis Sample This compound Sample Dissolution Dissolution in Ultrapure Water Sample->Dissolution Filtration Filtration (0.22 µm) Dissolution->Filtration LC_MS LC-MS/MS Filtration->LC_MS HPAEC_PAD HPAEC-PAD Filtration->HPAEC_PAD HPLC_RID HPLC-RID Filtration->HPLC_RID Quantification Quantification of This compound LC_MS->Quantification Impurity_ID Impurity Identification & Quantification LC_MS->Impurity_ID HPAEC_PAD->Quantification HPAEC_PAD->Impurity_ID HPLC_RID->Quantification HPLC_RID->Impurity_ID Purity_Report Purity Report Quantification->Purity_Report Impurity_ID->Purity_Report

Caption: Workflow for the validation of this compound purity using different analytical techniques.

Conclusion

The choice of analytical technique for validating this compound purity depends on the specific requirements of the analysis. For high-sensitivity detection and unambiguous identification of impurities, LC-MS/MS is the method of choice. When high-resolution separation of isomers is critical, HPAEC-PAD offers superior performance. For routine quality control where high concentrations of this compound are expected and cost is a consideration, HPLC-RID provides a reliable and robust solution. For comprehensive characterization and validation of this compound purity, a combination of these techniques is often recommended, for instance, using HPAEC-PAD for accurate quantification and isomer separation, with mass spectrometry to confirm the identity of the separated components.

References

A Comparative Guide to Cross-Laboratory Validation of Neokestose Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of neokestose, a key fructooligosaccharide (FOS), is critical for researchers, scientists, and drug development professionals in areas ranging from functional food development to gut microbiome research. Ensuring that analytical methods are robust and reproducible across different laboratories is paramount for data integrity and comparison. This guide provides an objective comparison of the two primary methods used for fructan quantification, applicable to this compound: enzymatic/spectrophotometric assays and High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).

Overview of Quantification Methodologies

Two principal approaches have been established and validated for the quantification of fructans like this compound:

  • Enzymatic/Spectrophotometric Methods: These methods, including several AOAC (Association of Official Agricultural Chemists) Official Methods, rely on a multi-step enzymatic process. First, interfering sugars like sucrose (B13894) and starch are removed. Then, specific enzymes (e.g., fructanase mixture of exo- and endo-inulinanases) hydrolyze fructans into their constituent monosaccharides, fructose (B13574), and glucose. The total amount of these released monosaccharides is then quantified, typically using a colorimetric reaction measured by a spectrophotometer. AOAC Method 2016.14 is a notable example that has undergone dual-laboratory validation.[1][2]

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This powerful chromatographic technique allows for the direct separation and quantification of oligosaccharides, including this compound, without the need for prior hydrolysis.[3][4] HPAEC operates at a high pH, which imparts a negative charge to the hydroxyl groups of carbohydrates, enabling their separation on a strong anion-exchange column.[4] The separated molecules are then detected with high sensitivity and specificity by a pulsed amperometric detector, which measures the electric current generated by their oxidation on a gold electrode.

Comparative Performance Data

The selection of a quantification method often depends on a balance of sensitivity, specificity, throughput, and equipment availability. The following tables summarize the performance characteristics of the enzymatic and HPAEC-PAD methods based on published validation data.

Table 1: Performance Characteristics of Enzymatic Method (Based on AOAC Official Method 2016.14 for Fructans)

Performance ParameterResultCitation
Principle Enzymatic hydrolysis to monosaccharides, followed by spectrophotometry.[1][2]
Validation Level Dual-Laboratory Validation.[1][2]
Recovery 86-119% (most results between 91-104%).[1][2]
Precision (RSDr) 0.7-2.6% (up to 8.9% near LOQ).[1][2]
Specificity Good; includes steps to remove interfering sugars (sucrose, starch).[5][6][7]
Notes Measures total fructan content, not individual oligosaccharides.[1][2][5]

RSDr (Repeatability Relative Standard Deviation)

Table 2: Performance Characteristics of HPAEC-PAD Method for Fructooligosaccharides (FOS)

Performance ParameterResultCitation
Principle Direct separation of oligosaccharides with electrochemical detection.[4]
Validation Level Primarily single-laboratory validations reported.[8][9]
Limit of Quantification (LOQ) 0.12–2.3 mg/L (for various FOS up to DP9).[9]
Linearity (r²) > 0.99[8][10]
Specificity High; resolves individual oligosaccharides (e.g., kestose, nystose).[9][11]
Notes Superior sensitivity and resolution compared to other HPLC methods.[9][11][12]

DP (Degree of Polymerization)

Experimental Protocols

Detailed and standardized protocols are the foundation of cross-laboratory validation. Below are summaries of the methodologies for the two compared techniques.

Enzymatic Hydrolysis Protocol (Based on AOAC Method 999.03/2016.14)
  • Sample Extraction: Fructans are extracted from the sample using hot water.

  • Removal of Interferences: An aliquot of the extract is treated with a mixture of sucrase, pullulanase, β-amylase, and maltase to hydrolyze sucrose and starch into glucose and fructose.

  • Reduction: These interfering monosaccharides are reduced to their corresponding sugar alcohols using alkaline sodium borohydride.

  • Fructan Hydrolysis: The remaining fructans (including this compound) in the solution are then specifically hydrolyzed to fructose and glucose using a purified fructanase enzyme mixture (exo- and endo-inulinases).

  • Quantification: The amount of fructose and glucose produced from the fructan hydrolysis is measured spectrophotometrically. A common method uses para-hydroxybenzoic acid hydrazide (PAHBAH), which forms a colored complex with reducing sugars.

  • Calculation: The fructan concentration is calculated from the measured fructose and glucose, accounting for the blank and a fructan control standard.

HPAEC-PAD Protocol for FOS Analysis
  • Sample Extraction & Preparation: Soluble carbohydrates are extracted from the sample, typically with water or a dilute ethanol (B145695) solution. The extract is centrifuged and filtered through a 0.22 µm membrane filter to remove particulates. Depending on the matrix, a Solid-Phase Extraction (SPE) cleanup step may be necessary.

  • Chromatographic System: An HPAEC-PAD system, such as a Dionex ICS-5000 or equivalent, is used.

  • Separation: The prepared sample is injected onto an anion-exchange column (e.g., Dionex CarboPac series). A high-pH eluent, typically a sodium hydroxide (B78521) gradient, is used to separate the different carbohydrate species based on their size, charge, and structure.

  • Detection: The separated carbohydrates are quantified using a pulsed amperometric detector with a gold working electrode. A multi-step potential waveform is applied to the electrode for detection, cleaning, and equilibration.

  • Quantification: The concentration of this compound is determined by comparing the peak area from the sample to a calibration curve generated from authentic this compound standards.

Visualization of Workflows

To better illustrate the processes involved, the following diagrams outline the logical flow of a cross-laboratory validation study and the distinct experimental workflows of the two quantification methods.

CrossLabValidation cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Inter-Laboratory Execution cluster_analysis Phase 3: Data Analysis & Validation P1 Define Analyte (this compound) P2 Select & Standardize Method Protocol P1->P2 P3 Prepare Homogeneous Test Materials P2->P3 LabA Lab A Analysis P3->LabA Distribute Samples LabB Lab B Analysis P3->LabB Distribute Samples LabC Lab C Analysis P3->LabC Distribute Samples Collect Collect & Tabulate Results LabA->Collect LabB->Collect LabC->Collect Stats Statistical Analysis (RSDr, RSDR, etc.) Collect->Stats Report Validation Report Stats->Report

Caption: Workflow for a typical cross-laboratory validation study.

MethodComparison Comparison of Quantification Workflows cluster_enzymatic Enzymatic / Spectrophotometric Method cluster_hpaec HPAEC-PAD Method E1 Sample Extraction E2 Enzymatic Removal of Interferences E1->E2 E3 Borohydride Reduction E2->E3 E4 Fructanase Hydrolysis E3->E4 E5 Spectrophotometric Measurement E4->E5 H1 Sample Extraction H2 Filtration / SPE Cleanup H1->H2 H3 HPAEC Separation H2->H3 H4 Pulsed Amperometric Detection H3->H4 Start Sample Start->E1 Start->H1

Caption: Experimental workflows for enzymatic and HPAEC-PAD methods.

References

comparative study of neokestose fermentation by different probiotic strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Probiotic Performance with Supporting Experimental Data.

Neokestose, a functional trisaccharide, has garnered significant attention in the field of gut health for its potent prebiotic properties. Its selective fermentation by beneficial gut microbes, particularly Bifidobacterium and Lactobacillus species, leads to the production of short-chain fatty acids (SCFAs) that confer a multitude of health benefits. This guide provides a comparative overview of the fermentation of this compound by different probiotic strains, supported by available experimental data and detailed methodologies.

Comparative Fermentation Performance

The ability of probiotic strains to utilize this compound and the resulting metabolic output, primarily in the form of SCFAs, varies among different species and even strains. Generally, Bifidobacterium species are considered highly efficient fermenters of fructo-oligosaccharides (FOS), including this compound.

Quantitative Data on this compound and Fructo-oligosaccharide (FOS) Fermentation

While direct comparative studies on this compound fermentation by a wide range of specific probiotic strains are limited, data from studies on FOS fermentation provide valuable insights. This compound is a type of FOS, and the metabolic capabilities for FOS are indicative of the potential for this compound fermentation.

Table 1: Utilization of Fructo-oligosaccharides (FOS) by Selected Probiotic Strains

Probiotic StrainSubstrateInitial ConcentrationFermentation Time (h)Substrate Utilization (%)Reference
Bifidobacterium longumFOS1% (w/v)24High[1]
Bifidobacterium breveFOS1% (w/v)24High[1]
Lactobacillus caseiFOS1% (w/v)24Moderate to High[1]
Lactobacillus plantarumFOSNot Specified24Moderate[2]
Lactobacillus salivariusThis compoundNot SpecifiedNot SpecifiedNegligible[3]

Table 2: Short-Chain Fatty Acid (SCFA) Production from FOS Fermentation by Probiotic Strains

Probiotic StrainAcetate (B1210297) (mM)Propionate (mM)Butyrate (B1204436) (mM)Reference
Bifidobacterium longumHighLowLow[4]
Lactobacillus caseiModerateLowNot Detected[1]
Lactobacillus paracaseiModerateHighHigh[5]
Lactobacillus helveticusHighLowNot Detected[1]

Note: The data presented is based on the fermentation of general FOS and may vary for pure this compound. The efficiency of fermentation and SCFA production is strain-specific.

Experimental Protocols

A standardized in vitro batch fermentation model is crucial for the comparative assessment of this compound fermentation by different probiotic strains.

In Vitro Batch Fermentation Protocol for this compound

This protocol is a composite based on established methodologies for in vitro prebiotic fermentation.[6][7][8]

1. Preparation of Fermentation Medium:

  • A basal medium, such as Reinforced Clostridial Medium (RCM) or a modified medium for gut bacteria, should be prepared.

  • The medium should be devoid of other carbon sources to ensure that this compound is the sole carbohydrate for fermentation.

  • The medium is typically supplemented with peptone, yeast extract, and mineral salts.

  • This compound is added as the sole carbon source at a concentration of 1-2% (w/v).

  • The medium is sterilized by autoclaving.

2. Inoculum Preparation:

  • Pure cultures of the probiotic strains to be tested are grown in an appropriate growth medium (e.g., MRS broth for Lactobacillus, RCM for Bifidobacterium) under anaerobic conditions at 37°C.

  • The cells are harvested by centrifugation, washed with anaerobic phosphate-buffered saline (PBS), and resuspended in the fermentation medium to a standardized cell density (e.g., 10^7 - 10^8 CFU/mL).

3. Fermentation Process:

  • The fermentation is carried out in anaerobic conditions (e.g., in an anaerobic chamber or sealed tubes with an anaerobic gas mix) at 37°C.

  • Samples are collected at various time points (e.g., 0, 12, 24, 48 hours) for analysis.

4. Analytical Methods:

  • This compound Utilization: The concentration of residual this compound in the fermentation broth is measured using High-Performance Liquid Chromatography (HPLC) with a refractive index (RI) detector.

  • Short-Chain Fatty Acid (SCFA) Analysis: The concentrations of acetate, propionate, and butyrate in the fermentation supernatant are determined by Gas Chromatography (GC) or HPLC.[8]

  • Bacterial Growth: Bacterial growth can be monitored by measuring the optical density (OD) at 600 nm or by quantifying colony-forming units (CFU) through plating on selective agar.

Metabolic Pathways and Visualization

The metabolic pathways for this compound utilization differ between Bifidobacterium and Lactobacillus.

This compound Metabolism in Bifidobacterium

Bifidobacterium species are well-equipped to metabolize FOS like this compound. They typically possess extracellular or intracellular β-fructofuranosidases that hydrolyze this compound into its constituent monosaccharides: glucose and fructose.[9] These monosaccharides then enter the central metabolic pathway of bifidobacteria, known as the "bifid shunt" or fructose-6-phosphate (B1210287) pathway. This pathway is characterized by the key enzyme fructose-6-phosphate phosphoketolase and results in the production of acetate and lactate (B86563) in a theoretical molar ratio of 3:2.[10][11]

Neokestose_Metabolism_Bifidobacterium This compound This compound Enzyme β-fructofuranosidase This compound->Enzyme Glucose Glucose Enzyme->Glucose Fructose Fructose Enzyme->Fructose Bifid_Shunt Bifid Shunt (Fructose-6-Phosphate Pathway) Glucose->Bifid_Shunt Fructose->Bifid_Shunt Acetate Acetate Bifid_Shunt->Acetate Lactate Lactate Bifid_Shunt->Lactate

This compound metabolism in Bifidobacterium.
This compound Metabolism in Lactobacillus

The ability to ferment this compound varies among Lactobacillus species. Strains like Lactobacillus plantarum can metabolize short-chain FOS.[2] They may employ a sucrose (B13894) phosphotransferase system (PTS) to transport and phosphorylate FOS.[2] Intracellularly, enzymes like fructanases or sucrase-6-phosphate hydrolases break down the phosphorylated FOS into glucose-6-phosphate and fructose. These monosaccharides are then catabolized through glycolysis to produce lactate as the primary end product, with some strains also producing acetate and ethanol (B145695) depending on the fermentation conditions.[12]

Neokestose_Metabolism_Lactobacillus This compound This compound Transport Sucrose PTS This compound->Transport Phospho_this compound Phosphorylated This compound Transport->Phospho_this compound Hydrolysis Fructanase/ Sucrase-6-P Hydrolase Phospho_this compound->Hydrolysis G6P Glucose-6-P Hydrolysis->G6P Fructose Fructose Hydrolysis->Fructose Glycolysis Glycolysis G6P->Glycolysis Fructose->Glycolysis Lactate Lactate Glycolysis->Lactate Acetate Acetate Glycolysis->Acetate Experimental_Workflow cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis cluster_results Results & Comparison Strain_Selection Probiotic Strain Selection (Bifidobacterium, Lactobacillus) Media_Prep Anaerobic Medium Preparation with this compound Strain_Selection->Media_Prep Inoculum_Prep Inoculum Preparation Media_Prep->Inoculum_Prep Fermentation In Vitro Batch Fermentation (Anaerobic, 37°C) Inoculum_Prep->Fermentation Sampling Time-Course Sampling (0, 12, 24, 48h) Fermentation->Sampling HPLC_this compound This compound Quantification (HPLC) Sampling->HPLC_this compound GC_SCFA SCFA Analysis (GC/HPLC) Sampling->GC_SCFA Growth_Analysis Bacterial Growth (OD/CFU) Sampling->Growth_Analysis Data_Comparison Comparative Data Analysis HPLC_this compound->Data_Comparison GC_SCFA->Data_Comparison Growth_Analysis->Data_Comparison Pathway_Analysis Metabolic Pathway Interpretation Data_Comparison->Pathway_Analysis

References

Stability Under Fire: Neokestose Versus Other Fructooligosaccharides in Heat and pH Challenges

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Drug Development Professionals

The stability of prebiotic compounds under various processing and physiological conditions is a critical determinant of their efficacy and application in functional foods and pharmaceuticals. Among the fructooligosaccharides (FOS), neokestose, a trisaccharide with a β-(2,6) glycosidic linkage, is gaining attention for its potential superior stability compared to its more common counterparts, 1-kestose (B104855) and nystose, which are linked by β-(2,1) bonds. This guide provides an objective comparison of the heat and pH stability of this compound against other FOS, supported by available experimental data, to aid researchers, scientists, and drug development professionals in their formulation and development decisions.

Executive Summary

While direct, comprehensive comparative studies on the stability of this compound across a wide range of temperatures and pH levels are limited in publicly available literature, existing evidence suggests that this compound exhibits notable stability, particularly in neutral to mildly acidic conditions. Qualitative reports indicate that neo-fructooligosaccharides (neo-FOS), including this compound, possess greater chemical and heat stability than the more common 1-FOS series (1-kestose and its derivatives). However, under highly acidic conditions (pH 1), this compound undergoes hydrolysis, with its characteristic β-(2,6) linkage showing greater susceptibility to acid-catalyzed degradation compared to the β-(2,1) linkage found in 1-kestose and nystose.

Comparative Stability Data

The following tables summarize quantitative data from various studies on the degradation of 1-kestose, nystose, and this compound under different pH and temperature conditions. It is important to note that the data for this compound is limited to specific conditions, and direct comparison across all parameters is not yet possible based on current literature.

Table 1: Thermal Degradation Half-Life (t₁/₂) of Fructooligosaccharides at Various pH and Temperatures

FructooligosaccharidepHTemperature (°C)Half-Life (t₁/₂) (minutes)
1-Kestose (GF2) 5.090148.8
10066.8
11038.0
6.090290.3
100166.3
11099.0
7.090449.8
100254.1
110143.0
Nystose (GF3) 5.09095.8
10049.3
11029.6
6.090224.2
10091.5
11045.4
7.090362.9
100165.6
11087.2
This compound 1.037~180 (approx. 50% degradation)

Data for 1-Kestose and Nystose adapted from a study on FOS from defatted rice bran.[1] Data for this compound estimated from a study on acid hydrolysis in artificial gastric juice.[2]

Table 2: Degradation of Fructooligosaccharides in Maple Syrup under Acidic Conditions (pH 1 at 37°C)

FructooligosaccharideDegradation after 240 minutes
This compound Decomposed
1-Kestose Decomposed
Nystose Decomposed

Data from a study on the acid hydrolysis of maple syrup.[2]

Insights into Structural Stability

The difference in stability between this compound and other FOS can be attributed to their distinct glycosidic linkages. This compound features a β-(2,6) linkage between the fructose (B13574) molecule and the glucose unit of sucrose, a structure that is less common than the β-(2,1) linkage found in 1-kestose where the fructose is linked to the fructose unit of sucrose.[2] One study suggests that the β-(2,6) linkage in this compound is more susceptible to acid hydrolysis than the β-(2,1) linkage.[2] This is supported by the observation that during the acid hydrolysis of this compound at pH 1, approximately 80% of it was decomposed after 240 minutes.[2] The presence of this compound in thermally concentrated maple syrup, however, suggests its stability to heating under those specific processing conditions.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of stability studies. Below are summaries of experimental protocols used in the assessment of FOS stability.

Protocol 1: Thermal and pH Stability of 1-Kestose and Nystose

This protocol is based on the kinetic study of FOS degradation in buffered solutions.

  • Sample Preparation: Fructooligosaccharides (1-kestose and nystose) are dissolved in buffered solutions at specific pH values (e.g., 5.0, 6.0, and 7.0).

  • Thermal Treatment: The prepared solutions are subjected to isothermal treatments at various temperatures (e.g., 90, 100, and 110 °C) for different time intervals.

  • Analysis: The residual concentrations of the FOS are determined at each time point using analytical techniques such as High-Performance Liquid Chromatography with tandem mass spectrometry (UPLC-ESI-MS/MS).[1]

  • Kinetic Analysis: The thermal degradation is modeled using first-order kinetics. The degradation rate constants (k) and half-life times (t₁/₂) are calculated from the experimental data. The Arrhenius equation is then applied to determine the activation energy (Ea) of the degradation process.[1]

Protocol 2: Acid Hydrolysis of this compound in Artificial Gastric Juice

This protocol details the assessment of this compound stability under simulated gastric conditions.

  • Sample Preparation: A solution of this compound (e.g., 80 μg/mL in ultrapure water) is prepared.

  • Acid Hydrolysis: The this compound solution is mixed with an equal volume of artificial gastric juice (AGJ) at a specific pH (e.g., pH 1.1) and incubated at 37 °C.[2]

  • Time-Course Sampling: Aliquots are collected from the reaction mixture at various time points (e.g., 0, 5, 10, 30, 60, 120, and 240 minutes).[2]

  • Neutralization and Desalting: The reaction in the aliquots is stopped by neutralization with NaOH. The samples are then desalted using an ion-exchange resin.[2]

  • Analysis: The concentrations of this compound and its degradation products (glucose, fructose, sucrose, and blastose) are quantified using High-Performance Liquid Chromatography (HPLC) with a refractive index detector (RID) or a charged aerosol detector (CAD).[2]

Visualizing the Process: Experimental Workflow

The following diagram illustrates a typical workflow for assessing the stability of fructooligosaccharides.

FOS_Stability_Workflow cluster_prep Sample Preparation cluster_treatment Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation prep Dissolve FOS in buffered solution (specific pH) heat Isothermal Treatment (e.g., 90, 100, 110°C) prep->heat Expose to acid Acid Hydrolysis (e.g., pH 1, 37°C) prep->acid Expose to sampling Time-course sampling heat->sampling acid->sampling hplc HPLC Analysis (UPLC-MS/MS or HPLC-RID) sampling->hplc Quantify kinetics Kinetic Modeling (Degradation rate, Half-life) hplc->kinetics Calculate comparison Comparative Stability Assessment kinetics->comparison

FOS Stability Assessment Workflow

Conclusion

The available data, while not exhaustive for a direct comparison across all conditions, suggests that this compound possesses a unique stability profile compared to other common FOS like 1-kestose and nystose. Its β-(2,6) linkage appears to confer stability under certain thermal processing conditions, yet it shows susceptibility to strong acid hydrolysis. For researchers and developers, this implies that the choice of FOS should be carefully considered based on the specific pH and thermal conditions of the food matrix or pharmaceutical formulation. Further studies providing a direct, quantitative comparison of this compound and other FOS under a broader range of pH and temperatures are warranted to fully elucidate their stability profiles and guide their optimal application.

References

A Comparative Guide to the Metabolic Pathways of Neokestose and Levan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic pathways of two prominent fructans, neokestose and levan (B1592505). While both are polymers of fructose (B13574), their distinct glycosidic linkages dictate their enzymatic degradation and subsequent fermentation by the gut microbiota, leading to different physiological effects. This document summarizes the available experimental data on their metabolism, impact on gut microbial composition, and production of short-chain fatty acids (SCFAs).

Introduction to this compound and Levan

This compound is a trisaccharide and one of the shortest-chain fructooligosaccharides (FOS). It consists of a fructose molecule linked to the glucose unit of sucrose (B13894) via a β-(2→6) glycosidic bond. In contrast, levan is a larger polysaccharide composed of fructose units linked primarily by β-(2→6) glycosidic bonds, with potential branching through β-(2→1) linkages.[1] These structural differences are central to their differential metabolism.

Metabolic Pathways: A Comparative Overview

The metabolism of both this compound and levan in humans is predominantly carried out by the gut microbiota, as they are resistant to hydrolysis by human digestive enzymes in the upper gastrointestinal tract.[2]

This compound Metabolism:

This compound is selectively fermented by beneficial gut bacteria, particularly Bifidobacterium and Lactobacillus species.[3][4][5] These bacteria possess specific enzymes, such as β-fructofuranosidases, that can hydrolyze the glycosidic bonds of this compound, releasing fructose and glucose. These monosaccharides then enter the central metabolic pathways of the bacteria, primarily glycolysis, to produce energy and various metabolic end-products, including SCFAs.

Levan Metabolism:

The metabolism of levan is initiated by the action of levanases, enzymes that break down the polymer into smaller fructooligosaccharides and fructose.[6] Levan fermentation appears to involve a broader range of gut bacteria compared to this compound, including species from the genera Bacteroides and Faecalibacterium.[7] The released fructose is subsequently fermented to produce SCFAs.

Impact on Gut Microbiota Composition

The structural differences between this compound and levan lead to the differential stimulation of specific gut microbial populations.

Table 1: Comparative Effects of this compound and Levan on Gut Microbiota

Microbial GroupEffect of this compoundEffect of Levan
BifidobacteriumSignificant increase[3][5]Significant increase
LactobacillusIncrease[3][5]No significant increase observed in some studies[1]
BacteroidesDecrease[3][5]Enriched in levan-supplemented cultures
FaecalibacteriumNot consistently reportedGrowth stimulation observed[7]
ClostridiaDecrease[3]Not consistently reported
ColiformsDecrease[3]Not consistently reported

Note: The effects listed are based on in vitro and in vivo studies and may vary depending on the specific strains of bacteria and the experimental conditions.

Short-Chain Fatty Acid (SCFA) Production

The fermentation of this compound and levan by the gut microbiota results in the production of SCFAs, which are known to have numerous health benefits.

Table 2: Comparative SCFA Production from this compound and Levan Fermentation

Short-Chain Fatty AcidProduction from this compoundProduction from Levan
AcetateMajor productMajor product[7]
PropionateProducedSignificant increase[6]
ButyrateProducedSignificant increase[6]
Valeric AcidNot consistently reportedSignificant increase[6]

Note: The SCFA profiles can vary depending on the composition of the gut microbiota and the specific experimental conditions.

Experimental Protocols

In Vitro Fecal Fermentation of this compound and Levan

Objective: To assess the fermentability of this compound and levan by the human gut microbiota and to analyze the resulting changes in microbial composition and SCFA production.

Methodology:

  • Fecal Slurry Preparation: Fresh fecal samples are collected from healthy human donors. The samples are homogenized and diluted in an anaerobic buffer to create a fecal slurry.[7]

  • Batch Culture Fermentation: Anaerobic batch cultures are set up with a basal nutrient medium containing either this compound or levan as the sole carbohydrate source. Control cultures with no added carbohydrate or with a known prebiotic like inulin (B196767) are also included.[6]

  • Incubation: The cultures are incubated under anaerobic conditions at 37°C for a specified period (e.g., 24, 48, 72 hours).

  • Sampling: Aliquots of the fermentation broth are collected at different time points for analysis.

Analysis of Microbial Populations

Objective: To determine the changes in the composition of the gut microbiota in response to fermentation of this compound and levan.

Methodology:

  • DNA Extraction: Total bacterial DNA is extracted from the collected fermentation samples.

  • 16S rRNA Gene Sequencing: The V3-V4 hypervariable regions of the 16S rRNA gene are amplified by PCR and sequenced using a high-throughput sequencing platform (e.g., Illumina MiSeq).

  • Bioinformatic Analysis: The sequencing data is processed to identify and quantify the different bacterial taxa present in the samples.

Quantification of Short-Chain Fatty Acids

Objective: To measure the concentrations of SCFAs produced during the fermentation of this compound and levan.

Methodology:

  • Sample Preparation: Fermentation samples are centrifuged to remove bacterial cells. The supernatant is then acidified and extracted with an organic solvent (e.g., diethyl ether).

  • Gas Chromatography (GC) Analysis: The extracted SCFAs are analyzed by gas chromatography coupled with a flame ionization detector (GC-FID) or mass spectrometry (GC-MS).[8]

  • Quantification: The concentrations of individual SCFAs (acetate, propionate, butyrate, etc.) are determined by comparing the peak areas to those of known standards.

Visualization of Metabolic Pathways

Neokestose_Metabolism This compound This compound (β-D-Fru-(2→6)-α-D-Glc-(1→2)-β-D-Fru) Gut_Microbiota Gut Microbiota (Bifidobacterium, Lactobacillus) This compound->Gut_Microbiota Fermentation Monosaccharides Fructose + Glucose This compound->Monosaccharides hydrolysis Enzymes β-Fructofuranosidase Gut_Microbiota->Enzymes produces Enzymes->this compound hydrolyzes Glycolysis Glycolysis Monosaccharides->Glycolysis enters SCFAs Short-Chain Fatty Acids (Acetate, Propionate, Butyrate) Glycolysis->SCFAs produces Levan_Metabolism Levan Levan (β-(2→6)-linked Fructose Polymer) Gut_Microbiota Gut Microbiota (Bacteroides, Faecalibacterium) Levan->Gut_Microbiota Fermentation FOS_Fructose Fructooligosaccharides + Fructose Levan->FOS_Fructose hydrolysis Enzymes Levanase Gut_Microbiota->Enzymes produces Enzymes->Levan hydrolyzes Glycolysis Glycolysis FOS_Fructose->Glycolysis enters SCFAs Short-Chain Fatty Acids (Acetate, Propionate, Butyrate, Valerate) Glycolysis->SCFAs produces

References

A Comparative Guide to the In Vivo Validation of Neokestose's Effect on Short-Chain Fatty Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of neokestose's performance in modulating short-chain fatty acid (SCFA) production against other well-researched prebiotic alternatives. While direct in vivo quantitative data on this compound remains limited, this document synthesizes available in vitro findings and data from closely related fructooligosaccharides (FOS) to provide a robust preliminary analysis, supported by established experimental data for comparator prebiotics.

Data Presentation: Comparative Effects of Prebiotics on SCFA Production

Short-chain fatty acids—primarily acetate (B1210297), propionate (B1217596), and butyrate (B1204436)—are the principal metabolites produced by the gut microbiota from the fermentation of indigestible fibers. They are critical signaling molecules for host health. The following table summarizes quantitative data from in vivo animal studies on the effects of various prebiotics on SCFA concentrations.

Table 1: Comparison of Prebiotic Effects on Fecal/Cecal SCFA Concentrations in Animal Models

PrebioticAnimal ModelDosage & DurationKey Findings on SCFA Production
This compound Human Fecal Cultures (in vitro)Not SpecifiedShowed a more pronounced bifidogenic effect than commercial FOS; microbial-FOS containing this compound yielded higher total SCFAs, particularly propionate and butyrate.[1][2]
Kestose Dogs2 g/day for 8 weeksFecal butyrate concentration was significantly increased.[3]
Inulin (B196767) Rats5% (w/w) in dietA meta-analysis demonstrated that inulin supplementation significantly elevated colonic levels of acetate, propionate, and butyrate.[4]
Chickens1% in diet for 28 daysSignificantly increased acetate and butyrate concentrations in cecal digesta.[5]
Galactooligosaccharides (GOS) Mice1000 mg/kg/day for 14 daysSignificantly increased cecal concentrations of total SCFAs, including acetate, propionate, and butyrate.[1]
Mice2.5 g/kg body weightSignificantly increased butyrate concentration in cecal feces.[2][6]
Xylooligosaccharides (XOS) Rats400 mg/kg for 18 daysEnhanced overall SCFA production.[7]
In vitro fermentationNot SpecifiedProduced the highest total SCFA concentration among several tested oligosaccharides.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for an in vivo animal study and the subsequent analysis of SCFAs.

Key Experiment 1: In Vivo Prebiotic Intervention in a Rodent Model

Objective: To assess the effect of dietary supplementation with a test prebiotic (e.g., this compound) on SCFA concentrations in the cecal contents of mice.

Animal Model: C57BL/6 mice, 6-8 weeks old, are used for their well-characterized genome and immune system.

Methodology:

  • Acclimatization (1 week): Mice are housed under controlled conditions (12-hour light/dark cycle, 22±2°C) and given ad libitum access to a standard chow diet and water to adapt to the environment.

  • Randomization: Animals are randomly assigned to one of the following dietary groups (n=8-10 per group):

    • Control Group: Standard chow diet.

    • This compound Group: Standard chow diet supplemented with 5% (w/w) this compound.

    • Inulin Group (Comparator): Standard chow diet supplemented with 5% (w/w) inulin.

  • Dietary Intervention (4 weeks): The respective diets are provided for 4 weeks. Body weight and food consumption are monitored weekly.

  • Sample Collection: At the end of the intervention, mice are euthanized by CO2 asphyxiation. The cecum is immediately isolated, and the contents are collected, snap-frozen in liquid nitrogen, and stored at -80°C for SCFA analysis.

Key Experiment 2: Quantification of SCFAs by Gas Chromatography (GC)

Objective: To accurately measure the concentrations of acetate, propionate, and butyrate in collected cecal samples.

Methodology:

  • Sample Preparation:

    • Approximately 50-100 mg of frozen cecal content is weighed and homogenized in 1 mL of saturated NaCl solution.

    • The homogenate is acidified with 200 µL of 50% sulfuric acid to protonate the SCFAs.

    • An internal standard (e.g., 2-ethylbutyric acid) is added to each sample to correct for variations in extraction and injection volume.

    • SCFAs are extracted into 1 mL of diethyl ether by vigorous vortexing, followed by centrifugation at 3000 x g for 10 minutes.

  • Derivatization (Optional but common for improved detection): The ether layer is carefully transferred to a new vial, and a derivatizing agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA) is added. The mixture is heated to form stable silyl (B83357) esters of the SCFAs.

  • GC-FID Analysis:

    • 1 µL of the prepared sample is injected into a Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID).

    • A capillary column suitable for fatty acid analysis (e.g., DB-FFAP) is used for separation.

    • The oven temperature is programmed to ramp up, allowing for the sequential elution of acetate, propionate, and butyrate.

  • Quantification: The concentration of each SCFA is calculated by comparing its peak area to that of the internal standard and referencing a standard curve generated with known concentrations of SCFA standards. Results are typically expressed as µmol per gram of cecal content.[9][10]

Mandatory Visualization

Experimental Workflow for In Vivo Prebiotic Study

experimental_workflow Experimental Workflow for In Vivo Prebiotic Study cluster_phase1 Phase 1: Preparation cluster_phase2 Phase 2: Intervention cluster_phase3 Phase 3: Analysis acclimatization Animal Acclimatization (1 Week) randomization Randomization into Dietary Groups acclimatization->randomization intervention Dietary Supplementation (e.g., this compound, Inulin) (4 Weeks) randomization->intervention monitoring Weekly Monitoring (Body Weight, Food Intake) intervention->monitoring euthanasia Euthanasia & Cecal Content Collection monitoring->euthanasia extraction SCFA Extraction & Sample Preparation euthanasia->extraction gc_analysis Quantification by Gas Chromatography (GC) extraction->gc_analysis data_analysis Statistical Analysis & Comparison gc_analysis->data_analysis

Caption: A typical workflow for an in vivo study validating a prebiotic's effect on SCFA levels.

General Pathway of Prebiotic Fermentation and SCFA Production

scfa_pathway General Pathway of Prebiotic Fermentation cluster_host Host Upper GI Tract cluster_colon Colon cluster_products Metabolic Products prebiotic Dietary Prebiotic (e.g., this compound) no_digestion Resists Host Digestion prebiotic->no_digestion microbiota Gut Microbiota (e.g., Bifidobacterium) no_digestion->microbiota fermentation Fermentation microbiota->fermentation acetate Acetate fermentation->acetate propionate Propionate fermentation->propionate butyrate Butyrate fermentation->butyrate

Caption: Microbial fermentation of prebiotics in the colon leads to SCFA production.

References

Safety Operating Guide

Navigating Neokestose Disposal: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of all laboratory materials is a cornerstone of a safe and efficient work environment. While neokestose, a fructooligosaccharide, is not classified as a hazardous substance, adherence to established laboratory waste management protocols is essential to maintain safety and regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of this compound in a laboratory setting.

Standard Operating Procedure for this compound Disposal

In the absence of specific disposal mandates for this compound, general laboratory chemical waste procedures should be followed. This ensures a consistent and safe approach to waste management.

1. Waste Identification and Segregation:

  • Non-hazardous Waste Stream: Uncontaminated this compound, in its pure solid form or dissolved in benign aqueous solutions (e.g., water, phosphate-buffered saline), can typically be managed as non-hazardous chemical waste.

  • Hazardous Waste Stream: If this compound is mixed with hazardous materials (e.g., solvents, cytotoxic agents, or other regulated chemicals), the entire mixture must be treated as hazardous waste. The disposal protocol will then be dictated by the most hazardous component of the mixture. Always consult your institution's hazardous waste disposal guidelines in such cases.

  • Labeling: All waste containers must be clearly and accurately labeled with their contents. For this compound waste, the label should read "this compound" and specify any solvents or other components present.

2. Disposal of Solid this compound Waste:

  • Collection: Place pure, solid this compound waste in a designated, sealed container for non-hazardous solid chemical waste.

  • Container Integrity: Ensure the container is robust, leak-proof, and compatible with the waste.

  • Final Disposal: The collected waste should be disposed of through your institution's established chemical waste disposal program. This may involve incineration or landfilling, depending on local regulations.

3. Disposal of Liquid this compound Waste:

  • Aqueous Solutions: Small quantities of dilute, non-hazardous this compound solutions may be permissible for drain disposal, followed by flushing with copious amounts of water. However, it is critical to first consult and adhere to your local municipality and institutional guidelines regarding drain disposal of chemicals.[1]

  • Solutions with Hazardous Components: As previously stated, if the this compound solution contains any hazardous materials, it must be collected in a designated hazardous liquid waste container. Do not pour hazardous chemical waste down the drain.[1]

  • Container Management: Use appropriate, sealed containers for liquid waste collection. Do not overfill containers.

4. Decontamination of Labware:

  • Glassware and Equipment: Laboratory glassware and equipment that have come into contact with pure this compound can be washed with standard laboratory detergent and rinsed thoroughly with water.

  • Contaminated Items: If labware is contaminated with this compound that was part of a hazardous mixture, it must be decontaminated according to the protocol for the hazardous substance before washing.

Quantitative Data Summary

While specific quantitative data for this compound disposal is not available, the following table summarizes key properties of this compound relevant to its handling and general chemical properties.[2][]

PropertyValueSource
Molecular FormulaC18H32O16PubChem[2]
Molecular Weight504.4 g/mol PubChem[2]
Purity (typical)min 95% by HPLCCreative Biolabs[4]
Storage Temperature-20°C (long term)Creative Biolabs[4]
Boiling Point (Predicted)902.9±65.0 °CBOC Sciences[]
Density (Predicted)1.82±0.1 g/cm3 BOC Sciences[]

Experimental Protocols

No experimental protocols specifically for the disposal of this compound were identified. The disposal procedures provided are based on general best practices for laboratory chemical waste management.[1][5][6]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Neokestose_Disposal_Workflow cluster_non_hazardous Non-Hazardous Waste Stream cluster_hazardous Hazardous Waste Stream start Start: this compound Waste Generated decision1 Is the waste mixed with hazardous materials? start->decision1 decision2 Is the waste solid or liquid? decision1->decision2 No hazardous_waste Treat as hazardous waste. Follow protocol for the most hazardous component. decision1->hazardous_waste Yes solid_waste Collect in designated non-hazardous solid waste container decision2->solid_waste Solid liquid_waste Consult local guidelines for drain disposal. If prohibited, collect in non-hazardous liquid waste container. decision2->liquid_waste Liquid dispose_non_hazardous Dispose through institutional chemical waste program solid_waste->dispose_non_hazardous liquid_waste->dispose_non_hazardous end End: Proper Disposal Complete dispose_non_hazardous->end collect_hazardous Collect in designated hazardous waste container hazardous_waste->collect_hazardous dispose_hazardous Dispose through institutional hazardous waste program collect_hazardous->dispose_hazardous dispose_hazardous->end

Caption: this compound Disposal Decision Workflow.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Neokestose

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols and logistical plans for the handling and disposal of Neokestose. By adhering to these procedural, step-by-step instructions, you can ensure a safe laboratory environment and maintain the integrity of your research. This information is designed to be your preferred resource for laboratory safety and chemical handling, reflecting our commitment to providing value beyond the product itself.

This compound, a trisaccharide, is generally considered non-hazardous. However, as with any fine chemical powder, appropriate handling practices are essential to minimize exposure and prevent contamination. The primary concerns when handling this compound in a powdered form are inhalation of dust and potential eye contact, which may cause mild irritation. Furthermore, like many organic powders, it may form combustible dust concentrations in the air.

Personal Protective Equipment (PPE) for Handling this compound

The following table summarizes the recommended personal protective equipment for handling this compound powder.

PPE CategoryItemSpecificationsPurpose
Eye and Face Protection Safety Glasses with Side Shields or GogglesEuropean Standard EN 166 or equivalent.To protect eyes from dust particles.
Face ShieldTo be used in conjunction with safety glasses or goggles.Recommended when handling large quantities where splashing or significant dust generation is possible.[1]
Hand Protection Chemical-resistant GlovesNitrile rubber, Neoprene, or PVC.To prevent skin contact and maintain hygiene.[2]
Body Protection Laboratory Coat or Long-Sleeved GownLint-free, low-permeability fabric with a solid front and tight-fitting cuffs.[3]To protect skin and personal clothing from dust.
Respiratory Protection Air-purifying RespiratorRecommended if ventilation is inadequate or when handling large quantities that may generate significant dust.To prevent inhalation of airborne particles.[4]
Foot Protection Closed-toe ShoesNon-slip soles.To protect feet from potential spills.[4]

Experimental Protocols: Safe Handling and Disposal of this compound

Adherence to the following step-by-step procedures will ensure the safe handling and disposal of this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Ensure the work area is clean and well-ventilated.[2][5]

  • If possible, handle this compound in a fume hood or a designated area with localized exhaust ventilation to minimize dust dispersion.

  • Have all necessary PPE readily available and inspected for integrity before use.

2. Handling Procedure:

  • Wash hands thoroughly before and after handling the substance.[3]

  • Put on the recommended PPE as outlined in the table above.

  • When weighing or transferring this compound powder, perform the task carefully to minimize the generation of airborne dust.

  • Avoid contact with eyes, skin, and clothing.[2]

  • Do not eat, drink, or smoke in the area where this compound is being handled.[2]

3. Spill Management:

  • In case of a spill, prevent further dust dispersion.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • Carefully sweep or vacuum the spilled solid material into a suitable, labeled container for disposal.[2] Avoid dry sweeping that can create dust clouds.

  • Clean the spill area thoroughly with water.[5]

4. Storage:

  • Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[2]

  • Keep it away from incompatible materials such as strong oxidizing agents.

5. Disposal Plan:

  • Dispose of waste this compound and any contaminated materials in accordance with local, state, and federal regulations.

  • For small quantities, disposal in the regular trash may be acceptable, but it is crucial to consult your institution's specific waste disposal guidelines.

  • Contaminated PPE, such as gloves, should be removed carefully to avoid skin contact with the powder and disposed of as solid waste.

Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

SafeHandlingWorkflow Prep 1. Preparation - Clean & Ventilate Area - Inspect PPE DonPPE 2. Don PPE - Lab Coat - Gloves - Safety Glasses Prep->DonPPE Handle 3. Handling this compound - Weighing/Transfer - Minimize Dust DonPPE->Handle Spill Spill Occurs Handle->Spill PostHandling 4. Post-Handling - Store Properly - Clean Work Area Handle->PostHandling CleanSpill 4a. Spill Cleanup - Wear PPE - Sweep/Vacuum - Clean Area Spill->CleanSpill Yes Spill->PostHandling No CleanSpill->PostHandling DoffPPE 5. Doff PPE - Remove Gloves Last PostHandling->DoffPPE Disposal 6. Disposal - Follow Regulations DoffPPE->Disposal WashHands 7. Wash Hands Disposal->WashHands

Caption: Workflow for the safe handling of this compound powder.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.